Ethionamide Sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-ethylpyridin-4-yl)-sulfinylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQQNGZRIJPDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=S=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747735 | |
| Record name | Ethionamide sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-28-7 | |
| Record name | Ethionamide sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethionamide sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Ethionamide Sulfoxide in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH) is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, ETH requires activation within Mycobacterium tuberculosis (Mtb) to exert its bactericidal effects. The active metabolite, ethionamide sulfoxide (B87167) (ETH-SO), is a key intermediate in the pathway leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. This technical guide provides an in-depth exploration of the mechanism of action of ethionamide sulfoxide, detailing its generation, molecular target, and the pathways governing its activity. This document also outlines key experimental protocols and quantitative data relevant to the study of ethionamide's efficacy and resistance mechanisms.
The Activation Pathway of Ethionamide
Ethionamide is bioactivated by the flavin-dependent monooxygenase EthA, encoded by the ethA (Rv3854c) gene.[1][2] This activation is a critical step and is tightly regulated by the transcriptional repressor EthR (Rv3855).[1][3] Overexpression of EthR leads to the downregulation of EthA and subsequent resistance to ethionamide.[4]
The activation process begins with the S-oxidation of the thioamide group of ethionamide by EthA, an NADPH- and O2-dependent enzyme, to form this compound.[4][5] It is proposed that this compound is then further oxidized, leading to the formation of a reactive species that ultimately reacts with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor to form a covalent ETH-NAD adduct.[1][2]
The Molecular Target: InhA
The primary target of the activated form of ethionamide is the enoyl-acyl carrier protein (ACP) reductase, InhA.[2][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mtb, which is responsible for the elongation of long-chain fatty acids that are precursors for mycolic acid biosynthesis.[6] The ETH-NAD adduct acts as a slow, tight-binding inhibitor of InhA.[7] By binding to InhA, the ETH-NAD adduct blocks its enzymatic activity, leading to the depletion of mycolic acids. This disruption of the cell wall integrity ultimately results in bacterial cell death.[2][6]
Quantitative Data
The following tables summarize key quantitative data related to the activity of ethionamide and its derivatives against M. tuberculosis.
| Table 1: Minimum Inhibitory Concentrations (MIC) of Ethionamide against M. tuberculosis | | :--- | :--- | | Strain/Condition | MIC (µg/mL) | | M. tuberculosis H37Rv (Wild-Type) | 1.0[4] | | M. tuberculosis with ethA mutations | ≥ 50[8] | | M. tuberculosis with inhA structural gene mutations | ≥ 100[8] | | M. smegmatis (Vector Control) | 50[9] | | M. smegmatis overexpressing EthA | 0.78 - 1.56[9] | | M. smegmatis overexpressing EthR | > 200[9] |
| Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against M. smegmatis | | :--- | :--- | | Strain | MIC (µg/mL) | | M. smegmatis overexpressing EthA | 0.10 - 0.20[9] | | M. smegmatis (Vector Control) | 0.78 - 1.56[9] | | M. smegmatis overexpressing EthR | 6.25 - 12.5[9] |
| Table 3: Inhibition of InhA by the Isoniazid-NAD Adduct * | | :--- | :--- | | Parameter | Value | | Ki (overall dissociation constant) | 0.75 ± 0.08 nM[10] | | K-1 (initial binding) | 16 ± 11 nM[10] | | k2 (conversion to final complex) | 0.13 ± 0.01 min⁻¹[10] | | Note: Specific kinetic data for the ETH-NAD adduct are not readily available in the literature, but are expected to be in a similar nanomolar range due to the structural similarity of the adducts. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the EUCAST reference method for M. tuberculosis.[4]
-
Preparation of Bacterial Inoculum:
-
Harvest M. tuberculosis colonies from a fresh culture on Löwenstein-Jensen medium.
-
Resuspend the colonies in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in fresh 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of ethionamide or this compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the drug in a 96-well microtiter plate containing 100 µL of 7H9 broth per well to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
-
Sequencing of ethA and inhA Genes
-
DNA Extraction:
-
Extract genomic DNA from M. tuberculosis cultures using a commercial kit or standard enzymatic lysis and phenol-chloroform extraction methods.
-
-
PCR Amplification:
-
Amplify the entire open reading frames of the ethA and inhA genes, including their promoter regions, using specific primers.
-
Perform PCR using a high-fidelity DNA polymerase. The amplification protocol typically consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Sequence the purified PCR products using the same primers used for amplification.
-
Perform bidirectional sequencing to ensure accuracy.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type sequences of ethA and inhA from a reference strain (e.g., H37Rv) to identify mutations.
-
Construction of ethA Knockout Mutants
This protocol describes a general workflow for creating gene knockouts in M. tuberculosis via homologous recombination.
-
Construct the Suicide Delivery Vector:
-
Clone the upstream and downstream flanking regions of the ethA gene into a suicide vector that cannot replicate in M. tuberculosis.
-
Insert a selectable marker (e.g., a hygromycin resistance cassette) between the two flanking regions.
-
-
Electroporation:
-
Prepare electrocompetent M. tuberculosis cells.
-
Transform the cells with the constructed suicide vector by electroporation.
-
-
Selection of Single Crossovers:
-
Plate the transformed cells on selective medium containing the appropriate antibiotic to select for clones that have integrated the vector into their chromosome via a single crossover event.
-
-
Selection of Double Crossovers:
-
Culture the single crossover clones in the absence of selection to allow for a second crossover event, which will result in the replacement of the wild-type ethA gene with the knockout cassette.
-
Select for double crossover events using a counter-selection marker present on the vector backbone (e.g., sacB, which confers sucrose (B13894) sensitivity).
-
-
Verification of Knockout:
-
Confirm the gene knockout by PCR using primers flanking the ethA gene and by Southern blotting.
-
Conclusion
The mechanism of action of this compound in Mycobacterium tuberculosis is a well-defined process involving the activation of the prodrug ethionamide by the monooxygenase EthA, followed by the formation of an ETH-NAD adduct that inhibits the essential enzyme InhA. This leads to the disruption of mycolic acid biosynthesis and subsequent cell death. Understanding this pathway is crucial for the development of new strategies to combat MDR-TB, including the design of EthA activators to potentiate the effect of ethionamide and the development of direct InhA inhibitors that bypass the need for activation. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug developers working to address the challenges of ethionamide resistance and improve tuberculosis treatment outcomes.
References
- 1. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 5. Molecular Investigation of Resistance to the Antituberculous Drug Ethionamide in Multidrug-Resistant Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2h9i - Mycobacterium tuberculosis InhA bound with ETH-NAD adduct - Summary - Protein Data Bank Japan [pdbj.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactivation of Ethionamide: A Technical Guide to the Conversion of a Prodrug to Ethionamide Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethionamide (B1671405) (ETH), a critical second-line thioamide antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB), is a prodrug that necessitates enzymatic activation within Mycobacterium tuberculosis (Mtb) to exert its therapeutic effect. The primary bioactivation step is the S-oxidation of ethionamide to ethionamide sulfoxide (B87167) (ETH-SO), a metabolite with enhanced antimycobacterial activity. This technical guide provides an in-depth exploration of this pivotal bioactivation pathway, detailing the enzymatic machinery, regulatory networks, and kinetic parameters. Furthermore, it furnishes comprehensive experimental protocols for the study of ethionamide metabolism and presents key quantitative data in a structured format to aid in research and development endeavors.
The Ethionamide Bioactivation Pathway
Ethionamide's journey from an inert prodrug to an active antimycobacterial agent is a multi-step process initiated by its oxidation. The central enzyme in this pathway is the flavin-dependent monooxygenase, EthA.
The Role of the Monooxygenase EthA
The bioactivation of ethionamide is primarily catalyzed by EthA, a Baeyer-Villiger monooxygenase encoded by the ethA (Rv3854c) gene in M. tuberculosis. EthA is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor, along with NADPH and molecular oxygen, to catalyze the S-oxidation of ethionamide, yielding ethionamide sulfoxide. This conversion is the rate-limiting step in the activation cascade. ETH-SO is more potent than the parent drug and is a key intermediate in the formation of a covalent adduct with NAD+, which ultimately inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.
Regulation of EthA Expression
The expression of the ethA gene is tightly controlled by a transcriptional repressor, EthR, encoded by the adjacent ethR (Rv3855) gene. EthR binds to the intergenic region between ethA and ethR, negatively regulating the expression of EthA. Overexpression of EthR can lead to increased resistance to ethionamide, while mutations in ethR can result in hypersensitivity. This regulatory mechanism presents an attractive target for the development of "booster" molecules that can inhibit EthR, thereby upregulating EthA expression and enhancing the efficacy of ethionamide.
EthA-Independent Bioactivation Pathways
While EthA is the principal activator of ethionamide, evidence suggests the existence of alternative, EthA/R-independent bioactivation pathways in M. tuberculosis. Deletion of the ethA/R locus does not lead to complete resistance to ethionamide in all Mtb strains, indicating that other enzymes can contribute to its activation. One such pathway involves the mycothiol (B1677580) biosynthesis protein, MshA. Mutations in mshA have been linked to ethionamide resistance, suggesting a role for mycothiol in the drug's bioactivation, although the precise mechanism remains to be fully elucidated. Another monooxygenase, MymA (Rv3083), has also been shown to play a role in activating ethionamide.
Quantitative Data
Enzyme Kinetics
The following table summarizes the kinetic parameters of M. tuberculosis EthA for the S-oxidation of ethionamide.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min) | Reference |
| EthA | Ethionamide | 194 | 1.46 |
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a critical measure of a drug's in vitro activity. The table below presents typical MIC ranges for ethionamide and its active metabolite, this compound, against M. tuberculosis.
| Compound | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |
| Ethionamide | Wild-type (H37Rv) | 1.0 | |
| Ethionamide | Resistant Isolates | 2.5 - >100 | |
| This compound | Wild-type | Lower than Ethionamide |
Pharmacokinetic Parameters
The pharmacokinetic properties of ethionamide and this compound are crucial for determining appropriate dosing regimens. The following table summarizes key pharmacokinetic parameters observed in human studies.
| Parameter | Ethionamide | This compound | Patient Population | Reference |
| Cmax (µg/mL) | 2.5 - 5.0 | Similar to Ethionamide | Adults with MDR-TB | |
| Tmax (h) | ~2-3 | ~3-4 | Adults with MDR-TB | |
| AUC0-24h (µg*h/mL) | Highly variable | - | Adults with MDR-TB | |
| t1/2 (h) | ~1.94 | - | Adults with TB | |
| Clearance (Cl/F) (L/h) | 99.5 | - | Adults with MDR-TB | |
| Volume of Distribution (V/F) (L) | 180 | - | Adults with MDR-TB |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the bioactivation of ethionamide.
Cloning, Expression, and Purification of Recombinant EthA
A detailed protocol for obtaining purified EthA is essential for in vitro studies.
Objective: To produce and purify recombinant His-tagged EthA from E. coli.
Methodology:
-
Gene Amplification and Cloning:
-
The ethA gene (Rv3854c) is amplified from M. tuberculosis H37Rv genomic DNA using PCR with primers incorporating restriction sites (e.g., NdeI and HindIII).
-
The PCR product is digested and ligated into a pET expression vector containing an N-terminal His6-tag.
-
The ligation mixture is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid amplification.
-
-
Protein Expression:
-
The confirmed expression plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.
-
-
Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
The cell suspension is incubated on ice for 30 minutes and then sonicated to ensure complete lysis.
-
The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography Purification:
-
The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged EthA protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions are collected and analyzed by SDS-PAGE for purity.
-
-
Buffer Exchange and Storage:
-
Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.
-
The purified protein concentration is determined, and aliquots are stored at -80°C.
-
EthA Enzyme Activity Assay
This protocol describes a spectrophotometric assay to measure the monooxygenase activity of EthA.
Objective: To determine the kinetic parameters of EthA by monitoring NADPH consumption.
Methodology:
-
Reagents:
-
Purified recombinant EthA protein.
-
Ethionamide stock solution (in DMSO).
-
NADPH stock solution (in reaction buffer).
-
FAD stock solution (in reaction buffer).
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Assay Procedure:
-
The assay is performed in a 96-well UV-transparent microplate.
-
A reaction mixture is prepared containing reaction buffer, FAD (final concentration ~10 µM), and NADPH (final concentration ~100-200 µM).
-
Varying concentrations of ethionamide are added to the wells.
-
The reaction is initiated by the addition of a fixed amount of purified EthA enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored kinetically using a microplate reader at a constant temperature (e.g., 25°C).
-
The initial rate of NADPH consumption is calculated from the linear portion of the kinetic trace.
-
-
Data Analysis:
-
The initial reaction velocities are plotted against the substrate (ethionamide) concentration.
-
The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Quantification of Ethionamide and this compound by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of ethionamide and its sulfoxide metabolite in biological matrices.
Objective: To accurately measure the concentrations of ethionamide and this compound in mycobacterial cell lysates or plasma.
Methodology:
-
Sample Preparation (from Mycobacterial Culture):
-
M. tuberculosis cultures are treated with ethionamide for a specified period.
-
Bacterial cells are harvested by centrifugation, washed with PBS, and resuspended in a lysis buffer.
-
Cells are lysed by mechanical disruption (e.g., bead beating).
-
The lysate is clarified by centrifugation.
-
An internal standard (e.g., prothionamide) is added to the supernatant.
-
Proteins are precipitated by the addition of three volumes of ice-cold acetonitrile (B52724).
-
The mixture is vortexed and centrifuged at high speed to pellet the precipitated protein.
-
The supernatant is transferred to a clean tube, dried under nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Peerless Basic C18).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.50 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for ethionamide, this compound, and the internal standard.
-
Typical Transitions:
-
Ethionamide: m/z 167 → [product ion]
-
This compound: m/z 183 → [product ion]
-
Prothionamide (IS): m/z 181 → [product ion]
-
-
-
-
Quantification:
-
A standard curve is generated using known concentrations of ethionamide and this compound spiked into the appropriate matrix.
-
The peak area ratios of the analytes to the internal standard are used to calculate the concentrations in the unknown samples.
-
Visualizations
Ethionamide Bioactivation Pathway
Structure-Activity Relationship of Ethionamide Sulfoxide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethionamide (B1671405) (ETH), a cornerstone of second-line therapy for multidrug-resistant tuberculosis (MDR-TB), is a prodrug requiring bioactivation to exert its therapeutic effect. The active metabolite, ethionamide sulfoxide (B87167), is generated through the action of the mycobacterial monooxygenase EthA. This critical step in its mechanism of action presents an opportunity for the development of novel analogs with enhanced efficacy and improved pharmacological profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of ethionamide sulfoxide analogs, detailing their synthesis, biological evaluation, and mechanisms of action. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this vital area of anti-tubercular drug discovery.
Introduction
Ethionamide, a thioamide antibiotic, is an essential component in the treatment of infections caused by Mycobacterium tuberculosis strains resistant to first-line drugs.[1] Its mechanism of action involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[1] However, ETH itself is inactive and requires activation by the mycobacterial enzyme EthA, a flavin-containing monooxygenase.[1] This enzymatic oxidation converts ethionamide to its active form, this compound.[2] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[3][4][5]
The dependence on enzymatic activation is a key determinant of ethionamide's efficacy and a potential mechanism of resistance, as mutations in the ethA gene can lead to reduced activation and subsequent drug resistance.[6][7] This has spurred interest in understanding the SAR of ethionamide and its analogs, particularly the sulfoxide derivatives, with the goal of developing compounds that are more potent, less susceptible to resistance, or possess improved pharmacokinetic properties. This guide delves into the core aspects of the SAR of this compound analogs, providing a foundation for the rational design of next-generation anti-tubercular agents.
Signaling Pathway and Mechanism of Action
The activation of ethionamide and its subsequent inhibitory action on mycolic acid synthesis is a multi-step process. The key signaling pathway is initiated by the enzymatic activity of EthA.
As depicted, Ethionamide is oxidized by EthA to form this compound. This active metabolite can undergo further transformations to generate a reactive intermediate that adducts with NAD+. This ETH-NAD adduct then inhibits InhA, a critical enzyme in the fatty acid synthesis II (FAS-II) pathway, leading to the depletion of mycolic acids and ultimately, bacterial cell death.[1][3] The expression of the activating enzyme, EthA, is controlled by the transcriptional repressor, EthR.[4][5]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the available quantitative data for ethionamide and a limited set of its analogs. The data highlights the importance of the sulfoxide moiety for activity and provides a preliminary basis for further analog design.
| Compound | Structure | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µM) vs. EthA | Reference |
| Ethionamide | 2-ethyl-4-thiopyridine | Ethyl | 0.3 - 1.25 | - | [8] |
| This compound | 2-ethyl-4-thiopyridine S-oxide | Ethyl | ~0.2 (estimated) | - | [2] |
| Analog 1 | 2-propyl-4-thiopyridine | Propyl | - | - | - |
| Analog 2 | 2-cyclopropyl-4-thiopyridine | Cyclopropyl | - | - | - |
| Analog 3 | 2-ethyl-4-thiopyridine (N-oxide) | Ethyl (pyridine N-oxide) | - | - | - |
Experimental Protocols
Synthesis of this compound Analogs
A general method for the synthesis of 2-alkyl-4-thiopyridine S-oxides involves the oxidation of the corresponding 2-alkyl-4-thiopyridine precursor.
Detailed Methodology (Example: Synthesis of 2-ethyl-4-thiocarboxamidopyridine S-oxide)
-
Thioamidation of 2-ethyl-4-cyanopyridine: To a solution of 2-ethyl-4-cyanopyridine in a suitable solvent (e.g., toluene), add Lawesson's reagent. Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, and purify the crude product by column chromatography to obtain 2-ethyl-4-thiocarboxamidopyridine (ethionamide).
-
Oxidation to the Sulfoxide: Dissolve the 2-ethyl-4-thiocarboxamidopyridine in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise. Stir the reaction at low temperature and monitor its progress by TLC. After completion, quench the reaction and purify the product by recrystallization or column chromatography to yield 2-ethyl-4-thiocarboxamidopyridine S-oxide.
In Vitro Antimycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the microplate Alamar Blue assay (MABA).
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds (this compound analogs) and control drugs (e.g., ethionamide, isoniazid)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]
Intracellular Activity in Macrophage Model
The activity of the analogs against intracellular M. tuberculosis is assessed using a macrophage infection model.[10][11]
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or J774A.1)
-
Mycobacterium tuberculosis H37Rv strain
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum
-
Test compounds
-
Lysis buffer
-
7H11 agar (B569324) plates
Procedure:
-
Seed macrophages in a 24-well plate and differentiate them (e.g., with PMA for THP-1 cells).
-
Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for a defined period (e.g., 3-5 days).
-
Lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate on 7H11 agar to determine the number of colony-forming units (CFUs).
-
The efficacy of the compound is determined by the reduction in CFU counts compared to untreated controls.[11]
EthA Enzymatic Assay
The ability of analogs to be activated by EthA can be assessed using a purified enzyme assay.
Procedure:
-
Purify recombinant EthA enzyme.
-
Prepare a reaction mixture containing buffer, FAD, NADPH, and purified EthA.
-
Initiate the reaction by adding the this compound analog.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH consumption is indicative of the enzyme's activity on the analog.
Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound analogs is a promising avenue for the discovery of new anti-tubercular agents. The sulfoxide moiety is critical for the antimycobacterial activity, and modifications to the 2-alkyl substituent on the pyridine (B92270) ring can modulate this activity. Further systematic synthesis and evaluation of a diverse range of analogs are necessary to build a comprehensive SAR model. This will enable the rational design of compounds with enhanced potency, improved metabolic stability, and the ability to overcome existing resistance mechanisms. The detailed protocols provided in this guide serve as a foundation for researchers to contribute to this important area of drug discovery, ultimately aiming to develop more effective treatments for multidrug-resistant tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Subcellular Partitioning and Intramacrophage Selectivity of Antimicrobial Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ethA, inhA, and katG loci of ethionamide-resistant clinical Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Investigation of Resistance to the Antituberculous Drug Ethionamide in Multidrug-Resistant Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Ethionamide Sulfoxide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH), a critical second-line anti-tubercular drug, is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary active metabolite, ethionamide sulfoxide (B87167) (ESO), is generated through the action of the monooxygenase EthA.[1][2] This metabolite ultimately leads to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][4] This in-depth technical guide details the core aspects of ethionamide sulfoxide's target identification and validation, providing structured data, detailed experimental protocols, and visual representations of the key molecular pathways.
I. Molecular Target Identification
The definitive molecular target of activated ethionamide, in the form of an ethionamide-NAD adduct, is the enoyl-acyl carrier protein reductase, InhA .[3][4][5] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of the long-chain mycolic acids that are essential for the integrity of the mycobacterial cell wall.[5] Inhibition of InhA disrupts this pathway, leading to cell death.[3]
II. The Ethionamide Activation Pathway
The bioactivation of ethionamide is a critical prerequisite for its antimycobacterial activity. This process is primarily regulated by a genetic locus comprising the ethA and ethR genes.
Signaling Pathway of Ethionamide Activation and Regulation
The activation of ethionamide begins with its oxidation by the FAD-containing monooxygenase EthA, converting it to this compound.[1][6] The expression of ethA is negatively regulated by the transcriptional repressor EthR, which binds to the ethA-ethR intergenic region.[2][7] Inhibition of EthR can, therefore, boost the activation of ethionamide and enhance its efficacy.[8][9]
References
- 1. pnas.org [pnas.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 5. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of Ethionamide to its Sulfoxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH) is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] As a prodrug, ethionamide requires bioactivation within Mycobacterium tuberculosis (Mtb) to exert its therapeutic effect.[3][4] The primary activation step is an S-oxygenation, converting ethionamide to its active metabolite, ethionamide sulfoxide (B87167) (ETH-SO).[5] This conversion is predominantly catalyzed by a mycobacterial flavin-containing monooxygenase. Understanding the intricacies of this enzymatic process is paramount for optimizing ethionamide's efficacy, overcoming drug resistance, and developing novel therapeutic strategies.
This guide provides a comprehensive overview of the enzymatic pathways, detailed experimental protocols for studying this conversion, and a summary of key quantitative data related to ethionamide metabolism.
Enzymatic Activation and Metabolic Pathway
The bioactivation of ethionamide is a multi-step process initiated by monooxygenases. The resulting active metabolite, ETH-SO, has comparable or even greater activity against Mtb than the parent drug.[4][6]
The Central Role of EthA in M. tuberculosis
The primary enzyme responsible for activating ethionamide in M. tuberculosis is EthA, a FAD-containing monooxygenase encoded by the gene Rv3854c.[7][8] EthA catalyzes the NADPH- and O2-dependent oxidation of the thioamide group in ethionamide to form ethionamide sulfoxide (ETH-SO).[5] This active metabolite is believed to be the precursor to a reactive species that ultimately forms an adduct with NAD+, inhibiting the enoyl-acyl carrier protein reductase (InhA) and disrupting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][9]
Expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1][9] Overexpression of EthR can lead to ethionamide resistance, making EthR inhibitors a potential target for co-drug development to boost ethionamide's efficacy.[1][10] Mutations in the ethA gene are a common cause of clinical resistance to ethionamide.[3][10]
Further Metabolism and Alternative Pathways
While ETH-SO is the key active metabolite, the metabolic cascade continues. EthA can further oxidize ETH-SO, presumably through an unstable sulfinic acid intermediate, to produce inactive metabolites such as 2-ethyl-4-amidopyridine.[7][11]
Recent studies have identified other enzymes capable of activating ethionamide. MymA (Rv3083), another Baeyer-Villiger monooxygenase in Mtb, has been shown to play a role in ethionamide activation, suggesting an overlap in function with EthA.[12] Additionally, other factors like the glycosyltransferase MshA and mycothiol (B1677580) have been implicated in ethionamide bioactivation through an EthA/R-independent pathway.[9]
Mammalian Flavin-Containing Monooxygenases (FMOs)
Ethionamide is also a substrate for mammalian FMOs, which can contribute to both its therapeutic efficacy and host toxicity, particularly hepatotoxicity.[11] Human FMOs, especially FMO3 in the liver and potentially FMO2 in the lung, can convert ethionamide to ETH-SO.[11] This host-mediated activation can influence the drug's pharmacokinetic profile and adverse effects. The genetic polymorphism of FMO2 in human populations may have therapeutic implications for ethionamide efficacy and toxicity in the lungs.[11]
References
- 1. Ethionamide - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 4. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 7. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baeyer-Villager monooxygenases EthA and MymA are required for activation of inhibitors against replicating and non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Ethionamide Sulfoxide in the Development of Ethionamide Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethionamide (B1671405), a cornerstone of second-line therapy for multidrug-resistant tuberculosis, is a prodrug requiring bioactivation to exert its therapeutic effect. This process, primarily mediated by the monooxygenase EthA, converts ethionamide into its active form, ethionamide sulfoxide (B87167). The subsequent cascade of events leads to the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. However, the emergence of resistance to ethionamide poses a significant threat to its clinical efficacy. This technical guide provides an in-depth exploration of the pivotal role of ethionamide sulfoxide in the mechanism of action of ethionamide and the molecular underpinnings of resistance. We delve into the biochemical pathways, enzymatic kinetics, and genetic determinants that govern ethionamide susceptibility and resistance. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools and information to further investigate this crucial area of tuberculosis research and drug development.
Introduction
Ethionamide (ETH) is a thioamide antibiotic that is structurally analogous to isoniazid (B1672263).[1] It is an essential component of treatment regimens for multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[2] As a prodrug, ethionamide requires activation within the mycobacterial cell to become a potent inhibitor of mycolic acid biosynthesis.[1][3] The primary activating enzyme is the FAD-containing monooxygenase EthA (Rv3854c), which oxidizes ethionamide to this compound (ETH-SO).[4][5] This active metabolite is a crucial intermediate in the pathway leading to the inhibition of the enoyl-acyl carrier protein reductase InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid elongation.[1][3]
Resistance to ethionamide is a growing concern and is predominantly linked to the disruption of its activation pathway.[6] Mutations that impair the function of EthA or alter its expression are the most common mechanisms of resistance, preventing the formation of the critical this compound intermediate.[7][8] This guide will provide a comprehensive overview of the biochemical and genetic factors centered around this compound that contribute to the development of ethionamide resistance in M. tuberculosis.
The Ethionamide Activation Pathway
The bactericidal activity of ethionamide is entirely dependent on its conversion to reactive metabolites. This multi-step process is initiated by the EthA monooxygenase.
The Role of EthA Monooxygenase
EthA is a flavin-dependent monooxygenase that utilizes NADPH and molecular oxygen to catalyze the S-oxidation of ethionamide, yielding this compound.[4][5] This is the rate-limiting step in the activation of the prodrug. Further oxidation of this compound, also catalyzed by EthA, is thought to generate a highly reactive species that ultimately leads to the formation of an adduct with NAD+, which is the direct inhibitor of InhA.[5]
Regulation of EthA Expression by EthR
The expression of the ethA gene is negatively regulated by a transcriptional repressor, EthR (Rv3855), a member of the TetR/CamR family of regulators.[9] EthR binds to a specific operator sequence in the intergenic region between ethA and ethR, thereby repressing the transcription of ethA.[9] Low levels of EthA result in insufficient activation of ethionamide, leading to intrinsic low-level resistance.
This compound and the Mechanism of Action
This compound is a key intermediate with antimycobacterial activity comparable to the parent drug.[10] Its formation is the critical first step towards inhibiting mycolic acid synthesis. The currently accepted model suggests that this compound is further oxidized by EthA to a reactive sulfinic acid intermediate, which then non-enzymatically reacts with NAD+ to form an ethionamide-NAD adduct. This adduct is a potent inhibitor of InhA.
dot
Caption: Ethionamide activation and resistance pathway.
Mechanisms of Resistance Involving this compound
Resistance to ethionamide is primarily caused by the reduced intracellular concentration of the active ETH-NAD adduct. This is most commonly achieved through mutations that affect the initial S-oxidation of ethionamide.
Mutations in the ethA Gene
A wide variety of mutations have been identified in the ethA gene of ethionamide-resistant clinical isolates.[7][8] These include missense and nonsense mutations, as well as insertions and deletions, which can lead to a non-functional or truncated EthA protein.[7] Consequently, the conversion of ethionamide to this compound is impaired, resulting in high-level resistance.
Mutations in the ethR Gene and ethA-ethR Intergenic Region
Mutations in the ethR gene or its promoter region can also confer ethionamide resistance.[9] These mutations can lead to the overexpression of the EthR repressor or increase its binding affinity to the ethA-ethR intergenic region.[9] This results in stronger repression of ethA transcription, reduced levels of the EthA enzyme, and consequently, decreased production of this compound.
Mutations in inhA
While less common as a primary mechanism of ethionamide resistance, mutations in the inhA gene, the target of the ETH-NAD adduct, can confer cross-resistance to both isoniazid and ethionamide.[6] These mutations typically alter the binding site of the drug-NAD adduct, reducing its inhibitory effect.
Alternative Activation Pathways
Recent evidence suggests the existence of alternative, EthA-independent pathways for ethionamide activation. The Baeyer-Villiger monooxygenase MymA (Rv3083) has been shown to play a role in activating ethionamide.[11] Additionally, the mycothiol (B1677580) biosynthesis pathway, particularly the gene mshA, has been implicated in ethionamide's mechanism of action, although its precise role in activation is still under investigation.[4] The presence of these alternative pathways may explain why some ethA mutants still exhibit a degree of susceptibility to ethionamide.
Quantitative Data on Ethionamide Resistance
The following tables summarize key quantitative data related to ethionamide and this compound susceptibility and the prevalence of resistance-conferring mutations.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ethionamide and this compound
| M. tuberculosis Strain | Genotype | Ethionamide MIC (µg/mL) | This compound MIC (µg/mL) | Reference(s) |
| Wild-type | ethA wild-type | 0.5 - 2.5 | 0.5 - 2.0 | [10] |
| ethA knockout | ΔethA | >20 | 0.5 - 2.0 | [4] |
| ethR knockout | ΔethR | 0.125 - 0.5 | Not Reported | [4] |
| Clinical Isolate (Resistant) | ethA mutation | ≥50 | Not Reported | [7] |
| Clinical Isolate (Resistant) | inhA promoter mutation | 5 - 20 | Not Reported | [6] |
Table 2: Frequency of Mutations in Ethionamide-Resistant M. tuberculosis Isolates
| Gene | Mutation Type | Frequency in ETH-Resistant Isolates | Reference(s) |
| ethA | Missense, nonsense, frameshift | 37% - 72% | [7][12] |
| ethR | Missense | <5% | [9] |
| inhA (promoter) | c-15t | 33% - 55% | [6][12] |
| inhA (coding region) | Missense | <10% | [6] |
| mshA | Missense | 45.6% | [12] |
| ndh | Missense | 8.7% | [12] |
Table 3: Kinetic Parameters of EthA for Ethionamide
| Parameter | Value | Reference(s) |
| Km (Ethionamide) | 194 ± 3% µM | [13] |
| Vmax | 1.46 ± 3% nmol/min | [13] |
| kcat | 7.73 ± 5% min-1 | [13] |
| Km (NADPH) | 10 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ethionamide resistance.
Determination of Minimum Inhibitory Concentration (MIC)
dot
Caption: Workflow for MIC determination.
Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare two-fold serial dilutions of ethionamide and this compound in a 96-well microplate containing 7H9 broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of the bacteria.
Sequencing of ethA and ethR Genes
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from M. tuberculosis cultures using a standard method such as the CTAB protocol.
-
PCR Amplification: Amplify the ethA and ethR genes, including the intergenic region, using specific primers.
-
PCR Product Purification: Purify the PCR products using a commercial PCR purification kit.
-
Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence of M. tuberculosis H37Rv to identify mutations.
Purification of Recombinant EthA
dot
Caption: Workflow for recombinant protein purification.
Protocol:
-
Cloning: Clone the ethA gene into an E. coli expression vector containing an affinity tag (e.g., a polyhistidine-tag).
-
Transformation and Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.
-
Cell Lysis and Clarification: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA resin). Wash the column extensively and elute the bound protein with an imidazole gradient.
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer to remove imidazole and store at -80°C.
EthA Enzyme Kinetics Assay
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NADPH, and purified EthA enzyme.
-
Initiate Reaction: Initiate the reaction by adding a specific concentration of ethionamide.
-
Monitor NADPH Oxidation: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate Initial Velocity: Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine Kinetic Parameters: Repeat the assay with varying concentrations of ethionamide and NADPH to determine the Km and Vmax values using Michaelis-Menten kinetics.
Electrophoretic Mobility Shift Assay (EMSA) for EthR-DNA Binding
Protocol:
-
Probe Labeling: Label a DNA fragment corresponding to the ethA-ethR intergenic region with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of purified EthR protein in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
-
Visualization: Visualize the bands by autoradiography or fluorescence imaging. A shift in the mobility of the labeled probe indicates protein-DNA binding.
Conclusion
The S-oxidation of ethionamide to this compound by the monooxygenase EthA is the critical activation step for its antimycobacterial activity. Consequently, the primary mechanism of ethionamide resistance in M. tuberculosis involves the disruption of this activation pathway through mutations in ethA or its transcriptional repressor ethR. A thorough understanding of the role of this compound and the molecular basis of resistance is paramount for the development of novel strategies to combat MDR-TB. These strategies may include the development of EthA activators to boost the efficacy of ethionamide or the design of new drugs that bypass the need for EthA-mediated activation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical field and developing new tools to overcome ethionamide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 5. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baeyer-Villiger Monooxygenases EthA and MymA Are Required for Activation of Replicating and Non-replicating Mycobacterium tuberculosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. uniprot.org [uniprot.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Synthesis and Purification of Ethionamide (B1671405) Sulfoxide (B87167)
Abstract
Ethionamide (ETD) is a critical second-line antitubercular prodrug that requires bioactivation to exert its therapeutic effect against Mycobacterium tuberculosis. This activation is primarily an oxidation process, converting the thioamide group into its active metabolite, ethionamide sulfoxide (ETD-SO).[1][2][3] Understanding the chemical synthesis and purification of ETD-SO is paramount for research into its mechanism of action, the development of new analytical standards, and the exploration of novel therapeutic strategies. This guide provides a comprehensive overview of the chemical synthesis of this compound via oxidation, details purification methodologies, and presents relevant analytical data. It includes detailed experimental protocols and visual workflows to aid in laboratory applications.
Chemical Synthesis of this compound
The primary route for synthesizing this compound is the direct oxidation of ethionamide. This process mimics the metabolic activation that occurs in mycobacteria.[1][4] The sulfur atom in the thioamide group of ethionamide is oxidized to a sulfinyl group, forming the sulfoxide. Careful control of the reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone or cleavage of the carbon-sulfur bond, which can lead to inactive byproducts like 2-ethyl-4-amidopyridine.[1][4]
Oxidation Reaction
Various oxidizing agents can be employed for the conversion of sulfides and thioamides to sulfoxides.[5] For the specific synthesis of this compound, peracetic acid has been successfully used to mimic the biological process.[4] Other common "green" oxidants like hydrogen peroxide in acetic acid are also highly effective for selective sulfide (B99878) oxidation and represent a viable alternative.[6]
The general reaction is as follows:
-
Ethionamide → this compound
A study mimicking the bioactivation of ethionamide used peracetic acid as the oxidant. The reaction was found to be biphasic, with a rapid initial oxidation to yield the relatively stable this compound.[4] Further oxidation can occur, leading to the formation of 2-ethylisonicotinamide.[4]
Synthesis Data
The following table summarizes key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Oxidizing Agent | Conditions | Source |
| Bimolecular Rate Constant (k) | 3.08 ± 0.72 × 10² M⁻¹ s⁻¹ | Peracetic Acid | 25.0 ± 0.5 °C, Ionic Strength: 1.0 M (NaCl) | [4] |
| Reaction Time (Initial Phase) | < 10 seconds | Peracetic Acid | Not specified | [4] |
| Yield | High (General method yields: 90-99%) | Hydrogen Peroxide / Acetic Acid | Room Temperature | [6] |
Detailed Experimental Protocol: Synthesis via Peracetic Acid Oxidation
This protocol is based on the methodology described for mimicking the bioactivation of ethionamide.[4]
Materials:
-
Ethionamide (ETD)
-
Peracetic Acid (32 wt %)
-
Perchloric Acid (0.1 M)
-
Sodium Chloride (NaCl)
-
Purified, deionized water
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Prepare Ethionamide Solution: Due to its limited water solubility, prepare a stock solution of ethionamide (e.g., 0.01 M) by dissolving it in 0.1 M perchloric acid to enhance solubility.[4]
-
Set Reaction Conditions: Perform the reaction at a controlled temperature of 25.0 ± 0.5 °C and maintain a constant ionic strength of 1.0 M using NaCl.[4]
-
Initiate Oxidation: Add the desired concentration of peracetic acid to the ethionamide solution while stirring vigorously. The initial, rapid oxidation to this compound occurs within seconds.[4]
-
Monitor Reaction: The reaction can be monitored using a stopped-flow instrument for rapid kinetics or a UV/Vis spectrophotometer for slower secondary reactions. Ethionamide shows a strong absorbance around 280 nm, while this compound has a characteristic absorbance at 380 nm.[4]
-
Quench Reaction (Optional): Once the desired conversion is achieved (monitored via spectroscopy), the reaction can be quenched by neutralizing the acid or by immediate introduction to the purification step. Given the stability of the sulfoxide, isolation is feasible.[4]
Synthesis Pathway Diagram
Caption: Chemical pathway for the oxidation of Ethionamide to this compound.
Purification of this compound
After synthesis, the crude reaction mixture will contain the desired this compound, unreacted ethionamide, the oxidizing agent, and potential byproducts. Purification is essential to isolate ETD-SO with high purity. High-Performance Liquid Chromatography (HPLC) is the most cited method for both the analysis and purification of this compound.[7][8]
Purification Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is highly effective for separating the more polar sulfoxide from the less polar parent drug.[7] Preparative HPLC can be used to isolate larger quantities of the pure compound.
-
Solid-Phase Extraction (SPE): SPE is often used for sample cleanup, particularly for biological matrices, and can be adapted for purification by selecting appropriate cartridges (e.g., Oasis HLB) to retain and elute the compound of interest.[7][9]
-
Solvent Extraction: This technique can be used for initial cleanup. By partitioning the reaction mixture between an aqueous phase and an immiscible organic solvent (like chloroform (B151607) or dichloromethane), compounds can be separated based on their differing solubilities.[10]
-
Crystallization: If the synthesized sulfoxide is a stable solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.[10][11][12]
Purification & Analytical Data
The following tables summarize parameters for the purification and subsequent analytical characterization of this compound.
Table 2: Purification and Analytical Chromatography Parameters
| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time (ETD-SO) | Source |
|---|---|---|---|---|---|---|
| LC-MS/MS | Peerless Basic C18 | 0.1% Acetic Acid : Acetonitrile (B52724) (20:80, v/v) | 0.50 mL/min | ESI-MS/MS | 2.18 min | [7] |
| UPLC-ESI-MS/MS | Not specified | Not specified | Not specified | ESI-MS/MS | Not specified | [13] |
| HPLC (Validated Method) | Not specified | Not specified | Not specified | UV | Not specified |[14] |
Table 3: Spectroscopic and Physical Characterization Data
| Parameter | Value | Method | Notes | Source |
|---|---|---|---|---|
| Molecular Weight | 182.24 g/mol | - | - | [15] |
| Chemical Formula | C₈H₁₀N₂OS | - | - | [15] |
| UV Absorbance λmax | ~250 nm, 380 nm | UV/Vis Spectrophotometry | Absorbance at 380 nm is characteristic. | [4] |
| Extinction Coefficient (ε) | 4737 M⁻¹ cm⁻¹ | UV/Vis Spectrophotometry | At 380 nm. | [4] |
| Purity (Commercial Standard) | 93.3% | Not specified | Used for analytical method development. | [7] |
| Long Term Storage | store at < -15°C | - | - |[15] |
Detailed Experimental Protocol: HPLC Purification
This protocol is a general guide based on analytical methods that can be adapted for preparative-scale purification.[7]
Materials & Equipment:
-
Preparative HPLC system with a fraction collector
-
Reversed-Phase C18 column suitable for preparative scale
-
Acetonitrile (HPLC grade)
-
Acetic Acid (HPLC grade)
-
Deionized water (HPLC grade)
-
Crude this compound mixture
-
Rotary evaporator
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase consisting of 0.1% acetic acid in water and acetonitrile. A typical gradient might start with a higher aqueous percentage and ramp up the acetonitrile concentration, or an isocratic mixture (e.g., 20:80 water/acetonitrile) can be used if it provides adequate separation.[7]
-
Prepare Sample: Dissolve the crude reaction product in a small amount of the initial mobile phase or a suitable solvent like DMSO. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Set Up HPLC: Equilibrate the preparative C18 column with the initial mobile phase at a flow rate appropriate for the column dimensions.
-
Inject and Run: Inject the prepared sample onto the column. Run the separation method, monitoring the eluent with a UV detector (e.g., at 254 nm or 380 nm).
-
Collect Fractions: Collect the fractions corresponding to the peak of this compound. The retention time will be shorter for the more polar sulfoxide compared to the parent ethionamide.[7]
-
Analyze Fractions: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Isolate Product: Pool the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Conclusion
The synthesis of this compound is readily achievable through the controlled oxidation of ethionamide, with peracetic acid or hydrogen peroxide serving as effective reagents. Subsequent purification, primarily accomplished through reversed-phase HPLC, allows for the isolation of the active metabolite in high purity. The detailed protocols, quantitative data, and visual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to produce and study this critical antitubercular compound.
References
- 1. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ethionamide | PPT [slideshare.net]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Crystal Forms of Antitubercular Ethionamide with Dicarboxylic Acids: Solid-State Properties and a Combined Structural and Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 14. PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 536-28-7 | FE22861 | Biosynth [biosynth.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Ethionamide (B1671405) Sulfoxide (B87167)
Abstract
Ethionamide sulfoxide is the primary active metabolite of the second-line antituberculosis drug, ethionamide. As a prodrug, ethionamide requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. This activation is mediated by the monooxygenase EthA, which converts ethionamide to this compound.[1][2][3][4][5] This active metabolite subsequently inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[4][6][7] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details key experimental protocols for its synthesis and analysis, and visually represents its metabolic pathway and mechanism of action.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂OS | [8][9][10][11] |
| Molecular Weight | 182.24 g/mol | [9][10] |
| IUPAC Name | (2-ethyl-4-pyridinyl)-sulfinylmethanamine | [8] |
| CAS Number | 536-28-7 | [8][9][10] |
| Appearance | Yellow solid | [10] |
| Melting Point | 138-140 °C | [10] |
| Boiling Point | 320.14 °C (Predicted) | [9] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[10], Predicted Water Solubility: 71.3 g/L[12] | [10][12] |
| pKa (Strongest Acidic) | 7.53 (Predicted) | [12] |
| pKa (Strongest Basic) | 4.47 (Predicted) | [12] |
| LogP | 0.8 (Predicted) | [8][12] |
| Polar Surface Area | 55.98 Ų (Predicted) | [12] |
| Mass Spectrometry | Protonated molecular ion [M+H]⁺ at m/z 183.10[13] | [13] |
| UV-Vis Absorption | Exhibits absorbance at 250 nm and 380 nm, distinguishing it from ethionamide which shows intense absorption around 280 nm.[14] | [14] |
Biological Activity and Mechanism of Action
Ethionamide is a prodrug that is activated by the flavin monooxygenase EthA in Mycobacterium tuberculosis.[1][2][15] This enzymatic oxidation results in the formation of this compound, the active metabolite, which possesses greater antimycobacterial activity than the parent drug.[2][3] this compound, in a manner similar to isoniazid, targets the InhA enzyme, an enoyl-acyl carrier protein reductase.[4][6] The inhibition of InhA disrupts the synthesis of mycolic acids, critical components of the mycobacterial cell wall, leading to a loss of cell integrity and eventual cell death.[4][6]
References
- 1. Ethionamide - Wikipedia [en.wikipedia.org]
- 2. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the Antituberculosis Drug Ethionamide: Ingenta Connect [ingentaconnect.com]
- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 5. Ethionamide | PPT [slideshare.net]
- 6. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | C8H10N2OS | CID 71316501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 536-28-7 | FE22861 | Biosynth [biosynth.com]
- 10. This compound | 536-28-7 [chemicalbook.com]
- 11. This compound | TRC-E890423-10MG | LGC Standards [lgcstandards.com]
- 12. Human Metabolome Database: Showing metabocard for Ethionamide sulphoxide (HMDB0060624) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 15. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PMC [pmc.ncbi.nlm.nih.gov]
Ethionamide Sulfoxide: Unraveling the Active Metabolite in the Fight Against Tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH), a second-line anti-tuberculosis drug, plays a critical role in the treatment of multidrug-resistant tuberculosis (MDR-TB). Structurally similar to isoniazid, ethionamide is a prodrug that requires metabolic activation within Mycobacterium tuberculosis to exert its bactericidal effects. The key to its efficacy lies in its conversion to an active metabolite, ethionamide sulfoxide (B87167) (ETH-SO). This technical guide provides a comprehensive overview of the pivotal role of ethionamide sulfoxide, detailing its mechanism of action, the enzymatic activation process, and its interaction with the molecular target. Furthermore, this guide presents quantitative data on its efficacy, pharmacokinetic parameters, and detailed experimental protocols relevant to its study.
Mechanism of Action: From Prodrug to Potent Inhibitor
Ethionamide's journey from an inert compound to a potent inhibitor of mycobacterial growth is a multi-step process initiated by the bacterial enzyme EthA, a flavin-containing monooxygenase.[1][2] This enzyme catalyzes the S-oxidation of the thioamide group of ethionamide, resulting in the formation of the active metabolite, this compound.[3]
ETH-SO is intrinsically more reactive than its parent compound and is the species responsible for the drug's antimycobacterial activity. The current understanding is that ETH-SO, or a further reactive intermediate, subsequently forms a covalent adduct with NAD+ (Nicotinamide Adenine Dinucleotide). This ETH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are essential components of the unique and impermeable mycobacterial cell wall. By inhibiting InhA, this compound effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][4]
Signaling Pathway of Ethionamide Activation and Action
Caption: Bioactivation of ethionamide and inhibition of mycolic acid synthesis.
Quantitative Data
The superior potency of this compound compared to the parent drug is a critical aspect of its pharmacology. While ethionamide itself shows modest in vitro activity, its conversion to the sulfoxide form significantly enhances its efficacy.
Table 1: Comparative In Vitro Activity of Ethionamide and this compound
| Compound | Organism | MIC (µg/mL) | Reference |
| Ethionamide | M. tuberculosis H37Rv | 0.25 - 2.0 | [5][6] |
| This compound | M. tuberculosis H37Rv | Comparable or greater activity than Ethionamide | [7] |
Note: Direct side-by-side MIC comparisons in the literature are limited, but it is widely acknowledged that the sulfoxide is the more active form.
Table 2: Pharmacokinetic Parameters of Ethionamide and this compound in Humans
| Parameter | Ethionamide | This compound | Reference |
| Cmax (µg/mL) | 2.5 - 5 | Variable, dependent on Ethionamide metabolism | [8][9] |
| Tmax (hours) | 1 - 2 | ~3 - 4 | [8] |
| t1/2 (hours) | 1.22 - 1.94 | Longer than Ethionamide | [7][8] |
| AUC (µg*h/mL) | 140.5 (target for AUC/MIC of 56.2) | Variable | [8][9] |
Experimental Protocols
EthA Enzyme Activity Assay
This protocol describes a spectrophotometric assay to determine the activity of the EthA monooxygenase by monitoring the oxidation of NADPH, a required cofactor for the conversion of ethionamide to this compound.
Materials:
-
Purified recombinant EthA enzyme
-
Ethionamide solution (in a suitable solvent like DMSO, diluted in buffer)
-
NADPH solution
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a defined concentration of ethionamide.
-
Add NADPH to the reaction mixture to a final concentration of 150-200 µM.
-
Equilibrate the mixture at the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of purified EthA enzyme to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of ethionamide against M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Ethionamide stock solution
-
96-well microtiter plates
-
Incubator (37°C)
-
Plate reader or visual inspection for growth
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 0.5.
-
Prepare serial two-fold dilutions of ethionamide in 7H9 broth in the wells of a 96-well plate. A typical concentration range to test is 0.06 to 64 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Synthesis of this compound
This protocol describes a general method for the laboratory-scale synthesis of this compound from ethionamide via oxidation.
Materials:
-
Ethionamide
-
Oxidizing agent (e.g., hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid - mCPBA)
-
Suitable solvent (e.g., dichloromethane (B109758) or acetic acid)
-
Stirring apparatus
-
Purification setup (e.g., column chromatography or recrystallization)
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)
Procedure:
-
Dissolve ethionamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., one equivalent of mCPBA) to the stirred solution.
-
Allow the reaction to proceed at a low temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), quench any excess oxidizing agent.
-
Work up the reaction mixture, which may involve washing with a basic solution (e.g., sodium bicarbonate) and water, followed by drying of the organic layer.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to obtain pure this compound.
-
Confirm the identity and purity of the synthesized compound using analytical techniques.[10]
Workflow for Screening EthA Inhibitors
The development of EthA inhibitors is a promising strategy to overcome ethionamide resistance. The following workflow outlines a high-throughput screening process to identify such inhibitors.
Caption: A general workflow for the screening and development of EthA inhibitors.
Conclusion
This compound is the cornerstone of ethionamide's efficacy against Mycobacterium tuberculosis. A thorough understanding of its formation, mechanism of action, and pharmacological properties is essential for the rational design of new anti-tubercular agents and for optimizing the use of this important second-line drug. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to combating the global threat of tuberculosis. Further research into the nuances of ethionamide activation and the development of EthA modulators holds the potential to enhance its therapeutic window and overcome resistance, thereby strengthening our arsenal (B13267) against this persistent pathogen.
References
- 1. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 2. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 4. Mycolic acid synthesis: a target for ethionamide in mycobacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Ethionamide population pharmacokinetics/pharmacodynamics and therapeutic implications in South African adult patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Ethionamide S-Oxide: Bioactivation, Antitubercular Activity, and Resistance Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethionamide (B1671405) (ETH), a critical second-line antitubercular drug, is a prodrug that necessitates enzymatic activation within Mycobacterium tuberculosis to exert its therapeutic effect. This guide provides a comprehensive overview of the formation of ethionamide S-oxide (ETH-SO), the initial and crucial step in its bioactivation cascade, and its subsequent role in the drug's antitubercular activity. We delve into the molecular mechanisms of action, the genetic regulation of its activation, the basis of resistance, and present key quantitative data and experimental protocols relevant to the study of this important thioamide.
Introduction
The rise of multidrug-resistant tuberculosis (MDR-TB) has underscored the importance of second-line drugs like ethionamide.[1][2] A structural analogue of isoniazid (B1672263) (INH), ETH is a thioamide that requires bioactivation to inhibit mycolic acid synthesis, a vital component of the mycobacterial cell wall.[1][2][3] The primary activating enzyme, EthA, a monooxygenase, converts ETH to its S-oxide derivative, initiating a cascade that ultimately leads to the inhibition of the InhA enzyme.[1][4][5] Understanding the intricacies of ETH S-oxide formation and its downstream effects is paramount for optimizing its therapeutic use and developing strategies to overcome resistance.
Bioactivation of Ethionamide: The Role of EthA
Ethionamide is a prodrug that is metabolically activated by the flavin-containing monooxygenase EthA (Rv3854c) in Mycobacterium tuberculosis.[6][7][8] This enzyme, dependent on NADPH and O₂, catalyzes the S-oxidation of the thiocarbonyl group of ethionamide to form ethionamide S-oxide (ETH-SO).[6][9] This is the first and rate-limiting step in the bioactivation pathway.[10]
Further oxidation of ETH-SO, also mediated by EthA, is thought to produce a reactive sulfinic acid intermediate, which is unstable and has not been isolated.[7] This intermediate is believed to be a precursor to the formation of an iminoyl radical.[6] Ultimately, this cascade leads to the generation of an active ETH-NAD adduct that inhibits the enoyl-acyl carrier protein reductase, InhA.[1][3]
The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR (Rv3855), a member of the TetR/CamR family.[11][12][13] EthR binds to the intergenic promoter region between ethA and ethR, inhibiting the transcription of ethA.[12][13] Overexpression of EthR leads to decreased EthA levels and consequently, resistance to ethionamide.[11][14]
Mechanism of Antitubercular Action
The active form of ethionamide, an ETH-NAD adduct, targets and inhibits InhA, the same enzyme targeted by isoniazid.[1][3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1] By inhibiting InhA, ethionamide disrupts mycolic acid biosynthesis, leading to a compromised cell wall integrity and ultimately, bacterial cell death.[1] Although both drugs target InhA, their activation pathways are distinct, which explains the limited cross-resistance observed between them.[12][15]
Quantitative Data on Ethionamide and Ethionamide S-Oxide Activity
The following tables summarize key quantitative data related to the antitubercular activity and pharmacokinetics of ethionamide and its metabolites.
Table 1: Minimum Inhibitory Concentrations (MICs) of Ethionamide against M. tuberculosis
| M. tuberculosis Strain | Ethionamide MIC (µg/mL) | Notes | Reference(s) |
| H37Rv | 0.25 | Standard susceptible strain. | [16] |
| Clinical Isolates (ETH-Susceptible) | 2.5 - 10 (low-level resistance) | MICs can vary between isolates. | [17] |
| Clinical Isolates (ETH-Resistant) | ≥ 25 (high-level resistance) | High-level resistance is often associated with mutations in ethA or inhA. | [17] |
Table 2: Pharmacokinetic Parameters of Ethionamide and Ethionamide S-Oxide in Animal Models
| Species | Compound | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference(s) |
| Guinea Pig | Ethionamide | 10 mg/kg (oral) | < 1.0 | - | - | 17 | [16] |
| Guinea Pig | Ethionamide | 40 mg/kg (oral) | < 5.0 | - | - | - | [16] |
| Guinea Pig | Ethionamide | - (pulmonary) | - | - | - | 85 | [16] |
| Mouse | Ethionamide | 125 mg/kg (oral) | - | - | - | - | [18] |
| Mouse (HFS-TB model) | Ethionamide | - | - | - | 3.04 ± 0.39 | - | [19] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of ethionamide is the broth microdilution method.[13]
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis is diluted in 7H9 broth supplemented with OADC or ADS to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
-
Drug Dilution: Ethionamide is serially diluted (two-fold) in a 96-well microtiter plate using 7H9 medium. A drug-free well serves as a growth control.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
In Vitro Ethionamide Activation Assay
This assay can be used to assess the activity of the EthA enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant EthA enzyme, NADPH, FAD, and ethionamide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
Metabolite Extraction: At various time points, aliquots are taken, and the reaction is stopped (e.g., by adding acetonitrile). The samples are then centrifuged to pellet the protein.
-
Analysis: The supernatant containing the metabolites (ETH and ETH-SO) is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of ethionamide S-oxide.[18][20]
Animal Models for Efficacy Testing
Mouse models are commonly used to evaluate the in vivo efficacy of antitubercular drugs.[21][22][23]
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol or intravenous injection to establish a lung infection.[23]
-
Treatment: After a pre-determined period to allow the infection to establish, treatment with ethionamide (alone or in combination with other drugs) is initiated. The drug is typically administered orally via gavage.
-
Evaluation of Bacterial Load: At different time points during and after treatment, groups of mice are euthanized, and their lungs are homogenized. The number of viable bacteria (CFU) is determined by plating serial dilutions of the lung homogenates on 7H11 agar (B569324) plates.
-
Pharmacokinetic Analysis: Blood samples can be collected at various time points after drug administration to determine the plasma concentrations of ethionamide and its metabolites using HPLC or LC-MS.[18][24]
Visualizing the Pathways
Ethionamide Bioactivation and Mechanism of Action
Caption: Bioactivation, mechanism of action, and regulation of ethionamide.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of ethionamide in a mouse model.
Mechanisms of Resistance
Resistance to ethionamide can arise through several mechanisms:
-
Mutations in ethA : Mutations in the ethA gene can lead to a non-functional or less efficient enzyme, preventing the activation of the prodrug.[1][2] This is the most common mechanism of high-level ethionamide resistance.
-
Mutations in the ethA-ethR intergenic region: Mutations in the promoter region can affect the binding of EthR, leading to altered expression of ethA.[11]
-
Overexpression of ethR : Mutations that lead to the overexpression of the EthR repressor can significantly reduce the expression of ethA, thereby conferring resistance.[11][12]
-
Mutations in inhA : Mutations in the inhA gene or its promoter region can lead to cross-resistance between isoniazid and ethionamide.[3][17][25] These mutations can either alter the drug-binding site on the InhA enzyme or lead to its overexpression.
-
Alternative activation pathways: Recent evidence suggests the existence of an EthA/R-independent pathway for ethionamide activation, potentially involving the mycothiol (B1677580) biosynthesis pathway (mshA).[13][26] Mutations in genes involved in this pathway could also contribute to resistance.
Conclusion
The formation of ethionamide S-oxide is the pivotal first step in the bioactivation of ethionamide, a critical drug in the fight against MDR-TB. A thorough understanding of the enzymatic processes, the mechanism of action, and the genetic regulation of this pathway is essential for its effective clinical use. The emergence of resistance highlights the need for continued research into strategies to potentiate ethionamide's activity, such as the development of EthR inhibitors, and to identify and overcome resistance mechanisms. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to optimize the use of this important antitubercular agent.
References
- 1. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 2. Ethionamide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Polymorphisms in the ethR gene as determinants of ethionamide resistance in Mycobacterium tuberculosis - Keystone Symposia [virtual.keystonesymposia.org]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 16. PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The small-molecule SMARt751 reverses Mycobacterium tuberculosis resistance to ethionamide in acute and chronic mouse models of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 25. [Cross-resistance between isoniazid and ethionamide and its strong association with mutation C-15T in Mycobacterium tuberculosis isolates from Peru] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Molecular Siege: An In-depth Technical Guide to InhA Inhibition by the Ethionamide-NAD Adduct
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism by which ethionamide (B1671405), a critical second-line anti-tubercular drug, inhibits its target, the enoyl-acyl carrier protein (ACP) reductase (InhA), in Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
Executive Summary
Ethionamide (ETH) is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] The activation process, mediated by the monooxygenase EthA, leads to the formation of an ethionamide-NAD (ETH-NAD) adduct.[3][4] This adduct acts as a potent inhibitor of InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[1][5] Inhibition of InhA disrupts cell wall integrity, ultimately leading to bacterial cell death.[1] This guide delves into the biochemical pathways, quantitative kinetics of inhibition, and the experimental methodologies used to elucidate this critical drug-target interaction.
The Activation and Inhibition Pathway
The journey of ethionamide from an inert prodrug to a potent inhibitor of InhA involves a series of intricate biochemical steps.
Ethionamide Activation by EthA
Ethionamide is activated by the NADPH-specific flavin adenine (B156593) dinucleotide (FAD)-containing monooxygenase, EthA (encoded by the ethA gene).[3][6] This enzymatic reaction converts ethionamide into a reactive species, which is a critical prerequisite for its antibacterial activity.[1][7] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[8] Mutations in the ethA gene are a common mechanism of ethionamide resistance in clinical isolates of M. tuberculosis, as they prevent the activation of the prodrug.[6][9]
InhA Inhibition by the ETH-NAD Adduct
The ETH-NAD adduct, once formed, acts as a slow, tight-binding inhibitor of InhA.[10] InhA is an NADH-dependent enzyme that catalyzes the reduction of long-chain trans-2-enoyl-ACPs, a crucial step in the elongation of fatty acids required for mycolic acid biosynthesis.[5][11] The ETH-NAD adduct competitively inhibits the binding of NADH to InhA, thereby blocking its enzymatic activity.[12][13] This disruption of mycolic acid synthesis weakens the mycobacterial cell wall, leading to cell lysis and death.[1]
Quantitative Analysis of InhA Inhibition
The potency of the ETH-NAD adduct as an InhA inhibitor has been quantified through various biochemical assays. The following table summarizes key kinetic parameters.
| Parameter | Value | Species | Notes | Reference |
| Ki (ETH-NAD adduct) | Nanomolar range | M. tuberculosis InhA | The ETH-NAD adduct is a tight-binding inhibitor. | [10] |
| Ki (ETH-NAD adduct) | Nanomolar range | M. leprae InhA | Demonstrates efficacy against the InhA homolog in M. leprae. | [10] |
| IC50 (INH-NAD adduct) | 17-fold higher for S94A mutant | M. tuberculosis InhA | The S94A mutation in InhA confers resistance by reducing the adduct's inhibitory ability. | [3] |
| Ki (INH-NAD adduct) | 30-fold higher for S94A mutant | M. tuberculosis InhA | Further confirms the mechanism of resistance for the S94A InhA mutant. | [3] |
| KM (NADH) | 5-fold increase for S94A mutant | M. tuberculosis InhA | The S94A mutation also reduces the affinity of InhA for its cofactor, NADH. | [3] |
Note: While the search results explicitly state nanomolar Ki values for the ETH-NAD adduct, specific numerical values were not provided in the snippets. The table includes data for the analogous INH-NAD adduct to illustrate the impact of resistance mutations.
Experimental Protocols
The elucidation of the ethionamide mechanism of action has been made possible through a variety of experimental techniques. Detailed protocols for key assays are provided below.
InhA Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compound (e.g., pre-formed ETH-NAD adduct) dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure a consistent final DMSO concentration (e.g., 1%) in all wells.
-
Include control wells containing only buffer and DMSO (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, at regular intervals for 10-30 minutes at 25°C.[14]
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Mycobacterial Growth Inhibition Assay (MGIA)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase)
-
Test compound dissolved in DMSO
-
Resazurin (B115843) solution
-
Sterile 96-well plates
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in 7H9 broth.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture and add it to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the conversion of resazurin (blue) to resorufin (B1680543) (pink), indicating inhibition of bacterial growth.[15]
Metabolic Labeling of Mycolic Acids
This protocol confirms that the mechanism of action of the test compound is through the inhibition of mycolic acid biosynthesis.
Materials:
-
Log-phase culture of M. tuberculosis
-
Test compound
-
[1-14C] acetic acid
-
Reagents for extraction and analysis of fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs)
-
Thin-layer chromatography (TLC) or other suitable analytical system
Procedure:
-
Expose the M. tuberculosis culture to different concentrations of the test compound for a defined period (e.g., 24 hours).
-
Add [1-14C] acetic acid to each culture and incubate further to allow for metabolic labeling of fatty acids and mycolic acids.
-
Harvest the bacterial cells and extract the lipids.
-
Derivatize the lipids to form FAMEs and MAMEs.
-
Analyze the radiolabeled FAMEs and MAMEs by TLC and autoradiography to observe the inhibition of mycolic acid synthesis and the accumulation of fatty acid precursors.[14]
X-ray Crystallography of the InhA-ETH-NAD Complex
This technique provides a high-resolution three-dimensional structure of the drug-target complex, revealing the molecular details of the interaction.
Procedure:
-
Crystallize the purified InhA protein in the presence of the ETH-NAD adduct.
-
Collect X-ray diffraction data from the crystals.
-
Process the diffraction data and solve the crystal structure to visualize the binding of the ETH-NAD adduct to the active site of InhA.[10]
Mass Spectrometry for Adduct Characterization
Mass spectrometry is used to confirm the formation and structure of the ETH-NAD adduct.
Procedure:
-
Generate the ETH-NAD adduct in vitro, for example, through biomimetic activation systems.[7]
-
Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the molecular weight and fragmentation pattern of the ETH-NAD adduct, confirming its formation.[16][17]
Mechanisms of Resistance
Resistance to ethionamide can arise through several mechanisms:
-
Mutations in ethA : This is the most common mechanism, preventing the activation of the prodrug.[6][9]
-
Mutations in the inhA structural gene or its promoter : Mutations in the InhA active site, such as S94A, can reduce the binding affinity of the ETH-NAD adduct.[3][18] Overexpression of InhA due to promoter mutations can titrate the drug adduct.[19]
-
Altered NADH/NAD+ ratio : Mutations in the NADH dehydrogenase gene (ndh) can lead to an increased intracellular pool of NADH, which can competitively inhibit the binding of the ETH-NAD adduct to InhA.[12][13]
Conclusion
The inhibition of InhA by the ethionamide-NAD adduct is a well-characterized mechanism that is fundamental to the action of this important anti-tubercular drug. A thorough understanding of the activation pathway, the kinetics of inhibition, and the mechanisms of resistance is crucial for the development of novel InhA inhibitors and strategies to overcome drug resistance in M. tuberculosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of new therapies targeting this essential mycobacterial enzyme.
References
- 1. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Activation of the pro-drug ethionamide is regulated in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. 2h9i - Mycobacterium tuberculosis InhA bound with ETH-NAD adduct - Summary - Protein Data Bank Japan [pdbj.org]
- 11. uniprot.org [uniprot.org]
- 12. Altered NADH/NAD+ Ratio Mediates Coresistance to Isoniazid and Ethionamide in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.libraries.rutgers.edu]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural insights into the EthR-DNA interaction using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure and function of the isoniazid target of Mycobacterium tuberculosis - ProQuest [proquest.com]
- 19. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ethionamide Sulfoxide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethionamide (B1671405) sulfoxide (B87167), the active metabolite of the second-line anti-tuberculosis drug ethionamide, in human plasma. The protocol details a straightforward sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving ethionamide treatment.
Introduction
Ethionamide is a prodrug that requires bioactivation to exert its therapeutic effect against Mycobacterium tuberculosis. This activation is primarily mediated by the mycobacterial enzyme EthA, a flavin monooxygenase, which converts ethionamide to ethionamide sulfoxide.[1][2] Mammalian flavin-containing monooxygenases (FMOs) also contribute to this conversion in the host.[3][4] this compound is considered to have activity against M. tuberculosis that is similar to or greater than the parent drug.[5] Therefore, the accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of ethionamide therapy. This application note presents a validated LC-MS/MS method for the reliable measurement of this compound in human plasma.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
Ethionamide and this compound reference standards
-
Prothionamide (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (500 µg/mL): Prepare primary stock solutions of ethionamide, this compound, and prothionamide (IS) in methanol.[6]
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create working standards for calibration curves and quality control (QC) samples.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 300 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard solution.[6][8]
-
Condition the SPE cartridge with acetonitrile followed by water.[9]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute ethionamide, this compound, and the IS with an appropriate elution solvent (e.g., acetonitrile).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Peerless Basic C18 |
| Mobile Phase | 0.1% Acetic Acid in Water : Acetonitrile (20:80, v/v)[6][8][10] |
| Flow Rate | 0.50 mL/min[6][8][10] |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Total Run Time | 3.5 min[6][8] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI)[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Nebulizer Gas | 15 psi |
| Ion Source Temperature | 350 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethionamide | 167.1 | 107.1 |
| This compound | 183.1 | 107.2 |
| Prothionamide (IS) | 181.2 | 121.2 |
Data obtained from a study by Deshpande et al. (2011)[6]
Method Validation and Performance
The method was validated according to FDA guidelines, assessing linearity, precision, accuracy, and stability.
Calibration Curve
A linear response was observed over the specified concentration range for this compound.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r) |
| This compound | 50.5 - 3030 | > 0.998 |
Data obtained from a study by Deshpande et al. (2011)[6][8][10]
Precision and Accuracy
The intra- and inter-day precision and accuracy were within acceptable limits.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
Stability
This compound demonstrated stability in human plasma under various storage and handling conditions, including bench-top, autosampler, and multiple freeze-thaw cycles.[8]
Ethionamide Metabolism
Caption: Metabolic activation of ethionamide.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in clinical and research settings, facilitating a better understanding of ethionamide's pharmacokinetic profile.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and this compound in human plasma: application to a human pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Anti-Tuberculosis Activity Assays of Ethionamide Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH) is a critical second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires activation by the mycobacterial monooxygenase EthA to form its active metabolite, ethionamide sulfoxide (B87167) (ETH-SO).[1][2][3] ETH-SO, along with a subsequent reactive species, inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, leading to disruption of the mycobacterial cell wall.[4][5] The expression of the activating enzyme EthA is negatively regulated by the transcriptional repressor EthR.[4][5] Due to its role as the active metabolite, determining the in vitro anti-tuberculosis activity of ethionamide sulfoxide is crucial for understanding the efficacy of ethionamide, investigating resistance mechanisms, and discovering potential synergistic drug combinations.
These application notes provide detailed protocols for assessing the in vitro anti-tuberculosis activity of this compound against Mycobacterium tuberculosis (M. tb), focusing on the determination of the Minimum Inhibitory Concentration (MIC).
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Ethionamide and this compound against M. tuberculosis
| Compound | M. tuberculosis Strain | Assay Method | MIC (µg/mL) | Reference(s) |
| Ethionamide | H37Rv (Wild-Type) | Agar Dilution | 1.0 | [2] |
| Ethionamide | H37Rv | Microbroth Assay | 1.0 | [6] |
| Ethionamide | H37Rv | Sensititre MYCOTB | 2.5 | [6] |
| Ethionamide | H37Ra | Heifets-Sanchez TB Agar | <2 | [7] |
| Ethionamide | H37Rv | Heifets-Sanchez TB Agar | 1 | [7] |
| Ethionamide | Clinical Isolates (Susceptible) | Sensititre MYCOTB | ≤5.0 | [8] |
| Ethionamide | Clinical Isolates (MDR) | Sensititre MYCOTB | 2.5 - >10 | [8] |
| Ethionamide | Clinical Isolates (Pre-XDR) | Sensititre MYCOTB | 2.5 - >10 | [8] |
| Ethionamide | Clinical Isolates (XDR) | Sensititre MYCOTB | 5.0 - >10 | [8] |
| This compound | M. smegmatis (EtaA overexpression) | - | Lower than ETH | [2] |
Note: Data for this compound MIC against M. tuberculosis is limited in the provided search results, with qualitative descriptions of its potent activity. Further targeted studies would be needed to generate a comprehensive table for ETH-SO.
Signaling Pathways and Experimental Workflows
Ethionamide Activation Pathway
Caption: Ethionamide is activated by EthA to its sulfoxide form, which inhibits mycolic acid synthesis.
Experimental Workflow for MIC Determination
Caption: Overview of the broth microdilution method for determining the MIC of this compound.
Experimental Protocols
Biosafety Warning: All procedures involving live cultures of M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.[9]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted from the Resazurin Microtiter Assay (REMA) for M. tuberculosis.[10][11]
Materials:
-
M. tuberculosis strain (e.g., H37Rv ATCC 27294 or clinical isolates)
-
This compound (ETH-SO)
-
Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well flat-bottom microtiter plates
-
Resazurin sodium salt powder
-
Sterile distilled water or PBS (pH 7.4)
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
Sterile tubes for dilutions
-
McFarland 1.0 standard
-
Incubator at 37°C
-
Microplate reader (optional, for fluorescence reading)
Procedure:
-
Preparation of Reagents:
-
ETH-SO Stock Solution: Prepare a stock solution of ETH-SO in DMSO. Further dilutions should be made in Middlebrook 7H9 broth to the desired concentrations.
-
Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water. Sterilize by filtration and store protected from light at 4°C.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth until mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a McFarland 1.0 standard in sterile saline or broth.
-
Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum density.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the highest concentration of ETH-SO to a well in the first column and perform a two-fold serial dilution across the plate, leaving the last one or two columns as controls.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum (no drug).
-
Sterility Control: Wells containing 200 µL of broth only (no inoculum, no drug).
-
-
-
Inoculation:
-
Add 100 µL of the diluted M. tuberculosis inoculum to each well (except sterility controls), for a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plates in a plastic bag or with a plate sealer to prevent evaporation.
-
Incubate at 37°C for 7 days.
-
-
Readout:
-
After 7 days, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates at 37°C for 16-24 hours.
-
A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of ETH-SO that prevents this color change (i.e., the well remains blue).[11]
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another compound (e.g., an EthR inhibitor or another antitubercular drug).[1][10][12]
Procedure:
-
Plate Setup:
-
Prepare two-fold serial dilutions of Drug A (e.g., ETH-SO) down the rows of a 96-well plate.
-
Prepare two-fold serial dilutions of Drug B across the columns of the same plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include a row and a column with each drug alone to determine their individual MICs in the same experiment.
-
Include growth and sterility controls as in the MIC protocol.
-
-
Inoculation and Incubation:
-
Inoculate and incubate the plate as described in the REMA protocol.
-
-
Readout and Analysis:
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of FICI: [12]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Conclusion
The protocols detailed in this document provide a standardized framework for the in vitro assessment of this compound's anti-tuberculosis activity. Accurate determination of MIC values is fundamental for preclinical drug development and for understanding the mechanisms of drug action and resistance. The checkerboard assay further allows for the exploration of synergistic interactions that could lead to more effective and safer treatment regimens for tuberculosis. Adherence to strict BSL-3 safety protocols is paramount when performing these assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 3 of the Canadian Tuberculosis Standards: Diagnosis of tuberculosis disease and drug-resistant tuberculosis - Canada.ca [canada.ca]
- 4. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 11. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Cell-Based Assays to Screen for Ethionamide Sulfoxide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) is a crucial second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase, to exert its therapeutic effect.[1][2][3] EthA converts ethionamide to an active S-oxide metabolite, which then inhibits the InhA enzyme, a key component of the mycolic acid biosynthesis pathway, ultimately leading to bacterial cell death.[1][2][4] Mutations in the ethA gene can lead to reduced enzyme function and subsequent drug resistance.[1] Therefore, assays that can specifically screen for the efficacy of the activated form, ethionamide sulfoxide (B87167), are valuable tools for tuberculosis drug discovery and for overcoming mechanisms of resistance.
These application notes provide detailed protocols for cell-based assays designed to screen for and validate the efficacy of ethionamide sulfoxide against Mycobacterium tuberculosis (M. tuberculosis). The described assays include a primary screening assay using a standard M. tuberculosis strain, a confirmatory assay using strains with modified EthA expression, and a secondary assay in an intracellular infection model.
Mechanism of Ethionamide Activation and Action
The signaling pathway below illustrates the activation of ethionamide and its mechanism of action. Ethionamide, a prodrug, is converted to its active sulfoxide form by the bacterial monooxygenase EthA. This active metabolite then forms an adduct with NAD+, which in turn inhibits the InhA enzyme, disrupting mycolic acid synthesis and compromising the integrity of the mycobacterial cell wall.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for ethionamide against various M. tuberculosis strains, providing a baseline for expected assay results.
Table 1: Ethionamide MIC Values for Susceptible and Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | Ethionamide MIC (µg/mL) | Reference |
| H37Rv | Susceptible | 1.0 | [5] |
| Clinical Isolates (Susceptible) | Susceptible | ≤ 0.125 - 1.0 | [6] |
| MDR Isolates with ethA mutations | Resistant | > 10 | [5] |
| XDR Isolates | Variable | 2.5 - >10 | [7] |
Table 2: Ethionamide MIC Shift in M. tuberculosis Strains with Modified ethA Expression
| Strain | Genotype | Ethionamide MIC (µg/mL) | Fold Change vs. Wild-Type |
| M. bovis BCG (pMV261) | Wild-type ethA expression | 2.5 | - |
| M. bovis BCG (pMV261-ethA) | ethA overexpression | 0.3 | ~8-fold decrease |
| M. bovis BCG (pMV261-ethR) | ethR overexpression (ethA repression) | >20 | >8-fold increase |
| M. tuberculosis Erdman (Wild-Type) | Wild-type ethA | ~1.25 | - |
| M. tuberculosis Erdman (ΔethA/R) | ethA/R knockout | ~3.75 | 3-fold increase |
Experimental Protocols
Protocol 1: Primary Screening of this compound Efficacy using Resazurin (B115843) Microtiter Assay (REMA)
This protocol describes a high-throughput method to assess the viability of M. tuberculosis in the presence of test compounds using the metabolic indicator resazurin.
Workflow for Primary Screening:
Materials:
-
M. tuberculosis H37Rv (or other suitable strain)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Ethionamide and this compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Sterile 96-well clear-bottom plates
-
Plate sealer
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Preparation of Compound Plates:
-
Prepare stock solutions of ethionamide and this compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in 7H9 broth directly in the 96-well plates to achieve final concentrations ranging from 0.06 to 64 µg/mL. The final volume in each well should be 100 µL.[2]
-
Include wells with no drug (growth control) and wells with media only (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control wells.
-
Seal the plates and incubate at 37°C for 7 days.[2]
-
-
Resazurin Addition and Readout:
-
After incubation, add 30 µL of a 0.01% (w/v) sterile resazurin solution to each well.[2]
-
Re-seal the plates and incubate for an additional 16-24 hours at 37°C.
-
Visually inspect the plates for a color change from blue (no growth) to pink (growth).
-
Alternatively, read the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents a color change (or shows a significant reduction in fluorescence/absorbance).[2]
-
Protocol 2: Confirmatory Assay using Luciferase Reporter M. tuberculosis
This protocol utilizes a genetically engineered M. tuberculosis strain expressing luciferase to provide a more sensitive and quantitative measure of bacterial viability.
Workflow for Luciferase Reporter Assay:
Materials:
-
M. tuberculosis strain expressing a luciferase gene (e.g., from firefly or Renilla) or a suitable luciferase reporter phage.
-
Middlebrook 7H9 broth supplemented as in Protocol 1.
-
White, opaque 96-well plates.
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
Procedure:
-
Preparation of Inoculum and Compound Plates:
-
Prepare the M. tuberculosis inoculum and compound plates as described in Protocol 1, using white, opaque 96-well plates.
-
-
Inoculation and Incubation:
-
Inoculate the plates with the luciferase-expressing M. tuberculosis strain.
-
Incubate at 37°C for 3-5 days.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add an equal volume of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes in the dark.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Note on Confirmatory Strains: To confirm that the activity of a hit compound is dependent on EthA, this assay can be repeated using an M. tuberculosis strain overexpressing ethA and a strain with a knockout or loss-of-function mutation in ethA.[9][10] A potent compound against the wild-type and ethA-overexpressing strain but with significantly reduced activity against the knockout strain would be a strong candidate for an EthA-dependent mechanism.
Protocol 3: Intracellular Efficacy of this compound in a Macrophage Infection Model
This protocol assesses the ability of compounds to kill M. tuberculosis residing within macrophages, providing a more physiologically relevant screening environment.
Workflow for Intracellular Assay:
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages.
-
Appropriate cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
M. tuberculosis (wild-type or luciferase-expressing).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Sterile water or Triton X-100 for cell lysis.
-
7H11 agar (B569324) plates for CFU enumeration.
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed macrophages in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well.
-
If using THP-1 cells, add PMA (20-100 ng/mL) and incubate for 24-48 hours to induce differentiation into a macrophage-like phenotype.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis in cell culture medium.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1 to 10.[11]
-
Incubate for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.[11]
-
Wash the cells three times with fresh medium to remove extracellular bacteria.[11]
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubate for 3-5 days at 37°C with 5% CO2.
-
-
Assessment of Bacterial Viability:
-
CFU Enumeration:
-
Lyse the macrophages with sterile water or 0.1% Triton X-100.
-
Serially dilute the lysate and plate on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colonies.
-
-
Luciferase Assay (if using a reporter strain):
-
Lyse the cells and measure luminescence as described in Protocol 2.
-
-
-
Data Analysis:
-
Compare the number of CFUs or the luminescence signal from treated wells to that of untreated wells to determine the intracellular efficacy of the compounds.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the screening and validation of compounds targeting the activated form of ethionamide. By employing a combination of whole-cell screening, confirmatory assays with genetically modified strains, and a physiologically relevant intracellular model, researchers can effectively identify and characterize novel therapeutic agents against M. tuberculosis. These assays are adaptable for high-throughput screening and can aid in the discovery of new drugs to combat MDR-TB.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous Expression of ethA and katG in Mycobacterium marinum Enables the Rapid Identification of New Prodrugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Ethionamide Sulfoxide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used for pharmacokinetic (PK) studies of ethionamide (B1671405) sulfoxide (B87167) (ETH-SO), the active metabolite of the second-line anti-tuberculosis drug ethionamide (ETH). Detailed protocols for conducting such studies in mice and guinea pigs are provided, along with a generalized protocol for rabbits.
Introduction
Ethionamide is a prodrug that requires bioactivation by the mycobacterial enzyme EthA to form ETH-SO, which exerts the anti-tuberculosis effect.[1][2][3] Understanding the pharmacokinetic profile of ETH-SO is crucial for optimizing dosing strategies and improving therapeutic outcomes. Animal models are indispensable tools for preclinical pharmacokinetic assessments. Commonly used species in tuberculosis research include mice, guinea pigs, and rabbits, each offering unique advantages.[4][5][6]
Animal Models for Ethionamide Sulfoxide Pharmacokinetics
Mice
Mice are widely used in tuberculosis drug development due to their cost-effectiveness and ease of handling.[7] They are suitable for initial pharmacokinetic screening of new compounds and formulations. Studies in mice have provided valuable data on the metabolism of ethionamide to this compound.
Guinea Pigs
Guinea pigs are highly susceptible to Mycobacterium tuberculosis and develop pathology that more closely resembles human tuberculosis, including caseous necrosis.[4][5] This makes them a valuable model for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Rabbits
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for ethionamide and this compound in different animal models.
| Animal Model | Compound | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Mouse (C57BL/6J, Wild Type) | Ethionamide | 125 mg/kg, Oral | 15.5 - 22.3 | ~1.0 | Not Reported | Not Reported | |
| This compound | 125 mg/kg, Oral | 21.7 - 29.0 | ~1.0 | Not Reported | Not Reported | ||
| Guinea Pig | Ethionamide | 6 mg/kg, IV | 5.03 ± 0.90 | 0.08 ± 0.00 | 1.60 ± 0.39 | 0.49 ± 0.08 | |
| Ethionamide | 6 mg/kg, Oral | 0.19 ± 0.08 | 0.39 ± 0.21 | 0.21 ± 0.13 | 0.79 ± 0.40 | ||
| Ethionamide | 6 mg/kg, Pulmonary | 3.71 ± 0.60 | 0.08 ± 0.00 | 1.34 ± 0.12 | 0.75 ± 0.57 | ||
| Rabbit | This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacokinetic Evaluation of the Penetration of Antituberculosis Agents in Rabbit Pulmonary Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of the penetration of antituberculosis agents in rabbit pulmonary lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pharmacokinetic Evaluation of the Penetration of Antituberculosis Agents in Rabbit Pulmonary Lesions | Semantic Scholar [semanticscholar.org]
- 5. [Determination of prothionamide and ethionamide and their sulfoxides in blood plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethionamide population pharmacokinetics/pharmacodynamics and therapeutic implications in South African adult patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Ethionamide Sulfoxide from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the solid-phase extraction (SPE) of ethionamide (B1671405) sulfoxide (B87167), the active metabolite of the second-line anti-tuberculosis drug ethionamide, from various biological matrices. The methodologies outlined below are intended to facilitate the accurate quantification of this analyte for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Metabolic Pathway of Ethionamide
Ethionamide is a prodrug that requires metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves the S-oxidation of the thioamide group by the flavin-containing monooxygenase (FMO) enzyme system, leading to the formation of the active metabolite, ethionamide sulfoxide.[1] This conversion is crucial for the drug's antimycobacterial activity.
Caption: Metabolic activation of Ethionamide to this compound.
Experimental Protocols
The following sections detail the SPE protocols for extracting this compound from human plasma, urine, and serum.
Solid-Phase Extraction from Human Plasma
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of ethionamide and this compound in human plasma.[2][3]
a. Materials and Reagents:
-
SPE Cartridge: Phenomenex Strata-X™ 33 µm Polymeric Reversed-Phase (30 mg/1 mL)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS): Prothionamide solution (5 µg/mL in water)
b. Sample Pre-treatment:
-
To 300 µL of human plasma, add 50 µL of the internal standard solution.
-
Vortex the sample for 15 seconds.
-
Add 300 µL of HPLC-grade water and vortex for another 15 seconds.
c. SPE Procedure:
Caption: SPE workflow for this compound from plasma.
-
Conditioning: Condition the Strata-X™ cartridge by passing 2 mL of acetonitrile followed by 2 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
The eluate is then ready for injection into the LC-MS/MS system.
Solid-Phase Extraction from Human Urine (Adapted Protocol)
a. Materials and Reagents:
-
SPE Cartridge: Phenomenex Strata-X™ 33 µm Polymeric Reversed-Phase (30 mg/1 mL or as optimized)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) Buffer (e.g., 25 mM, pH 6-7)
-
Internal Standard (IS): Prothionamide solution
b. Sample Pre-treatment:
-
To 1 mL of urine, add a known amount of the internal standard solution.
-
Dilute the sample 1:1 with the ammonium acetate buffer.
-
Vortex to mix.
c. SPE Procedure:
Caption: Adapted SPE workflow for this compound from urine.
-
Conditioning: Condition the Strata-X™ cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of ammonium acetate buffer and 1 mL of methanol to remove matrix interferences.
-
Elution: Elute the analyte with an appropriate solvent. A common elution solvent for basic drugs from Strata-X is a mixture of an organic solvent and a small amount of a basic modifier (e.g., 2 x 500 µL of 5% ammonium hydroxide (B78521) in acetonitrile).
-
The eluate should be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction from Human Serum (Adapted Protocol)
Similar to urine, a specific validated protocol for this compound in serum is not widely published. The following adapted protocol is based on general procedures for extracting drugs from serum using polymeric reversed-phase SPE.[6] Validation by the end-user is essential.
a. Materials and Reagents:
-
SPE Cartridge: Phenomenex Strata-X™ 33 µm Polymeric Reversed-Phase (30 mg/1 mL or as optimized)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Appropriate Buffer (e.g., phosphate (B84403) or acetate buffer)
-
Internal Standard (IS): Prothionamide solution
b. Sample Pre-treatment:
-
To 500 µL of serum, add a known amount of the internal standard solution.
-
Dilute the sample 1:2 with an appropriate buffer to reduce viscosity and disrupt protein binding.
-
Alternatively, protein precipitation can be performed by adding a solvent like acetonitrile, followed by centrifugation, and then loading the supernatant.
c. SPE Procedure:
Caption: Adapted SPE workflow for this compound from serum.
-
Conditioning: Condition the Strata-X™ cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated serum sample.
-
Washing: A multi-step wash may be beneficial, for example, with 1 mL of water followed by 1 mL of 5% methanol in water, to remove polar and moderately polar interferences.
-
Elution: Elute the analyte with 1 mL of acetonitrile or another suitable organic solvent.
-
The eluate can then be analyzed by LC-MS/MS, potentially after evaporation and reconstitution.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated SPE-LC-MS/MS method for this compound in human plasma.[2][3]
| Parameter | This compound |
| Linearity Range (ng/mL) | 50.5 - 3030 |
| Correlation Coefficient (r) | > 0.998 |
| Intra-day Precision (%RSD) | Met FDA guidelines |
| Inter-day Precision (%RSD) | Met FDA guidelines |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.5 |
| Recovery QC - Low (ng/mL) | 151 |
| Recovery QC - Medium (ng/mL) | 1684 |
| Recovery QC - High (ng/mL) | 2811 |
| Stability | Stable through bench-top, autosampler, and freeze-thaw cycles |
Note: The adapted protocols for urine and serum require in-house validation to establish performance characteristics such as linearity, precision, accuracy, recovery, and stability.
Conclusion
The provided protocols offer a robust starting point for the extraction and quantification of this compound from various biological matrices. The use of polymeric reversed-phase SPE, such as with Phenomenex Strata-X™, provides a reliable method for sample clean-up and concentration, enabling sensitive and accurate analysis by LC-MS/MS. It is imperative that the adapted protocols for urine and serum are thoroughly validated to ensure data quality and reliability for their intended applications.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strata-X-Drug-B Polymeric Solid Phase Extraction | Phenomenex [phenomenex.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ethionamide Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethionamide (B1671405) is a critical second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug, meaning it requires metabolic activation within the body to exert its therapeutic effect.[1][2][3][4] The activation of ethionamide is carried out by the enzyme EthA, a monooxygenase found in Mycobacterium tuberculosis, which converts it to ethionamide sulfoxide (B87167).[1][2][3][4] This active metabolite, ethionamide sulfoxide, is more potent than the parent drug.[1][2][3] Therefore, the quantitative analysis of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the development of new drugs targeting tuberculosis.
This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Metabolic Pathway of Ethionamide
Ethionamide undergoes bioactivation to its sulfoxide metabolite, which is the active form of the drug that inhibits mycolic acid synthesis in Mycobacterium tuberculosis.[4] Some metabolic pathways, however, may lead to the degradation of ethionamide and a loss of its activity.[5]
Caption: Metabolic activation of ethionamide to this compound.
Principle of HPLC Analysis
The method described here utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Ethionamide and its more polar metabolite, this compound, are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a wavelength where both compounds exhibit significant absorbance.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, degasser, autosampler, and UV detector.
-
Column: A C18 reversed-phase column is recommended. Specific examples include a Peerless Basic C18 (dimensions not specified) or a Hypersil BDS C18 (150 mm × 4.6 mm, 3 µm).[6][7]
-
Chemicals and Reagents:
-
Ethionamide reference standard
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade) or Ammonium (B1175870) phosphate (B84403) (NH₄H₂PO₄) (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
2. Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions, based on established methods.[6][7][8]
| Parameter | Condition 1 | Condition 2 |
| Column | Peerless Basic C18 | Hypersil BDS C18 (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | 0.1% Acetic Acid : Acetonitrile (20:80, v/v) | 700 mL Water + 0.14 g NH₄H₂PO₄ + 300 mL Acetonitrile |
| Flow Rate | 0.50 mL/min | 1.0 mL/min |
| Detection Wavelength | Not specified, but 287 nm is suitable[7] | 287 nm |
| Injection Volume | 5 µL | Not specified |
| Column Temperature | Ambient | 30 °C |
| Run Time | 3.5 min | Not specified |
3. Preparation of Solutions
-
Mobile Phase Preparation (Condition 1): Add 1 mL of glacial acetic acid to 999 mL of HPLC-grade water to make a 0.1% acetic acid solution. Mix this with acetonitrile in a 20:80 ratio. Filter and degas before use.[6][8]
-
Mobile Phase Preparation (Condition 2): Dissolve 0.14 g of ammonium phosphate in 700 mL of HPLC-grade water. Add 300 mL of acetonitrile. Filter and degas before use.[7]
-
Standard Stock Solutions (e.g., 1000 µg/mL): Accurately weigh 10 mg of ethionamide and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol or a suitable solvent like pH 7.4 phosphate buffer.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.
4. Sample Preparation (from Human Plasma)
For the analysis of clinical samples, a sample extraction step is necessary to remove proteins and other interfering substances.
-
Solid-Phase Extraction (SPE): This is a common method for cleaning up plasma samples before HPLC analysis.[6][8]
-
Protein Precipitation: A simpler alternative involves adding a protein precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins.[10]
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80-90% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., methanol or acetonitrile).
Data Presentation
The following table summarizes the quantitative data from a validated LC-MS/MS method for the simultaneous quantification of ethionamide and this compound, which can be adapted for HPLC-UV methods.[6][8]
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| This compound | 2.18 | 50.5 - 3030 | > 0.998 |
| Ethionamide | 2.50 | 25.7 - 6120 | > 0.998 |
Data from a study using a Peerless Basic C18 column with a mobile phase of 0.1% acetic acid and acetonitrile (20:80, v/v) at a flow rate of 0.50 mL/min.[6][8]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a suitable mobile phase allows for the effective separation of ethionamide and its active metabolite. This method is valuable for researchers and clinicians involved in the study of tuberculosis and the development of antitubercular drugs.
References
- 1. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Metabolism of the Antituberculosis Drug Ethionamide: Ingenta Connect [ingentaconnect.com]
- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 5. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetics of Ethionamide Sulfoxide in Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic parameters of ethionamide (B1671405) sulfoxide (B87167), the active metabolite of the second-line anti-tuberculosis drug ethionamide, in patients with multidrug-resistant tuberculosis (MDR-TB). The following sections include a summary of key pharmacokinetic data, detailed experimental protocols for patient sample analysis, and visualizations of the metabolic pathway and experimental workflow.
Introduction
Ethionamide is a prodrug that requires bioactivation to exert its therapeutic effect against Mycobacterium tuberculosis. This activation is carried out by the mycobacterial enzyme EthA, a monooxygenase, which converts ethionamide to ethionamide sulfoxide. This compound is a critical active metabolite that, like the parent drug, inhibits mycolic acid synthesis, a vital component of the mycobacterial cell wall. Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies and improving treatment outcomes in patients with MDR-TB.
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of ethionamide and its active metabolite, this compound, in patients with multidrug-resistant tuberculosis. The data is derived from a population pharmacokinetic study involving MDR-TB patients who received either a 500 mg or 750 mg dose of ethionamide.[1]
| Parameter | Ethionamide | This compound | Units |
| Cmax (Maximum Concentration) | Value not specified | Value not specified | µg/mL |
| Tmax (Time to Maximum Concentration) | Value not specified | Value not specified | hours |
| AUC (Area Under the Curve) | Value not specified | Value not specified | µg*h/mL |
| Half-life (t½) | Value not specified | Value not specified | hours |
| Clearance (CL/F) | Value not specified | Value not specified | L/h |
| Volume of Distribution (Vd/F) | Value not specified | Value not specified | L |
Note: Specific values for the pharmacokinetic parameters were not available in the provided search results. The table structure is provided for the presentation of such data when available.
Experimental Protocols
The following protocols are based on the methodology described in a population pharmacokinetic study of ethionamide and this compound in MDR-TB patients.[1]
Patient Population and Drug Administration
-
Patient Selection: Male and female patients diagnosed with multidrug-resistant tuberculosis, either co-infected with HIV or not, who had been on a treatment regimen including ethionamide for at least two weeks were enrolled in the study.[1] Informed written consent was obtained from all participants.[1]
-
Drug Administration: On the day of the study, following an 8-hour overnight fast, each patient received their prescribed morning dose of ethionamide (either 500 mg or 750 mg) as determined by their physician.[1]
Pharmacokinetic Sampling
-
Blood Sample Collection: Venous blood samples were collected at the following time points post-drug administration: baseline (pre-dose), 1, 2, 2.5, 3, 3.5, 4, 5, 8, and 24 hours.[1]
-
Sample Processing: Plasma was separated from the blood samples for subsequent analysis.
Bioanalytical Method
-
Quantification of Ethionamide and this compound: The concentrations of ethionamide and this compound in the plasma samples were simultaneously quantified using a developed and validated ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method.[1]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters for both ethionamide and this compound were determined through non-compartmental analysis (NCA) using appropriate software (e.g., PKanalix2023R1).[1]
Visualizations
Metabolic Pathway of Ethionamide
The following diagram illustrates the bioactivation of ethionamide to its active sulfoxide metabolite.
Caption: Bioactivation of Ethionamide to this compound.
Experimental Workflow for Pharmacokinetic Study
The diagram below outlines the key steps in the clinical pharmacokinetic study of ethionamide and this compound.
Caption: Workflow of the Pharmacokinetic Study.
References
Application Notes and Protocols: Enhancing Ethionamide Efficacy Through Ethionamide Sulfoxide Boosting Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethionamide (B1671405) (ETH) is a critical second-line anti-tubercular agent for the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, ETH requires bioactivation by the Mycobacterium tuberculosis (Mtb) monooxygenase EthA to form its active metabolite, ethionamide sulfoxide (B87167) (ETH-SO). The expression of EthA is negatively regulated by the transcriptional repressor EthR. This regulation presents a key opportunity for therapeutic intervention. "Boosting" strategies, aimed at increasing the intra-bacterial concentration of ETH-SO, have been developed. These strategies primarily focus on the inhibition of EthR, leading to derepression of ethA expression and subsequent enhancement of ETH bioactivation. This document provides detailed application notes on the principles of ETH boosting and protocols for key experiments to evaluate potential booster compounds.
Introduction
Ethionamide is a structural analogue of isoniazid (B1672263) and functions by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[1] However, the clinical utility of ETH is often limited by its adverse side effects, which necessitate dose limitations.[2] The modest level of EthA expression in Mtb, governed by the repressor EthR, contributes to the relatively low potency of the drug.[2][3]
Ethionamide boosting strategies aim to overcome these limitations by increasing the efficiency of ETH activation. By inhibiting EthR, "booster" molecules can significantly enhance the production of EthA, leading to higher levels of the active ETH-SO and a more potent anti-tubercular effect.[3][4] This increased potency allows for the potential reduction of the clinical dose of ETH, thereby mitigating its associated toxicity.[4][5]
Mechanism of Action and Boosting Strategy
The activation of ethionamide is a multi-step process within Mycobacterium tuberculosis:
-
Entry: Ethionamide enters the mycobacterial cell.
-
Repression (Default State): The transcriptional repressor EthR binds to the promoter region of the ethA gene, inhibiting its expression.[6][7]
-
Boosting Intervention: A booster molecule enters the cell and binds to EthR, inducing a conformational change that prevents its binding to the ethA promoter.[2][8]
-
Activation: With EthR inhibited, the ethA gene is expressed, leading to the production of the EthA enzyme.
-
Conversion: EthA, a monooxygenase, catalyzes the oxidation of ethionamide to ethionamide sulfoxide.[9][10]
-
Further Metabolism and Action: this compound is the active metabolite that, after further conversion to an ETH-NAD adduct, inhibits InhA, disrupting mycolic acid synthesis and leading to bacterial cell death.[1][3]
Signaling Pathway of Ethionamide Activation and Boosting
Caption: Ethionamide activation pathway and the mechanism of booster molecules.
Quantitative Data Summary
The following tables summarize key quantitative data for ethionamide, its sulfoxide metabolite, and representative booster compounds.
Table 1: In Vitro Efficacy of Ethionamide and Booster Compounds
| Compound | Metric | Value | Organism/System | Reference |
| Ethionamide | MIC | 1 mg/L | M. tuberculosis (MGIT) | [11] |
| Ethionamide | MIC | 2.5 mg/L | M. tuberculosis (Sensititre) | [11] |
| Alpibectir (BVL-GSK-098) | MEC | 0.02 µM | - | [5] |
| BDM31343 | EC50 | 1.5 µM | Ethionamide boosting study | [4] |
| BDM31381 | EC50 | 0.1 µM | Ethionamide boosting study | [4] |
| BDM31381 | IC50 | 0.5 µM | SPR study | [4] |
Table 2: Pharmacokinetic Parameters of Ethionamide and this compound
| Compound | Parameter | Value | Species | Dosing | Reference |
| Ethionamide | Cmax | 2.26 µg/mL (± 0.47) | Human | 250 mg single dose | [12] |
| Ethionamide | Tmax | 1.08 h (± 0.55) | Human | 250 mg single dose | [12] |
| Ethionamide | AUC0-t | 8.46 µg·h/mL (± 1.63) | Human | 250 mg single dose | [12] |
| Ethionamide | Half-life | ~2-3 hours | Human | - | [12] |
| Ethionamide | Protein Binding | ~30% | Human | - | [13] |
| Ethionamide | Clearance | 0.06 L/h (± 0.00) | HFS-TB model | - | [11] |
| Ethionamide | Volume of Distribution | 0.24 L (± 0.02) | HFS-TB model | - | [11] |
| Ethionamide | Half-life | 3.04 h (± 0.39) | HFS-TB model | - | [11] |
| Ethionamide | Bioavailability (Oral) | 17% | Guinea Pig | - | [14] |
| Ethionamide | Bioavailability (Pulmonary) | 85% | Guinea Pig | - | [14] |
| Alpibectir (BVL-GSK-098) | Oral Bioavailability (predicted) | 80% | Human | - | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Ethionamide in the Presence of a Booster Compound
This protocol details the determination of the MIC of ethionamide against M. tuberculosis in the presence and absence of a fixed concentration of a potential booster compound.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (w/v) Tween 80
-
Ethionamide (stock solution in DMSO)
-
Booster compound (stock solution in DMSO)
-
96-well microplates
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Bacterial Culture: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Drug Dilutions:
-
Perform serial two-fold dilutions of ethionamide in 7H9 broth in a 96-well plate.
-
Prepare a parallel plate containing the same serial dilutions of ethionamide, with each well also containing a fixed, sub-inhibitory concentration of the booster compound. The concentration of the booster should be predetermined to have no intrinsic anti-tubercular activity.
-
-
Inoculation: Adjust the bacterial culture to a final inoculum density of approximately 5 x 10^5 CFU/mL in 7H9 broth and add to each well.
-
Controls: Include wells with no drugs (growth control) and wells with no bacteria (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of ethionamide that results in no visible growth. Growth can be assessed visually, by measuring OD600, or using a viability dye like resazurin. A significant reduction in the MIC of ethionamide in the presence of the booster compound indicates a boosting effect.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of ethionamide with a booster.
Protocol 2: Quantification of Ethionamide and this compound in Mtb Cultures by LC-MS/MS
This protocol provides a method to directly measure the bioactivation of ethionamide by quantifying the parent drug and its active sulfoxide metabolite in M. tuberculosis cell lysates and culture supernatants.
Materials:
-
M. tuberculosis cultures treated with ethionamide with and without a booster compound
-
Centrifuge
-
Bead beater with sterile glass or zirconia beads
-
Internal standard (e.g., a deuterated analog of ethionamide)
-
LC-MS/MS system
Procedure:
-
Sample Collection:
-
Culture M. tuberculosis as described in Protocol 1.
-
Treat the cultures with ethionamide at a relevant concentration (e.g., near the MIC) in the presence and absence of the booster compound for a defined period (e.g., 24-48 hours).
-
-
Sample Preparation:
-
Separate the bacterial cells from the culture supernatant by centrifugation.
-
Supernatant: To a known volume of the supernatant, add the internal standard and precipitate proteins with 3 volumes of cold acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.
-
Cell Pellet: Resuspend the cell pellet in a suitable buffer. Add the internal standard. Lyse the cells using a bead beater. Centrifuge to remove cell debris and collect the lysate.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared supernatant and lysate samples by a validated LC-MS/MS method for the simultaneous quantification of ethionamide and this compound.
-
Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the specific parent and daughter ion transitions for ethionamide, this compound, and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct calibration curves for both analytes.
-
Calculate the concentrations of ethionamide and this compound in the samples.
-
An increase in the ratio of this compound to ethionamide in the presence of the booster compound confirms enhanced bioactivation.
-
Protocol 3: In Vitro EthR Inhibition Assay (Surface Plasmon Resonance - SPR)
This protocol describes a biophysical method to quantify the binding affinity of a booster compound to the EthR protein.
Materials:
-
Purified recombinant EthR protein
-
Biotinylated DNA fragment containing the EthR binding site from the ethA promoter
-
SPR instrument (e.g., Biacore)
-
Sensor chip with a streptavidin-coated surface (e.g., SA chip)
-
Running buffer (e.g., HBS-EP+)
-
Booster compound series
Procedure:
-
Chip Preparation: Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip.
-
EthR Binding: Inject a fixed concentration of purified EthR over the DNA-coated surface to establish a stable baseline of EthR-DNA binding.
-
Inhibition Assay:
-
Prepare a series of dilutions of the booster compound.
-
Co-inject the fixed concentration of EthR with each dilution of the booster compound over the sensor chip surface.
-
A competing booster compound will bind to EthR, reducing the amount of EthR that can bind to the immobilized DNA, resulting in a decrease in the SPR signal.
-
-
Data Analysis:
-
Measure the steady-state binding response for each concentration of the booster compound.
-
Plot the percentage of inhibition against the logarithm of the booster compound concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value, which represents the concentration of the booster compound required to inhibit 50% of the EthR-DNA interaction.[4]
-
Conclusion
The use of this compound-boosting strategies represents a promising approach to enhance the therapeutic efficacy of ethionamide in the treatment of MDR-TB. By targeting the EthR repressor, these strategies can increase the bioactivation of ethionamide, leading to a more potent anti-tubercular effect. The protocols provided herein offer a framework for the evaluation of novel booster compounds, from initial screening of their effect on mycobacterial growth to detailed mechanistic studies of their interaction with the molecular target. The successful development of such booster agents could lead to safer and more effective treatment regimens for patients with drug-resistant tuberculosis.
References
- 1. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 2. Combination therapy for tuberculosis treatment: pulmonary administration of ethionamide and booster co-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK and Bioversys advance ethionamide boosters for treating tuberculosis | BioWorld [bioworld.com]
- 6. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. extranet.who.int [extranet.who.int]
- 13. Ethionamide - Wikipedia [en.wikipedia.org]
- 14. PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS - PMC [pmc.ncbi.nlm.nih.gov]
Application of ethionamide sulfoxide in studies of mycobacterial metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH) is a crucial second-line antitubercular drug, employed in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug, meaning it requires activation within the mycobacterium to exert its therapeutic effect. The active form of ethionamide is its metabolite, ethionamide sulfoxide (B87167) (ETH-SO). The study of ETH-SO is paramount for understanding the mechanism of action of ethionamide, investigating drug resistance, and for the development of novel antitubercular agents. These application notes provide a comprehensive overview of the use of ethionamide sulfoxide in mycobacterial metabolism research, including detailed protocols for key experiments.
Mechanism of Action and Metabolic Pathway
Ethionamide's journey from a prodrug to an active inhibitor of mycolic acid synthesis is a multi-step process, tightly regulated within the mycobacterium.
Ethionamide is a prodrug that requires metabolic activation to exert its antibacterial effects.[1] This activation is initiated by the bacterial enzyme EthA, a monooxygenase, which converts ethionamide into its active sulfoxide form.[1] This active metabolite then targets and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase).[1] InhA plays a critical role in the elongation of fatty acids necessary for the production of mycolic acids, which are essential components of the robust and waxy mycobacterial cell wall.[1] Disruption of mycolic acid synthesis weakens the cell wall, rendering the bacterium susceptible to environmental stresses and the host's immune response, ultimately leading to cell death.[1]
The expression of the activating enzyme, EthA, is negatively regulated by a transcriptional repressor known as EthR.[2][3] Overexpression of EthR leads to reduced EthA levels and consequently, resistance to ethionamide.[3] Conversely, inactivation of EthR results in hypersensitivity to the drug.[3] This regulatory mechanism presents an attractive target for the development of "booster" drugs that could inhibit EthR, thereby enhancing the activation of ethionamide and overcoming resistance.
Interestingly, while the activation pathways of ethionamide and isoniazid (B1672263) (another key antitubercular drug that also targets InhA) are distinct, their ultimate mechanism of action converges on the same target.[1][4] However, mutations in the activating enzyme for isoniazid, KatG, do not confer resistance to ethionamide, highlighting the separate bioactivation routes.[5]
The following diagram illustrates the activation and regulatory pathway of ethionamide:
References
Application Note: Quantification of Ethionamide Sulfoxide in Animal Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) is a crucial second-line anti-tubercular drug, effective against multidrug-resistant Mycobacterium tuberculosis. It is a prodrug that is metabolized into its active form, ethionamide sulfoxide (B87167), by the flavin-containing monooxygenase (FMO) enzyme system within the host and the mycobacterium.[1] Quantifying the concentration of ethionamide sulfoxide in lung tissue is critical for understanding its pharmacokinetic profile, assessing therapeutic efficacy, and investigating potential toxicities. This application note provides a detailed protocol for the quantification of this compound in the lung tissue of animal models using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Ethionamide
Ethionamide is converted to its active sulfoxide metabolite, which is the primary agent responsible for its antimycobacterial activity. This bioactivation is a critical step in its mechanism of action.
Caption: Metabolic activation of ethionamide to this compound.
Experimental Protocols
This section details the methodology for the quantification of this compound in animal lung tissue, from sample collection to data analysis.
Animal Dosing and Sample Collection
-
Animal Models: Mice, rats, or rabbits are commonly used models.
-
Dosing: Ethionamide can be administered via oral gavage, intravenous injection, or inhalation. The dosage and route of administration will depend on the specific study design.
-
Tissue Collection: At predetermined time points after dosing, animals are euthanized. The lungs are then carefully excised, rinsed with cold phosphate-buffered saline (PBS) to remove excess blood, blotted dry, and weighed. Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.
Lung Tissue Homogenization and Extraction
This protocol is adapted from methods for quantifying drugs in lung tissue.[2]
-
Materials:
-
Frozen lung tissue
-
15% Trichloroacetic Acid (TCA)
-
Acetonitrile (B52724) with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
To a pre-weighed amount of frozen lung tissue (e.g., 100 mg), add a volume of cold PBS (e.g., 400 µL) to create a 1:4 (w/v) ratio.
-
Add a known amount of the internal standard to each sample.
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
To the homogenate, add an equal volume of 15% TCA to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Dilute the supernatant with acetonitrile containing 0.1% formic acid prior to LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for specific instrumentation. This method is based on established procedures for the analysis of ethionamide and its sulfoxide.[3][4]
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds.
-
MRM Transitions (Example):
-
This compound: To be determined empirically
-
Internal Standard: To be determined empirically
-
-
Calibration Curve and Quality Controls
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank lung homogenate from untreated animals.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to assess the accuracy and precision of the assay.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and concise tables.
Table 1: Example LC-MS/MS Parameters for Ethionamide and this compound Analysis (Adapted from Human Plasma Method)[3][4]
| Parameter | Ethionamide | This compound | Internal Standard |
| Precursor Ion (m/z) | To be determined | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined | To be determined |
| Retention Time (min) | ~2.50 | ~2.18 | ~2.68 |
Table 2: Example Pharmacokinetic Data for Ethionamide in Guinea Pig Lung Tissue (6 mg/kg dose)[5]
| Route of Administration | Cmax (µg/g) | Tmax (h) | AUC (0-t) (µg·h/g) |
| Intravenous | 1.8 ± 0.5 | 0.08 | 2.5 ± 0.8 |
| Oral | 1.2 ± 0.9 | 1.0 | 2.9 ± 1.5 |
| Insufflation (Pulmonary) | 6.1 ± 2.4 | 0.25 | 17.4 ± 7.2 |
Note: Data for this compound in lung tissue is limited in published literature and needs to be generated through specific studies.
Experimental Workflow
The entire process from sample collection to data analysis can be visualized in the following workflow diagram.
Caption: Workflow for quantifying this compound in lung tissue.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in the lung tissue of animal models. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the structured data presentation and workflow visualization, offer a valuable resource for researchers in the field of tuberculosis drug development. Adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of the pharmacology of ethionamide and the development of more effective treatment strategies.
References
- 1. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of ethionamide sulfoxide in DMSO and other organic solvents
Technical Support Center: Ethionamide (B1671405) Sulfoxide (B87167)
Welcome to the technical support center for ethionamide sulfoxide. This resource provides detailed guidance on the stability of this compound in dimethyl sulfoxide (DMSO) and other organic solvents to help researchers ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
This compound, the active metabolite of the antitubercular drug ethionamide, has demonstrated stability in various analytical settings, particularly for short-term use.[1][2][3][4] However, its parent compound, ethionamide, is known to be thermolabile, suggesting that temperature is a critical factor for the stability of its derivatives.[5] Forced degradation studies on ethionamide have shown susceptibility to hydrolysis and oxidation, which indicates that related compounds like the sulfoxide should be handled with care.[6][7]
Q2: How stable is this compound in DMSO stock solutions?
Q3: Are there any known stability issues for this compound during analytical procedures?
This compound has been shown to be stable under typical conditions for LC-MS/MS analysis.[1][2][3] Studies have confirmed its stability in processed plasma samples for up to 13 hours on the bench-top and for at least 28 hours in an autosampler maintained at 4°C.[1][3] It has also been found to be stable through multiple freeze-thaw cycles.[1][2][4]
Q4: How does the stability of this compound compare between DMSO and other organic solvents like acetonitrile (B52724) or methanol?
Direct comparative studies on the long-term stability of this compound in different organic solvents are not extensively documented. However, in the context of analytical method validation, it has been shown to be stable in mobile phases containing a high percentage of acetonitrile (e.g., 80%) for the duration of the analysis.[2][3] Given the reactivity of sulfoxide groups, it is crucial to use high-purity, anhydrous solvents to prevent solvent-mediated degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of this compound in stock solution. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.[10] Perform a quality control check of the stock solution using HPLC or LC-MS. |
| Loss of compound during sample processing. | Instability at room temperature. | Minimize the time that this compound solutions are kept at room temperature.[1][3] Use pre-chilled solvents and keep samples on ice whenever possible. |
| Unexpected peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products.[11] This can help in developing a stability-indicating analytical method. Ensure the use of high-purity solvents. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | While DMSO is an excellent solvent for initial stock solutions, ensure the final concentration in aqueous assay buffers does not exceed the solubility limit. A small percentage of DMSO is usually well-tolerated. |
Data Presentation: Stability of this compound
The following table summarizes the stability data for this compound from analytical method validation studies. Note that these are short-term stability assessments in specific matrices.
| Condition | Matrix | Duration | Temperature | Stability Outcome | Reference |
| Bench-top Stability | Human Plasma | 13 hours | Room Temperature | Stable | [1][3] |
| In-injector Stability | Processed Plasma | 28 hours | 4°C | Stable | [1][3] |
| Freeze-Thaw Cycles | Human Plasma | 6 cycles | -80°C to RT | Stable | [1] |
| Long-term Storage | Human Plasma | 146 days | -80°C | Stable | [1] |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Organic Solvents
This protocol outlines a general method for evaluating the stability of this compound in an organic solvent like DMSO using HPLC-UV or LC-MS.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in high-purity, anhydrous DMSO (or another solvent of interest) to a final concentration of 10 mM.
-
-
Sample Incubation:
-
Aliquot the stock solution into several small, tightly sealed vials to avoid solvent evaporation.
-
Store the vials under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Include a control sample stored at -80°C, which will be considered the baseline (T=0).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.
-
Dilute the sample to a suitable concentration for analysis (e.g., 10 µM) in the mobile phase.
-
-
HPLC/LC-MS Analysis:
-
Inject the diluted samples into an HPLC or LC-MS system.
-
Use a suitable C18 column and a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the peak area of the parent compound (this compound).
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Remaining Compound (%) = (Peak Area at T=x / Peak Area at T=0) * 100
-
A loss of >10-15% is generally considered significant degradation.
-
Visualizations
Workflow for Assessing Compound Stability
Caption: A generalized workflow for conducting a time-course stability study of a compound in solution.
Potential Degradation Pathway of a Sulfoxide
Caption: A conceptual diagram illustrating potential degradation pathways for a sulfoxide-containing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and this compound in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and this compound in human plasma: application to a human pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Journal articles: 'Drug forced degradation' – Grafiati [grafiati.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. biopharmaspec.com [biopharmaspec.com]
Degradation products of ethionamide sulfoxide under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethionamide (B1671405) sulfoxide (B87167). The information is designed to assist in understanding and managing its degradation under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected degradation products of ethionamide sulfoxide under oxidative stress?
Under oxidative conditions, this compound is known to further oxidize to 2-ethylisonicotinamide[1]. This process involves the conversion of the sulfoxide group. Researchers should be aware that the initial oxidation of the parent drug, ethionamide, rapidly forms this compound, which is then more slowly oxidized[1].
-
Troubleshooting: Unexpected peaks in the chromatogram during oxidative stress studies.
-
Possible Cause: Formation of other minor oxidation byproducts or impurities in the starting material. Thioamides, in general, can undergo complex oxidation pathways[2].
-
Solution: Utilize a high-resolution mass spectrometer (LC-MS/MS) to obtain mass and fragmentation data for the unknown peaks to aid in their identification. Compare the retention times and mass spectra with a placebo sample subjected to the same stress conditions to rule out matrix-related interferences.
-
Q2: What is the likely degradation pathway of this compound under acidic and basic hydrolysis?
Direct studies detailing the hydrolytic degradation products of this compound are limited. However, based on the general chemistry of thioamide S-oxides and related compounds, hydrolysis is expected to occur. Under acidic or basic conditions, the thioamide functional group can be susceptible to hydrolysis, which may lead to the formation of the corresponding amide, 2-ethylisonicotinamide, and the release of sulfur-containing species. It is also possible for the pyridine (B92270) ring to be involved in degradation pathways under harsh hydrolytic conditions. For the parent drug ethionamide, degradation has been observed under both acidic and alkaline conditions.
-
Troubleshooting: Inconsistent or rapid degradation during hydrolytic studies.
-
Possible Cause: The pH of the solution may not be stable throughout the experiment, or the presence of certain buffers could be catalyzing the degradation.
-
Solution: Ensure the pH of the reaction mixture is monitored and maintained at the desired level throughout the study. Use buffers that are known to be non-reactive with the analyte. Perform preliminary experiments at different pH values and temperatures to establish a suitable degradation rate (typically 5-20% degradation is targeted in forced degradation studies).
-
Q3: Is this compound susceptible to thermal and photolytic degradation?
While specific data for this compound is scarce, studies on the parent drug, ethionamide, have shown it to be thermolabile, with significant degradation observed at 37°C over several weeks. Therefore, it is reasonable to expect that this compound may also exhibit sensitivity to elevated temperatures. The photostability of this compound has not been extensively reported. However, as a pyridine derivative, there is a potential for photolytic degradation upon exposure to UV or visible light.
-
Troubleshooting: No degradation is observed under thermal or photolytic stress.
-
Possible Cause: The stress conditions (temperature, duration, light intensity) may not be stringent enough to induce degradation.
-
Solution: For thermal stress, incrementally increase the temperature (e.g., in 10°C intervals) or prolong the exposure time. For photolytic stress, ensure the sample is exposed to a light source that provides both UV and visible radiation, as recommended by ICH guidelines, and increase the exposure duration or intensity if necessary. It is also important to confirm that the analytical method is capable of detecting any potential degradants that might be forming at low levels.
-
Q4: How can I develop a stability-indicating HPLC method for this compound and its degradation products?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.
-
Key Steps for Method Development:
-
Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like this compound.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent drug from its more polar or non-polar degradants.
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure that all degradants are detected. The maximum absorbance wavelength of this compound and its potential degradation products should be evaluated.
-
Forced Degradation Sample Analysis: Analyze the samples generated from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradation products to confirm the specificity of the method.
-
-
Troubleshooting: Poor peak shape or resolution.
-
Possible Cause: Inappropriate mobile phase pH, column overload, or secondary interactions with the stationary phase.
-
Solution: Adjust the pH of the mobile phase to control the ionization of the analytes. Reduce the sample concentration or injection volume to avoid column overload. If peak tailing is observed, consider using a column with a different stationary phase or adding a competing base to the mobile phase if basic compounds are interacting with residual silanols on the column.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. Note: This data is illustrative and should be confirmed by experimental results.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% | Proposed: 2-ethylisonicotinamide |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | ~20% | Proposed: 2-ethylisonicotinamide |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp | ~25% | 2-ethylisonicotinamide[1] |
| Thermal | Dry Heat | 7 days | 80°C | ~10% | Proposed: Further investigation needed |
| Photolytic | ICH Option 1 | - | - | ~5% | Proposed: Further investigation needed |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The concentration of the drug substance, the strength of the reagents, and the duration of exposure may need to be adjusted based on the stability of the molecule.
1. Acidic Hydrolysis
-
Objective: To evaluate the degradation of this compound in an acidic environment.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Objective: To assess the degradation of this compound in an alkaline environment.
-
Procedure:
-
Prepare a solution of this compound as described in the acidic hydrolysis protocol.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at a controlled temperature (e.g., 40°C) for a specified period (e.g., 8 hours).
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Analyze the samples by HPLC.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 48 hours).
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At designated time points, withdraw samples and dilute for HPLC analysis.
-
Analyze the samples by HPLC.
-
4. Thermal Degradation
-
Objective: To evaluate the stability of this compound when exposed to heat.
-
Procedure:
-
Place the solid powder of this compound in a stable, controlled-temperature oven (e.g., 80°C) for a specified duration (e.g., 7 days).
-
At the end of the study, dissolve a known amount of the stressed powder in a suitable solvent and dilute for HPLC analysis.
-
Analyze the sample by HPLC and compare it to an unstressed sample.
-
5. Photolytic Degradation
-
Objective: To assess the photostability of this compound.
-
Procedure:
-
Expose a solution of this compound (and the solid drug substance) to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
Analyze the samples by HPLC.
-
Visualizations
The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for forced degradation studies.
Caption: Proposed oxidative degradation pathway of ethionamide.
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: General workflow for forced degradation studies.
References
Troubleshooting low recovery of ethionamide sulfoxide during extraction
Welcome to the technical support center for troubleshooting the extraction of ethionamide (B1671405) sulfoxide (B87167). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize the recovery of ethionamide sulfoxide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound during solid-phase extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors:
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Inappropriate Sorbent Choice: this compound is a moderately polar compound. Using a sorbent that is too nonpolar (like C18) may lead to weak retention, while a sorbent that is too polar might result in irreversible binding.
-
Incorrect pH of Sample and Solvents: The recovery of this compound is highly dependent on the pH of the sample, wash, and elution solvents. Since this compound has acidic and basic properties, its ionization state, and therefore its retention on the sorbent, will change with pH.
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Suboptimal Wash Solvent: The wash solvent may be too strong, causing the premature elution of this compound along with interferences.
-
Inefficient Elution: The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.
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Sample Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can interfere with the binding of this compound to the sorbent or co-elute with it, leading to ion suppression or enhancement in the final analysis.[1][2][3]
Q2: What is the ideal pH for extracting this compound?
The optimal pH for extraction depends on the chosen extraction method (e.g., reversed-phase, ion-exchange). This compound has a predicted strongest acidic pKa of 7.53 and a strongest basic pKa of 4.47.[4]
-
For reversed-phase SPE , you generally want the analyte to be in its most neutral form to maximize hydrophobic retention. Therefore, a sample pH between 4.5 and 7.5 would be a good starting point for optimization.
-
For cation-exchange SPE , the sample pH should be adjusted to be at least 1.5-2 pH units below the basic pKa (i.e., pH < 2.5-3) to ensure the pyridine (B92270) nitrogen is protonated.
-
For anion-exchange SPE , the sample pH should be at least 1.5-2 pH units above the acidic pKa (i.e., pH > 9-9.5) to ensure the molecule is deprotonated.
Q3: Can I use liquid-liquid extraction (LLE) for this compound?
Yes, LLE is a viable alternative to SPE. The choice of organic solvent is critical and should be based on the polarity of this compound. Solvents like ethyl acetate, dichloromethane (B109758), or a mixture of iso-propanol and dichloromethane could be effective. Optimization of the aqueous phase pH will be crucial for achieving good recovery.
Q4: How stable is this compound during sample storage and processing?
Ethionamide and its sulfoxide have been shown to be stable through several freeze-thaw cycles and for extended periods when stored at -80°C.[4] However, prolonged exposure to room temperature (bench-top stability) should be minimized. The stability of ethionamide is known to be affected by temperature, with degradation observed at 37°C.[5][6] It is recommended to keep samples on ice during processing and to store them at -80°C for long-term storage. Stability in different pH conditions should be experimentally verified if samples are to be stored after pH adjustment.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte found in the flow-through/load fraction | Sample solvent is too strong. | Dilute the sample with a weaker solvent (e.g., water or a buffer with a low percentage of organic solvent). |
| Incorrect sample pH. | Adjust the sample pH to ensure the analyte is retained by the sorbent (see FAQ 2). | |
| Sorbent bed dried out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration steps. | |
| Flow rate is too high during sample loading. | Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent. | |
| Analyte found in the wash fraction | Wash solvent is too strong. | Decrease the organic strength of the wash solvent. Optimize the pH of the wash solvent to maintain the desired interaction between the analyte and the sorbent. |
| Analyte not found in load, wash, or elution fractions (stuck on the column) | Elution solvent is too weak. | Increase the organic strength of the elution solvent. Modify the pH of the elution solvent to disrupt the interaction between the analyte and the sorbent. Consider using a stronger solvent. |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent or perform a second elution step. | |
| Secondary interactions with the sorbent. | Add a modifier to the elution solvent (e.g., a small amount of acid or base) to disrupt secondary interactions. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte remains in the aqueous layer | Organic solvent is not optimal for the analyte's polarity. | Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether). |
| pH of the aqueous phase is not optimal. | Adjust the pH of the aqueous phase to neutralize the charge of this compound, making it more soluble in the organic phase. | |
| Emulsion formation | High concentration of proteins or lipids in the sample. | Centrifuge the sample at a higher speed and for a longer duration. Add salt (salting out) to the aqueous phase to break the emulsion. Gently rock or invert the mixture instead of vigorous shaking. |
| Analyte loss during evaporation | Analyte is volatile or thermally labile. | Use a gentle stream of nitrogen for evaporation at a low temperature. Avoid prolonged drying. |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of ethionamide and this compound in human plasma.[4]
Materials:
-
Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal Standard (IS): Prothionamide
Procedure:
-
Sample Pre-treatment:
-
To 300 µL of human plasma, add the internal standard.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Data Presentation
| Property | Value | Implication for Extraction |
| Molecular Weight | 182.25 g/mol [5] | Standard molecular weight for small molecule extraction. |
| Predicted logP | 0.23 - 0.8[4] | Indicates moderate polarity, suggesting that reversed-phase SPE or LLE with moderately polar solvents should be effective. |
| Strongest Acidic pKa | 7.53[4] | The molecule will be deprotonated at pH > 7.53, making it suitable for anion exchange SPE. In reversed-phase, pH adjustment away from this pKa may be necessary to ensure neutrality. |
| Strongest Basic pKa | 4.47[4] | The molecule will be protonated at pH < 4.47, making it suitable for cation exchange SPE. In reversed-phase, pH adjustment away from this pKa may be necessary to ensure neutrality. |
| Predicted Water Solubility | 71.3 g/L[4] | High water solubility suggests that protein precipitation with a high ratio of organic solvent will be necessary to ensure efficient crashing out of proteins and partitioning of the analyte. |
Visualizations
Experimental Workflow for SPE of this compound
Caption: Workflow for the solid-phase extraction of this compound.
Troubleshooting Logic for Low SPE Recovery
Caption: Decision tree for troubleshooting low SPE recovery.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Ethionamide Sulfoxide Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of ethionamide (B1671405) sulfoxide (B87167). The information is presented in a user-friendly question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring ethionamide sulfoxide?
A1: For sensitive and specific detection of this compound in positive ion mode, the recommended multiple reaction monitoring (MRM) transition is the precursor ion at m/z 183.10 fragmenting to the product ion at m/z 107.20.[1] This transition provides excellent selectivity for quantification.
Q2: What internal standard (IS) is suitable for the analysis of this compound?
A2: Prothionamide is a commonly used internal standard for the simultaneous quantification of ethionamide and this compound.[1] Its structural similarity to the analytes ensures comparable extraction efficiency and ionization response, leading to more accurate and precise results. The MRM transition for prothionamide is m/z 181.20 → m/z 121.20.[1]
Q3: What are the key mass spectrometry parameters that need to be optimized?
A3: Optimization of mass spectrometry parameters is critical for achieving high sensitivity. Key parameters to adjust include collision energy (CE), declustering potential (DP), and entrance potential (EP). For this compound, a collision energy of 42 V is recommended.[1] A comprehensive table of optimized parameters for ethionamide, this compound, and the internal standard is provided in the Experimental Protocols section.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Q4: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?
A4: Poor peak shape for this compound can arise from several factors:
-
Secondary Interactions: this compound is a relatively polar compound. Interactions between the analyte and active sites on the column (e.g., residual silanols) can lead to peak tailing.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak fronting.
-
Solution: Dilute the sample and reinject. If the peak shape improves, consider reducing the injection volume or sample concentration.
-
-
Column Contamination: Accumulation of matrix components from biological samples can lead to peak distortion.
Q5: My signal intensity for this compound is low or inconsistent. What should I check?
A5: Low or inconsistent signal intensity can be due to several factors throughout the analytical workflow:
-
Suboptimal Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition and source parameters.
-
Solution: Verify that the mobile phase composition is optimal for ESI in positive mode. A mobile phase of 0.1% acetic acid in acetonitrile (B52724) (20:80, v/v) has been shown to be effective.[1][2] Fine-tune ion source parameters such as nebulizer gas pressure and curtain gas flow. For instance, nebulizer gas and curtain gas can be set to 15 psi and 35 psi, respectively.[1]
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
In-source Fragmentation: If the declustering potential is set too high, the precursor ion can fragment in the ion source, leading to a reduced signal for the intended precursor.
-
Solution: Optimize the declustering potential. For this compound, a DP of 18 V has been found to be optimal.[1]
-
Q6: I am experiencing retention time shifts for this compound. What could be the cause?
A6: Retention time shifts can compromise the reliability of your analysis. Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing of the components.
-
-
Column Equilibration: Insufficient column equilibration before analysis can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before injecting the first sample.
-
-
Column Temperature Fluctuations: Variations in the column oven temperature can affect retention times.
-
Solution: Use a stable column oven and ensure it is set to the desired temperature (e.g., 35 °C).[1]
-
Experimental Protocols
This section provides a detailed methodology for the sensitive detection of this compound based on a validated LC-MS/MS method.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract ethionamide, this compound, and the internal standard from human plasma.[1]
Liquid Chromatography (LC)
-
LC System: Agilent 1100 series or equivalent
-
Column: Peerless Basic C18 (100 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 0.1% Acetic Acid : Acetonitrile (20:80, v/v)[1][2]
-
Column Temperature: 35 °C[1]
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Mass Spectrometer: MDS Sciex API-2000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Optimized Mass Spectrometry Parameters [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) |
| Ethionamide | 167.10 | 107.10 | 45 | 10 | 40 |
| This compound | 183.10 | 107.20 | 18 | 7 | 42 |
| Prothionamide (IS) | 181.20 | 121.20 | 40 | 9 | 35 |
Table 2: Method Performance Characteristics [1][2]
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| Ethionamide | 25.7 - 6120 | > 0.998 |
| This compound | 50.5 - 3030 | > 0.998 |
Visualizations
Experimental Workflow
References
Technical Support Center: Improving Ethionamide Sulfoxide Solubility for In Vitro Assays
Here is the technical support center with troubleshooting guides and FAQs for improving the solubility of ethionamide (B1671405) sulfoxide (B87167) for in vitro assays.
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of Ethionamide Sulfoxide (ETASO) for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETASO) and why is its solubility a concern for in vitro assays?
A1: this compound is the primary active metabolite of Ethionamide, a second-line anti-tuberculosis drug.[1][2][3] Ethionamide is a prodrug that is converted to ETASO by the mycobacterial enzyme EthA, which then inhibits mycolic acid synthesis.[4][5][6] Like its parent compound and many other small molecules, ETASO has poor aqueous solubility. This presents a significant challenge for in vitro assays, as the compound can precipitate when diluted from an organic solvent stock into aqueous cell culture media, leading to inaccurate and irreproducible results.[7][8]
Q2: What is the best solvent for preparing a concentrated ETASO stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of ethionamide and its analogs for in vitro studies.[4][9][10] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[11] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4][9]
Q3: Why does my ETASO precipitate when I add it to my cell culture medium?
A3: This is a common issue known as precipitation or "crashing out."[7][8] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous environment like cell culture media. The concentration of DMSO drops significantly, and the aqueous medium is unable to keep the hydrophobic compound in solution, leading to the formation of a precipitate.[7][8]
Q4: What is the maximum recommended final concentration of DMSO for my cell culture?
A4: Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxic effects.[7][12] Some robust cell lines may tolerate up to 1%, but primary cells are generally more sensitive.[12] It is always recommended to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and to include a vehicle control (media with the same final concentration of DMSO) in all experiments.[13]
Q5: How should I store my ETASO stock solution to maintain its stability and solubility?
A5: ETASO stock solutions in anhydrous DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7][8] These aliquots should be stored at -20°C or -80°C and protected from light.[7]
Troubleshooting Guide: ETASO Precipitation
Problem 1: A precipitate forms immediately upon adding the ETASO stock solution to the culture medium.
| Cause | Solution |
| Poor Aqueous Solubility & Rapid Dilution: The compound is hydrophobic and precipitates when its concentration exceeds its solubility limit in the aqueous medium. This is often caused by "shock" dilution.[7][8] | 1. Use a Serial Dilution Approach: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media.[8]2. Slow Addition & Agitation: Add the ETASO solution (stock or intermediate dilution) drop-wise into the vortex of the media while gently swirling or vortexing. This promotes rapid dispersal and prevents localized high concentrations.[7][14]3. Warm the Media: Pre-warming the cell culture media to 37°C can help improve the solubility of compounds during dilution.[7][8] |
Problem 2: The medium appears clear initially, but a precipitate is observed after incubation.
| Cause | Solution |
| Delayed Precipitation: The compound may be coming out of solution as the temperature equilibrates or due to interactions with media components over time.[7] | 1. Use Media Immediately: Prepare the ETASO-containing media immediately before adding it to the cells to minimize the time for precipitation to occur.[7]2. Assess Serum Interaction: Consider reducing the serum concentration in your media if your cell line can tolerate it, as serum proteins can sometimes interact with and precipitate small molecules.[7] Conversely, for some compounds, serum proteins can help maintain solubility by binding to the compound.[15] |
Problem 3: I am observing inconsistent or non-reproducible results between experiments.
| Cause | Solution |
| Variable Compound Concentration: Incomplete dissolution of the stock solution or precipitation in the media can lead to variability in the effective concentration of the compound delivered to the cells.[7] | 1. Ensure Complete Dissolution of Stock: Before making dilutions, visually inspect your DMSO stock solution to ensure there is no particulate matter. If needed, gentle warming to 37°C or brief sonication can aid dissolution.[7][9]2. Prepare Fresh Dilutions: Prepare fresh working dilutions of ETASO for each experiment to avoid issues related to the compound's stability in aqueous solution over time.[7] |
Data Presentation
Table 1: Solubility of Ethionamide (Parent Compound) in Various Solvents (Note: This data is for the parent compound, Ethionamide, and serves as a reference. The solubility of this compound is expected to be similar but should be determined empirically.)
| Solvent | Solubility | Reference |
| DMSO | 33 mg/mL (198.5 mM) | [4] |
| DMSO (with ultrasonic) | 100 mg/mL (601.51 mM) | [9] |
| Ethanol | 17 mg/mL | [4] |
| Water | Insoluble (< 0.1 mg/mL) | [4][9] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [9] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL | [9] |
Table 2: General Recommendations for Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | Tolerance Level & Notes | Reference |
| ≤ 0.1% | Considered safe for nearly all cell types, including sensitive primary cells. | [12] |
| 0.1% - 0.5% | Tolerated by most established cell lines without significant cytotoxicity. This is the most commonly recommended range. | [7][12] |
| > 0.5% - 1.0% | May be toxic to some cell lines. Requires validation for your specific cells. | [12] |
| > 1.0% | Generally considered cytotoxic and can affect cell membrane integrity. Not recommended. | [12] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated ETASO Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use personal protective equipment.
-
Weighing: Accurately weigh the desired amount of ETASO powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 20 mM).
-
Homogenization: Vortex the solution thoroughly until the ETASO is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, warm the solution briefly to 37°C or sonicate to aid dissolution.[7][9]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[7][8]
Protocol 2: Recommended Dilution Method to Minimize Precipitation in Cell Culture Media (Example: Preparing 10 µM ETASO in 10 mL of Media)
-
Initial Setup: Pre-warm the final volume of complete cell culture medium (10 mL) to 37°C. Thaw one aliquot of the concentrated ETASO stock solution (e.g., 20 mM in DMSO) at room temperature.
-
Step A - Intermediate Dilution:
-
Pipette 99 µL of pre-warmed, serum-free medium or PBS into a sterile microcentrifuge tube.
-
Add 1 µL of the 20 mM ETASO stock solution to this tube to create a 200 µM intermediate solution.
-
Gently vortex to mix. This step lowers the DMSO concentration in a controlled manner.
-
-
Step B - Final Dilution:
-
While gently swirling or vortexing the 10 mL of pre-warmed complete medium, add 0.5 mL of the 200 µM intermediate solution from Step A. This results in a final concentration of 10 µM ETASO.
-
The final DMSO concentration will be very low (0.05%), minimizing the risk of cytotoxicity.
-
-
Final Check and Use: Visually inspect the final medium for any signs of precipitation. Use the freshly prepared ETASO-containing medium immediately for your experiment.[7]
Visual Guides
References
- 1. This compound | C8H10N2OS | CID 71316501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 536-28-7 [chemicalbook.com]
- 3. extranet.who.int [extranet.who.int]
- 4. selleckchem.com [selleckchem.com]
- 5. Ethionamide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
Overcoming matrix effects in the bioanalysis of ethionamide sulfoxide
Welcome to the technical support center for the bioanalysis of ethionamide (B1671405) and its active metabolite, ethionamide sulfoxide (B87167). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bioanalysis of ethionamide sulfoxide.
Issue 1: High Matrix Effect Observed for this compound
Q: We are observing significant ion suppression for this compound in our plasma samples, leading to poor sensitivity and reproducibility. What are the likely causes and how can we mitigate this?
A: High matrix effects, typically ion suppression in electrospray ionization (ESI), are a common challenge in bioanalysis, especially when dealing with complex matrices like plasma. The primary culprits are often co-eluting endogenous components such as phospholipids (B1166683).[1]
Recommended Actions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is by improving the sample cleanup process.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[3] A mixed-mode cation exchange polymer-based SPE sorbent can be particularly effective at retaining ethionamide and its sulfoxide while allowing phospholipids to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous sample and using a combination of polar and non-polar organic solvents to selectively extract the analytes. For ethionamide and its sulfoxide, which are weakly basic, adjusting the sample pH to be slightly above their pKa will render them neutral and more amenable to extraction into an organic solvent, while leaving many matrix components behind.
-
Protein Precipitation (PPT): While being a simpler technique, PPT is generally less clean than SPE or LLE and may result in significant co-extraction of phospholipids. If using PPT, consider a subsequent clean-up step or dilute the sample post-precipitation if sensitivity allows.[2]
-
-
Chromatographic Separation: Enhance the separation of this compound from the matrix components.
-
Gradient Modification: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can provide alternative retention mechanisms and better separation from phospholipids.
-
-
Mass Spectrometry Source Optimization: Adjusting the ESI source parameters, such as spray voltage, gas flows, and temperature, can sometimes help to minimize the impact of co-eluting matrix components.
Issue 2: Poor Recovery of this compound During Sample Extraction
Q: Our recovery for this compound is consistently low after implementing a liquid-liquid extraction (LLE) protocol. What factors could be contributing to this and how can we improve it?
A: Low recovery of this compound during LLE can be attributed to several factors related to its physicochemical properties and the extraction conditions.
Recommended Actions:
-
pH Adjustment: The pKa of ethionamide is around 10.8, and its sulfoxide metabolite will have a similar, though slightly different, value. Ensure the pH of your sample is adjusted to at least 2 pH units above the pKa of this compound to ensure it is in its neutral form for efficient extraction into an organic solvent.
-
Solvent Selection: The polarity of the extraction solvent is critical. A single solvent may not be optimal. Try a mixture of solvents to fine-tune the polarity. For instance, adding a small percentage of a more polar solvent like isopropanol (B130326) to a less polar solvent like methyl tert-butyl ether (MTBE) can enhance the recovery of moderately polar compounds like this compound.
-
Salting-Out Effect: Adding a salt, such as sodium chloride or ammonium (B1175870) sulfate, to the aqueous sample can increase the partitioning of this compound into the organic phase by decreasing its solubility in the aqueous layer.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To break emulsions, you can try centrifugation at a higher speed, cooling the sample, or adding a small amount of a different organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of matrix effects in plasma bioanalysis of this compound?
A1: The most significant source of matrix effects in plasma is phospholipids from cell membranes. These molecules have a tendency to co-extract with analytes of interest and can co-elute during chromatographic separation, leading to ion suppression in the mass spectrometer source.
Q2: Should I use a stable isotope-labeled internal standard (SIL-IS) for the analysis of this compound?
A2: Yes, using a SIL-IS is highly recommended. A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute. This allows it to experience and compensate for the same degree of matrix effects and variability in extraction and ionization, leading to more accurate and precise quantification.[4]
Q3: Can I use the same extraction method for both ethionamide and this compound?
A3: Generally, yes. Ethionamide and its sulfoxide have similar core structures and physicochemical properties, allowing for their simultaneous extraction. The validated LC-MS/MS method described in the literature utilizes a solid-phase extraction procedure to co-extract both compounds successfully.[3] However, slight differences in polarity might necessitate minor optimization of the extraction solvent composition or SPE wash/elution steps to ensure optimal recovery for both analytes.
Q4: My baseline is noisy in the chromatogram for this compound. What could be the cause?
A4: A noisy baseline can be caused by several factors:
-
Contaminated Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives. Microbial growth in aqueous mobile phases can also contribute to noise.[5]
-
Dirty Mass Spectrometer Source: The ion source can become contaminated with non-volatile matrix components over time. Regular cleaning of the source components is essential.
-
Inadequate Sample Cleanup: A high level of residual matrix components in the injected sample can lead to a noisy baseline. Re-evaluate your sample preparation method for better cleanup.
-
Electronic Noise: Check for any issues with the mass spectrometer's electronics.
Q5: I am observing a shift in the retention time for this compound. What should I check?
A5: Retention time shifts can compromise the reliability of your assay. Potential causes include:
-
Column Degradation: The analytical column can degrade over time, especially with aggressive mobile phases or insufficient sample cleanup.
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can lead to shifts in retention time.[5]
-
Fluctuating Column Temperature: Ensure the column oven is maintaining a stable temperature.
-
System Leaks: A leak in the HPLC system can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the simultaneous quantification of ethionamide and this compound in human plasma.[3]
-
Sample Pre-treatment: To 300 µL of human plasma, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. Subsequently, wash with 1 mL of 5% methanol in water to remove less retained impurities.
-
Elution: Elute the analytes and the internal standard with 1 mL of mobile phase.
-
Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Matrix Effect Reduction | Analyte Recovery | Throughput | Cost per Sample | Key Advantage |
| Protein Precipitation (PPT) | Low to Moderate | Good to Excellent | High | Low | Simplicity and speed |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, requires optimization | Moderate | Moderate | Good for removing highly polar and non-polar interferences |
| Solid-Phase Extraction (SPE) | High to Excellent | Good to Excellent | Moderate | High | High selectivity and cleaner extracts |
| HybridSPE®-Phospholipid | Excellent | Good to Excellent | High | High | Targeted removal of phospholipids |
This table provides a general comparison. The actual performance will depend on the specific optimization of each technique for ethionamide and this compound.
Visualizations
Caption: Workflow for the bioanalysis of this compound.
Caption: Decision tree for troubleshooting high matrix effects.
References
Challenges in ethionamide susceptibility testing in clinical isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ethionamide (B1671405) susceptibility testing of clinical Mycobacterium tuberculosis isolates.
Troubleshooting Guide
This guide addresses specific issues that may arise during ethionamide drug susceptibility testing (DST).
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Discordant results between phenotypic DST methods (e.g., MGIT 960 vs. broth microdilution). | Phenotypic methods for ethionamide susceptibility are known to have poor correlation.[1] This can be due to differences in media, inoculum preparation, and the inherent variability of the biological system. Isolates with a Minimum Inhibitory Concentration (MIC) of 5 mg/L may exhibit intermediate resistance.[1] | - Acknowledge the potential for discrepancy between methods.[2] - Consider results from different methods in conjunction with genotypic data for a comprehensive assessment. - For isolates with MIC values near the critical concentration, consider them as having intermediate resistance and interpret with caution.[1] |
| Inconsistent or non-reproducible MIC results for the same isolate. | Ethionamide is a thermolabile drug, meaning it can degrade at high temperatures.[3] This can lead to a lower effective drug concentration in the testing medium, especially in methods requiring inspissation or prolonged incubation.[4][5] | - Strictly control the temperature during media preparation, avoiding overheating. - Minimize the duration of any high-temperature steps. - Use freshly prepared drug solutions and media whenever possible. |
| "Susceptible" genotypic result (no mutations in ethA or inhA) but "Resistant" phenotypic result. | While mutations in ethA and inhA are the most common causes of resistance, other, less frequent mechanisms may be involved.[6] These can include mutations in ethR, mshA, and ndh.[6] Additionally, efflux pump activity could contribute to resistance.[7] | - Sequence additional genes potentially involved in ethionamide resistance, such as ethR, mshA, and ndh. - Investigate the possibility of efflux pump involvement through specialized assays. |
| "Resistant" genotypic result (e.g., inhA promoter mutation) but "Susceptible" phenotypic result. | The presence of a resistance-conferring mutation does not always lead to a phenotypic expression of resistance that is detectable by all methods.[8] The PfabG1 c(-15)t mutation, for instance, has high specificity but low sensitivity for predicting ethionamide resistance. | - Recognize that genotypic markers can have varying predictive values. - Consider the specific mutation and its known association with resistance levels. - Trust the phenotypic result, especially if confirmed by a reliable method, but be aware of the potential for low-level resistance. |
| Growth of "skip wells" in broth microdilution assays. | This can be due to inoculum issues, such as clumping of bacteria, leading to uneven distribution in the wells. It can also be a result of contamination. | - Ensure the bacterial suspension is thoroughly homogenized before inoculation. - Use appropriate techniques to break up clumps, such as vortexing with glass beads. - Perform a purity check of the inoculum to rule out contamination. |
Frequently Asked Questions (FAQs)
1. Why is ethionamide susceptibility testing so challenging?
Several factors contribute to the difficulties in ethionamide DST:
-
Prodrug Activation: Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA to become effective.[7][9] Mutations in the ethA gene can prevent this activation, leading to resistance.[9]
-
Thermolability: The drug is sensitive to heat, which can cause it to degrade during the preparation of testing media, leading to inaccurate results.[3][4]
-
Narrow Therapeutic Window: The MICs for ethionamide are often close to the achievable drug concentrations in patients, making the distinction between susceptible and resistant isolates difficult.[3]
-
Method-Dependent Results: There is often poor correlation between different phenotypic testing methods, such as the BACTEC™ MGIT™ 960 system and broth microdilution assays like the Sensititre™ MYCOTB plate.[1][10]
-
Complex Resistance Mechanisms: While mutations in ethA and inhA are major contributors to resistance, other genetic loci can also be involved.[6]
2. What are the primary mechanisms of ethionamide resistance?
The main mechanisms of resistance to ethionamide in M. tuberculosis are:
-
Mutations in ethA: This gene encodes the enzyme responsible for activating ethionamide. Mutations can lead to a non-functional enzyme, preventing the drug from becoming active.[6][9]
-
Mutations in the inhA gene and its promoter: The activated form of ethionamide targets the InhA enzyme, which is involved in mycolic acid synthesis.[1][6] Mutations in inhA or its promoter region can lead to cross-resistance with isoniazid.[1]
-
Mutations in other genes: Less commonly, mutations in genes such as ethR (a transcriptional repressor of ethA), mshA (involved in mycothiol (B1677580) biosynthesis), and ndh have been associated with ethionamide resistance.[6]
3. What is the "critical concentration" for ethionamide and why is it important?
The critical concentration is the lowest concentration of an antibiotic that inhibits the growth of 99% of wild-type bacterial strains.[11] It is used in phenotypic DST to classify an isolate as susceptible or resistant. For ethionamide, the recommended critical concentration can vary depending on the testing method. For example, a critical concentration of 5 mg/L is often used for the BACTEC™ MGIT™ 960 system and the Sensititre™ MYCOTB plate.[1] However, there is ongoing debate about the optimal critical concentration, with some studies suggesting that a lower value might be more appropriate.[1]
4. How should I interpret results when genotypic and phenotypic tests give conflicting information?
Discrepancies between genotypic and phenotypic results are a known challenge in ethionamide DST.[8]
-
Genotype Susceptible, Phenotype Resistant: This may indicate a resistance mechanism not covered by the genetic test, such as mutations in less common genes or the presence of efflux pumps.[6][7]
-
Genotype Resistant, Phenotype Susceptible: Some mutations may only confer low-level resistance that is not detected by all phenotypic methods. The predictive value of specific mutations can vary.[10]
A comprehensive approach that considers the results of both types of tests, along with the specific mutation identified and the reliability of the phenotypic method used, is recommended.
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature regarding ethionamide susceptibility testing.
Table 1: Comparison of Phenotypic Methods for Ethionamide Susceptibility Testing
| Reference | Method 1 | Method 2 | Key Finding |
| Ushtanit et al. (2022)[1] | BACTEC™ MGIT™ 960 (R/S) | Sensititre™ MYCOTB (MIC) | Poor correlation observed. 43% of MGIT-resistant isolates had an MIC ≤ 5 mg/L by Sensititre. 6% of MGIT-susceptible isolates had an MIC ≥ 10 mg/L. |
Table 2: Ethionamide MIC Distribution in Resistant M. tuberculosis Isolates
| Reference | Isolate Category | Percentage of Isolates with MIC ≤ 2.5 mg/L | Percentage of Isolates with MIC ≤ 5 mg/L |
| Ushtanit et al. (2022)[1] | MDR | 50% | 69% |
| Pre-XDR | 36% | 63% | |
| XDR | 25% | 50% |
Table 3: Performance of Genotypic Markers for Predicting Ethionamide Resistance
| Reference | Genetic Locus | Sensitivity | Specificity | Reference Method for Resistance |
| Ushtanit et al. (2022)[10] | PfabG1 c(-15)t | 31% | 98% | BACTEC™ MGIT™ 960 |
| Any mutation (ethA, PfabG1, inhA) | 96% | 86% | BACTEC™ MGIT™ 960 |
Experimental Protocols
1. BACTEC™ MGIT™ 960 System for Ethionamide Susceptibility Testing
This protocol is a generalized guide based on standard laboratory procedures. Refer to the manufacturer's instructions for specific details.
-
Inoculum Preparation:
-
Culture M. tuberculosis isolates on solid media until sufficient growth is observed.
-
Prepare a bacterial suspension in sterile saline or water to a McFarland turbidity of 0.5.
-
Further dilute the suspension according to the manufacturer's protocol.
-
-
Test Setup:
-
Use BACTEC™ MGIT™ tubes containing 7H9 broth base.
-
Aseptically add the required volume of MGIT™ Growth Supplement and oleic acid-albumin-dextrose-catalase (OADC).
-
Prepare a drug-containing tube by adding a defined concentration of ethionamide (typically to a final concentration of 5.0 µg/mL).
-
Prepare a drug-free growth control tube.
-
-
Inoculation and Incubation:
-
Inoculate both the drug-containing and growth control tubes with the prepared bacterial suspension.
-
Place the tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument will automatically incubate the tubes at 37°C and monitor for growth by detecting oxygen consumption.
-
-
Result Interpretation:
-
The instrument's software will compare the time to positivity of the drug-containing tube to that of the growth control tube.
-
If the drug-containing tube flags positive after the growth control has reached a certain threshold, the isolate is considered resistant. Otherwise, it is susceptible.
-
2. Broth Microdilution (Sensititre™ MYCOTB Plate) for Ethionamide MIC Determination
This protocol is a generalized guide. Refer to the manufacturer's instructions for specific details.
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in sterile saline or water to a McFarland turbidity of 0.5.
-
Further dilute the suspension in 7H9 broth to achieve the target inoculum concentration.
-
-
Plate Inoculation:
-
The Sensititre™ MYCOTB plate contains lyophilized antibiotics in 96-well format, including a range of ethionamide concentrations.
-
Dispense the prepared inoculum into each well of the microtiter plate.
-
Seal the plate to prevent evaporation.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-21 days, or until sufficient growth is visible in the positive control wells.
-
-
Result Interpretation:
-
Read the plate visually or using an automated reader.
-
The MIC is the lowest concentration of ethionamide that inhibits visible growth of the bacteria.
-
3. Proportion Method on Löwenstein-Jensen (L-J) Medium
This is a classic method for determining the proportion of resistant bacteria in a population.
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its concentration to a specific standard (e.g., 1 mg/mL).
-
Prepare serial dilutions of this suspension (e.g., 10⁻² and 10⁻⁴).
-
-
Media Preparation:
-
Prepare L-J medium slants.
-
For the drug-containing medium, add ethionamide to a final concentration of 40 µg/mL before inspissation.
-
Also prepare drug-free control slants.
-
-
Inoculation and Incubation:
-
Inoculate the drug-free and drug-containing L-J slants with the prepared bacterial dilutions.
-
Incubate the slants at 37°C for 4-6 weeks.
-
-
Result Interpretation:
-
Count the number of colonies on both the drug-free and drug-containing slants.
-
Calculate the proportion of resistant bacteria by dividing the number of colonies on the drug-containing medium by the number of colonies on the drug-free medium.
-
An isolate is considered resistant if the proportion of resistant colonies is ≥1%.[12]
-
Visualizations
Caption: Ethionamide activation pathway and resistance mechanisms.
Caption: Workflow for ethionamide drug susceptibility testing.
References
- 1. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dilemmas with ethionamide susceptibility testing of Mycobacterium tuberculosis: A microbiologist & physician's nightmare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consistency of standard laboratory strain Mycobacterium tuberculosis H37Rv with ethionamide susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis [who.int]
- 12. paho.org [paho.org]
Technical Support Center: The Impact of Oxidized Methionine on Ethionamide Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic pathways of ethionamide (B1671405) (ETH), with a specific focus on the influence of oxidized methionine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in this critical area of tuberculosis drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ethionamide activation?
A1: Ethionamide is a prodrug that requires bioactivation to exert its anti-tuberculosis effect. The primary activating enzyme in Mycobacterium tuberculosis is the flavin-containing monooxygenase EthA.[1] EthA catalyzes the S-oxidation of ethionamide to ethionamide-S-oxide (ETH-SO), which is a critical step in the formation of the active drug that ultimately inhibits mycolic acid synthesis.[2][3]
Q2: How does oxidized methionine affect the stability of ethionamide?
A2: The presence of oxidized methionine (methionine sulfoxide (B87167), MetO) can promote the degradation of ethionamide into an inactive metabolite.[2][4][5][6] This process is understood to compete with the bioactivation pathway, potentially reducing the therapeutic efficacy of ethionamide. The extent of this degradation has been observed to increase with higher concentrations of oxidized methionine.[4][5][6]
Q3: What is the role of Methionine Sulfoxide Reductases (MsrA and MsrB) in this process?
A3: Methionine sulfoxide reductases, MsrA and MsrB, are enzymes that repair oxidative damage by reducing methionine sulfoxide back to methionine.[7] In the context of ethionamide metabolism, a functional Msr system could indirectly protect ethionamide from degradation by reducing the levels of oxidized methionine, thereby favoring the bioactivation pathway over the degradation pathway.
Q4: What are the key metabolites of ethionamide I should expect to see in my experiments?
A4: In addition to the parent drug (ethionamide), you should expect to detect the active metabolite, ethionamide-S-oxide (ETH-SO). In the presence of oxidized methionine, an additional, inactive metabolite may be formed.[2][4][5][6] Other reported metabolites in various systems include 2-ethyl-4-amidopyridine.[8]
Q5: My HPLC chromatogram shows an unexpected peak when incubating ethionamide with oxidized methionine. What could it be?
A5: This unexpected peak is likely the inactive degradation product of ethionamide.[2][4][5][6] To confirm its identity, you would ideally use mass spectrometry (MS) to determine its mass-to-charge ratio (m/z) and fragmentation pattern.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental investigation of ethionamide degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation of ethionamide is observed in the presence of oxidized methionine. | 1. Inactive oxidized methionine solution.2. Insufficient incubation time.3. Suboptimal reaction conditions (pH, temperature).4. Issues with the HPLC method sensitivity. | 1. Prepare a fresh solution of methionine sulfoxide.2. Increase the incubation time of ethionamide with oxidized methionine.3. Optimize the pH and temperature of the incubation buffer.4. Validate the limit of detection (LOD) and limit of quantification (LOQ) of your HPLC method for ethionamide and its expected metabolites. |
| High variability in ethionamide degradation between replicate experiments. | 1. Inconsistent concentrations of reactants.2. Fluctuation in incubation temperature.3. Instability of ethionamide in the experimental medium. | 1. Use freshly prepared and accurately quantified solutions of ethionamide and oxidized methionine.2. Ensure a stable and consistent incubation temperature using a calibrated incubator or water bath.3. Evaluate the stability of ethionamide in your buffer system over the time course of the experiment. Ethionamide can be thermolabile.[9] |
| Appearance of multiple unexpected peaks in the HPLC chromatogram. | 1. Contamination of the sample or mobile phase.2. Non-specific degradation of ethionamide.3. Column degradation or contamination. | 1. Use high-purity solvents and reagents. Filter all samples and mobile phases before use.2. Run a control experiment with ethionamide alone to check for spontaneous degradation under your experimental conditions.3. Flush the HPLC column with a strong solvent (e.g., isopropanol) or replace the column if necessary. |
| Difficulty in separating ethionamide from its S-oxide metabolite. | 1. Inappropriate HPLC column or mobile phase composition. | 1. Optimize the mobile phase gradient and/or switch to a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) to improve resolution. Several published methods are available that achieve good separation.[8][10] |
Quantitative Data
The following table summarizes illustrative quantitative data on the impact of oxidized methionine concentration on the degradation of ethionamide. These values are based on published observations that increased oxidized methionine leads to increased degradation and should be experimentally verified.[4][5][6]
| Concentration of Methionine Sulfoxide (mM) | Incubation Time (hours) | Percentage of Ethionamide Degraded (%) |
| 0 (Control) | 24 | < 5 |
| 0.1 | 24 | 15 ± 3 |
| 0.5 | 24 | 35 ± 5 |
| 1.0 | 24 | 58 ± 6 |
| 2.0 | 24 | 75 ± 8 |
Experimental Protocols
Protocol 1: In Vitro Ethionamide Degradation Assay
This protocol outlines a method to assess the degradation of ethionamide in the presence of methionine sulfoxide using HPLC analysis.
Materials:
-
Ethionamide (ETH)
-
Methionine Sulfoxide (MetO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of ethionamide in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 100 mM stock solution of methionine sulfoxide in water.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing a final concentration of 100 µM ethionamide and varying concentrations of methionine sulfoxide (e.g., 0, 0.1, 0.5, 1.0, and 2.0 mM) in PBS.
-
The final volume of each reaction should be consistent (e.g., 500 µL).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 24 hours).
-
-
Sample Preparation for HPLC:
-
At the end of the incubation, stop the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins (if applicable) and to halt further reactions.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 291 nm.[11]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Quantify the peak area of ethionamide at time zero and after incubation in the presence of different concentrations of methionine sulfoxide.
-
Calculate the percentage of ethionamide degradation.
-
Protocol 2: Methionine Sulfoxide Reductase (Msr) Activity Assay
This protocol is adapted from established methods to measure MsrA and MsrB activity, which is relevant for understanding the cellular capacity to counteract methionine oxidation.
Materials:
-
Cell or tissue lysate
-
Dabsyl-L-Methionine-S-sulfoxide (for MsrA activity)
-
Dabsyl-L-Methionine-R-sulfoxide (for MsrB activity)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer, pH 7.5
-
Acetonitrile, HPLC grade
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M DTT stock solution in water.
-
Prepare stock solutions of dabsylated substrates in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell/tissue lysate (containing Msr enzymes), 50 mM Tris-HCl pH 7.5, 20 mM DTT, and the specific dabsylated methionine sulfoxide substrate (e.g., 200 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding two volumes of acetonitrile.
-
Centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the formation of the reduced dabsyl-methionine product by reverse-phase HPLC with UV detection at the appropriate wavelength for the dabsyl chromophore (typically around 436 nm).
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this technical support center.
Caption: Ethionamide activation and degradation pathways.
Caption: Workflow for in vitro ethionamide degradation assay.
Caption: Troubleshooting logic for ethionamide degradation experiments.
References
- 1. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sciprofiles.com [sciprofiles.com]
- 6. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase Null Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved HPLC method for the determination of Ethionamide in serum. | [Journal of Chemical Society of Pakistan • 2008] | PSA • ID 16930 [psa.pastic.gov.pk]
Navigating the Challenges of Ethionamide Susceptibility Testing: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the thermolability of ethionamide (B1671405) and its significant implications for antimicrobial susceptibility testing (AST). Due to its inherent instability at standard incubation temperatures, accurate and reproducible testing of ethionamide requires meticulous attention to experimental conditions. This guide offers detailed troubleshooting advice, standardized protocols, and critical data to ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: Why are my ethionamide susceptibility test results inconsistent?
A1: Inconsistent results with ethionamide are frequently linked to its thermolability. The drug degrades at the standard incubation temperature of 37°C, leading to a decrease in the effective drug concentration over the course of the experiment. This can result in falsely elevated Minimum Inhibitory Concentration (MIC) values or incorrect categorization of isolates as resistant. Discrepancies between different testing methods, such as the proportion method and broth microdilution, can also arise due to differences in incubation times and inoculum sizes.[1]
Q2: How does the incubation time affect ethionamide susceptibility results?
A2: Longer incubation times lead to greater degradation of ethionamide, reducing its effective concentration and potentially leading to misinterpretation of results. For instance, approximately half of the activity of ethionamide can be lost after two weeks of incubation at 37°C in Middlebrook 7H10 medium.[2][3] This underscores the importance of standardized and, where possible, shorter incubation periods for ethionamide testing.
Q3: Can the type of culture medium influence the stability of ethionamide?
A3: Yes, the composition of the culture medium can affect the stability of ethionamide. While specific comparative studies on the degradation rates in different mycobacterial media are not extensively detailed in the provided search results, the thermolability has been noted in commonly used media like Middlebrook 7H10 and Löwenstein-Jensen (LJ) medium.[2][3] It is crucial to follow established protocols for the chosen medium and to be aware of the potential for drug degradation.
Q4: What is the impact of inoculum size on ethionamide MIC values?
A4: The size of the bacterial inoculum can significantly impact ethionamide susceptibility test results. A higher inoculum may lead to a more rapid depletion of the active drug, potentially resulting in higher MIC values. Inconsistencies between the MIC method, which often uses a higher inoculum, and the proportion sensitivity testing (PST) method have been attributed in part to this factor.[1]
Troubleshooting Guide
Issue 1: Higher than expected MIC values for control strains.
-
Possible Cause: Degradation of ethionamide during incubation.
-
Solution:
-
Minimize incubation time as much as the protocol allows.
-
Ensure precise preparation of drug concentrations immediately before use.
-
Validate the stability of your ethionamide stock solution; store it at the recommended temperature (typically -20°C or lower) and avoid repeated freeze-thaw cycles.[2][3]
-
Consider using a rapid testing method if validated for ethionamide.
-
Issue 2: Discrepancies between results from the proportion method and broth microdilution.
-
Possible Cause 1: Differences in incubation duration. The proportion method on solid media often requires longer incubation than broth-based methods.
-
Solution 1: Be aware of the inherent differences between methods. If possible, correlate findings with a molecular method for detecting resistance markers.
-
Possible Cause 2: Variation in inoculum preparation and size.
-
Solution 2: Strictly adhere to standardized protocols for inoculum preparation to ensure consistency. Ensure the inoculum is well-homogenized to avoid clumping, which can lead to inaccurate results.[1]
Issue 3: Borderline or difficult-to-interpret results.
-
Possible Cause: The MIC of the isolate is close to the critical concentration, and drug degradation during the assay is sufficient to push the result into a resistant category.
-
Solution:
-
Repeat the test with careful attention to all protocol details.
-
If available, test for the presence of mutations in genes associated with ethionamide resistance, such as ethA and the promoter region of inhA.[4]
-
Consider the clinical context and other drug susceptibility results when interpreting borderline findings.
-
Data Presentation
Table 1: Stability of Ethionamide in Culture Medium at 37°C
| Time of Incubation | Approximate Remaining Activity of Ethionamide | Reference |
| Up to 2 weeks | ~50% | [2][3] |
Note: This table provides an approximate degradation rate based on available literature. Researchers should perform their own stability studies for specific experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination of Ethionamide
This protocol is a general guideline and should be adapted based on specific laboratory standards (e.g., CLSI or EUCAST).
-
Preparation of Ethionamide Stock Solution:
-
Dissolve ethionamide powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well U-bottom microtiter plates.
-
Prepare serial twofold dilutions of ethionamide in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) or other appropriate supplements. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC of the test organisms.
-
Include a drug-free well for a positive growth control and an uninoculated well with broth for a sterility control.
-
-
Inoculum Preparation:
-
Grow Mycobacterium tuberculosis in 7H9 broth until the mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Seal the plates to prevent evaporation and incubate at 37°C.
-
-
Reading and Interpretation:
-
Read the plates visually when growth in the drug-free control well is clearly visible (typically between 7 and 21 days).
-
The MIC is the lowest concentration of ethionamide that completely inhibits visible growth.
-
Protocol 2: Proportion Method for Ethionamide Susceptibility Testing on Löwenstein-Jensen (LJ) Medium
-
Preparation of Drug-Containing Medium:
-
Prepare LJ medium according to the standard formulation.
-
Before inspissation, add a freshly prepared solution of ethionamide to the medium to achieve the desired final critical concentration (e.g., 40 µg/mL).[4]
-
Dispense the medium into slopes and inspissate at a controlled temperature to minimize drug degradation.
-
Prepare drug-free LJ slopes as growth controls.
-
-
Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis from a fresh culture in sterile water or saline, adjusting the turbidity to a 1.0 McFarland standard.
-
Prepare two dilutions of this suspension: a 10⁻² and a 10⁻⁴ dilution.
-
-
Inoculation and Incubation:
-
Inoculate one drug-free control slope and one drug-containing slope with 0.1 mL of the 10⁻² dilution.
-
Inoculate another drug-free control slope with 0.1 mL of the 10⁻⁴ dilution.
-
Incubate all slopes at 37°C.
-
-
Reading and Interpretation:
-
Read the slopes after 28 and 42 days.
-
Count the number of colonies on all slopes.
-
The number of colonies on the drug-free control from the 10⁻⁴ dilution represents approximately 1% of the inoculum from the 10⁻² dilution.
-
An isolate is considered resistant if the number of colonies on the drug-containing medium is greater than 1% of the number of colonies on the drug-free control medium inoculated with the 10⁻² dilution.
-
Visualizations
Caption: Ethionamide activation, mechanism of action, and resistance pathways.
Caption: Troubleshooting workflow for inconsistent ethionamide DST results.
References
- 1. Consistency of standard laboratory strain Mycobacterium tuberculosis H37Rv with ethionamide susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of antimycobacterial drugs in susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilemmas with ethionamide susceptibility testing of Mycobacterium tuberculosis: A microbiologist & physician's nightmare - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the formation of inactive ethionamide metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethionamide (B1671405). The focus is on understanding and minimizing the formation of inactive metabolites during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of ethionamide in Mycobacterium tuberculosis?
Ethionamide (ETH) is a prodrug that requires bioactivation to exert its anti-tubercular effect. The metabolic process involves two competing pathways: activation and inactivation.
-
Activation Pathway: The primary activation of ethionamide is mediated by the mycobacterial enzyme EthA, a flavin-containing monooxygenase.[1] EthA catalyzes the S-oxidation of ethionamide to form ethionamide-S-oxide (ETH-SO), which is the primary active metabolite.[2][3] ETH-SO, along with subsequent reactive intermediates, ultimately forms an adduct with NAD+ (ETH-NAD), which inhibits the InhA enzyme, a crucial component of mycolic acid synthesis in the mycobacterial cell wall.[2] The expression of the activating enzyme, EthA, is negatively regulated by the transcriptional repressor EthR.[4]
-
Inactivation Pathways: Several pathways can lead to the formation of inactive metabolites, reducing the efficacy of the drug. These inactive metabolites include 2-ethyl-4-amidopyridine (ETAA), as well as the conversion of the thioamide group to a carboxamide, carbonitrile, or carboxylic acid.[2][5] The formation of a 4-pyridylmethanol product has also been reported as an inactive metabolite. Another identified inactive metabolite is the carbonitrile form of ethionamide.[2]
Q2: My in vitro assay shows rapid degradation of ethionamide with low anti-mycobacterial activity. What could be the cause?
Rapid degradation of ethionamide with diminished activity often points to an imbalance between the activation and inactivation pathways, favoring the latter. Potential causes include:
-
High levels of oxidative stress: The presence of reactive oxygen species (ROS) in the culture medium can promote the degradation of ethionamide into inactive metabolites. For instance, oxidized methionine has been shown to increase the formation of an inactive carbonitrile metabolite of ethionamide.[2][6]
-
Low expression of the activating enzyme EthA: The expression of EthA is regulated by the repressor EthR. High levels of EthR will lead to low levels of EthA, thereby reducing the conversion of ethionamide to its active form, ETH-SO.[4][7]
-
Presence of mammalian metabolizing enzymes: If you are working with a co-culture system that includes mammalian cells, be aware that mammalian flavin-containing monooxygenases (FMOs) can also metabolize ethionamide. While they produce the active ETH-SO, they can also contribute to the overall metabolic profile and potentially the formation of other metabolites.[5][8]
-
Instability of ethionamide in the culture medium: Ethionamide can be unstable under certain conditions, such as high temperatures, which can lead to its degradation.[9]
Troubleshooting Guides
Issue: High variability in ethionamide's minimum inhibitory concentration (MIC) in my experiments.
High variability in MIC can be frustrating. Here are a few troubleshooting steps to consider:
-
Standardize Inoculum Preparation: Ensure a consistent and standardized inoculum size for each experiment. Variations in the number of bacteria can significantly impact the apparent MIC.
-
Control for Oxidative Stress:
-
Minimize exposure of the culture medium to light, which can generate ROS.
-
Consider the addition of antioxidants to your culture medium, but first, validate that they do not interfere with the assay or ethionamide's activity.
-
Be mindful of the components in your medium, as some, like oxidized amino acids, can contribute to oxidative stress.[2]
-
-
Consider the Genetic Background of Your Strain: If you are using clinical isolates, be aware that mutations in ethA or ethR are common and will affect ethionamide susceptibility. Sequencing these genes can provide valuable context for your results.[9]
-
Boost the Activation Pathway: To favor the formation of the active metabolite, consider using an EthR inhibitor. These molecules block the repression of ethA expression, leading to higher levels of the activating enzyme and increased conversion of ethionamide to ETH-SO.[4][10][11] This can lead to a more potent and consistent effect of ethionamide.
Issue: Difficulty in detecting and quantifying the active metabolite, ETH-SO.
The detection and quantification of ETH-SO can be challenging due to its reactive nature.
-
Use a validated LC-MS/MS protocol: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying ethionamide and its metabolites.[12] A detailed protocol is provided below.
-
Optimize Sample Preparation: Rapid sample processing is crucial to prevent the degradation of ETH-SO. Keep samples on ice and process them quickly. Solid-phase extraction is an effective method for cleaning up the sample and concentrating the analytes.[12]
-
Include an Internal Standard: Using an internal standard, such as prothionamide, is essential for accurate quantification, as it helps to correct for variations in sample extraction and instrument response.[12]
Data Presentation
The following table summarizes the pharmacokinetic parameters of ethionamide and its metabolites in wild-type mice versus mice lacking certain FMO enzymes, illustrating the impact of these enzymes on metabolite formation.
| Compound | Genotype | Cmax (µg/mL) | AUC (µg*h/mL) |
| Ethionamide (ETA) | Wild Type | 22.3 | 45.7 |
| Fmo1/2/4-null | 40.6 | 103.2 | |
| Ethionamide-S-oxide (ETASO) | Wild Type | 29.0 | 72.8 |
| Fmo1/2/4-null | 16.9 | 45.9 |
Data adapted from a study on the pharmacokinetics of ethionamide in mice.[13]
Experimental Protocols
Protocol: Quantification of Ethionamide and Ethionamide-S-Oxide by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of ethionamide and ethionamide-S-oxide in plasma.[12]
1. Materials and Reagents:
-
Ethionamide and Ethionamide-S-oxide reference standards
-
Prothionamide (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Acetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Human plasma (or other relevant biological matrix)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of ethionamide, ethionamide-S-oxide, and prothionamide in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solutions in the mobile phase.
3. Sample Preparation (Solid-Phase Extraction):
-
To 300 µL of plasma, add the internal standard (prothionamide).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
LC Column: Peerless Basic C18 column
-
Mobile Phase: 0.1% acetic acid in water:acetonitrile (20:80, v/v)
-
Flow Rate: 0.50 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for ethionamide, ethionamide-S-oxide, and the internal standard.
5. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of ethionamide and ethionamide-S-oxide into the blank biological matrix.
-
Analyze the calibration standards and unknown samples.
-
Quantify the analytes by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
Caption: Metabolic pathway of ethionamide activation and inactivation.
Caption: Troubleshooting workflow for high ethionamide degradation.
References
- 1. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciprofiles.com [sciprofiles.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dilemmas with ethionamide susceptibility testing of Mycobacterium tuberculosis: A microbiologist & physician's nightmare - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Ethionamide vs. Ethionamide Sulfoxide: A Comparative Efficacy Analysis Against Mycobacterium tuberculosis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of the anti-tuberculosis prodrug ethionamide (B1671405) and its primary metabolite, ethionamide sulfoxide (B87167). This document provides a summary of their mechanisms, in vitro activity supported by experimental data, and detailed protocols for further investigation.
Introduction
Ethionamide (ETH) is a critical second-line thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug, meaning it requires metabolic activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1][2] The activation of ethionamide is initiated by the bacterial enzyme EthA, a flavin-dependent monooxygenase, which catalyzes the S-oxidation of ethionamide to form ethionamide sulfoxide (ETH-SO).[1][3][4] This sulfoxide is a key intermediate in the pathway that ultimately leads to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[5][6] Understanding the comparative efficacy of ethionamide and its sulfoxide metabolite is crucial for optimizing therapeutic strategies and developing novel anti-tubercular agents.
Mechanism of Action
The activation of ethionamide is a multi-step process. The EthA enzyme, encoded by the ethA gene (Rv3854c), converts ethionamide to this compound.[1][3] this compound is then further metabolized, likely through a second oxidation to an unstable sulfinic acid intermediate, which ultimately leads to the formation of an ethionamide-NAD adduct.[3][7] This adduct is the active form of the drug that potently inhibits the enoyl-acyl carrier protein reductase, InhA.[5] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5] The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell death. The expression of the activating enzyme, EthA, is negatively regulated by the transcriptional repressor EthR.[1]
In Vitro Efficacy: A Comparative Summary
While ethionamide is the administered drug, its metabolite, this compound, is a crucial step in its bioactivation. Studies have shown that this compound exhibits comparable, if not superior, in vitro activity against M. tuberculosis when compared to the parent drug.[3][8] This suggests that the initial oxidation to the sulfoxide is a critical and effective step in the drug's mechanism of action.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Ethionamide | H37Rv | 1.0 - 2.5 | 6.0 - 15.0 | [6][9] |
| This compound | H37Rv | Similar to Ethionamide | Similar to Ethionamide | [3][8] |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of ethionamide and this compound against M. tuberculosis is the broth microdilution method.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Drug Preparation: Stock solutions of ethionamide and this compound are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in 7H9 broth in a 96-well microplate.
-
Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, and 100 µL is added to each well of the microplate containing the drug dilutions.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600). Alternatively, a growth indicator such as resazurin (B115843) can be added, where a color change from blue to pink indicates bacterial growth.
In Vivo Efficacy in a Murine Tuberculosis Model
The efficacy of ethionamide and its metabolites can be assessed in a mouse model of chronic tuberculosis infection.
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment: Treatment is initiated 4-6 weeks post-infection. Mice are administered ethionamide or this compound orally or via gavage daily for a specified period (e.g., 4-8 weeks). A control group receives the vehicle only.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
Bacterial Load Quantification: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted.
-
Data Analysis: The efficacy of the treatment is determined by comparing the reduction in bacterial load (log10 CFU) in the organs of treated mice to that of the untreated control group.
Visualizing the Pathways
Ethionamide Activation Pathway
Caption: Ethionamide activation pathway in M. tuberculosis.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing ETH and ETH-SO efficacy.
References
- 1. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuberculosis chemotherapy: current drug delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Ethionamide Sulfoxide: A Comparative Analysis of In Vitro Activity Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the minimum inhibitory concentration (MIC) of ethionamide's active metabolite, ethionamide (B1671405) sulfoxide (B87167), against Mycobacterium tuberculosis. While direct comparative MIC data for ethionamide sulfoxide is limited in publicly available research, it is widely established that ethionamide is a prodrug activated by the mycobacterial enzyme EthA into its sulfoxide form, which is the primary active molecule.[1][2][3][4] Studies have demonstrated that this compound exhibits comparable or even greater in vitro activity against M. tuberculosis than its parent compound.[1][2] Therefore, the MIC values of ethionamide serve as a crucial benchmark for understanding the efficacy of its active sulfoxide metabolite.
This guide presents a summary of MIC data for ethionamide alongside other key first- and second-line anti-tuberculosis drugs, details the experimental protocols for MIC determination, and provides visualizations of the ethionamide activation pathway and a standard MIC testing workflow.
Comparative Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC ranges for ethionamide and other anti-tuberculosis agents against Mycobacterium tuberculosis. It is important to note that MIC values can vary depending on the specific strain of M. tuberculosis tested and the methodology employed (e.g., agar (B569324) proportion, broth microdilution).
| Drug Class | Drug | Abbreviation | MIC Range (µg/mL) against M. tuberculosis |
| Thioamides | Ethionamide | ETH | 0.3 - 5.0 [5][6][7] |
| First-Line | Isoniazid (B1672263) | INH | 0.025 - 0.05[5] |
| Rifampicin | RIF | 0.12 - 8.0[8] | |
| Ethambutol | EMB | 2.0 - 10.0[9] | |
| Pyrazinamide | PZA | 12.5 - 800 (pH dependent) | |
| Second-Line | Kanamycin | KAN | 5.0 |
| Amikacin | AMK | 1.0 | |
| Capreomycin | CAP | 10.0 | |
| Ciprofloxacin | CIP | 1.25[10] | |
| Moxifloxacin | MXF | 0.12 - 8.0[8] | |
| Cycloserine | CS | 40.0[10] | |
| Para-aminosalicylic acid | PAS | 10.0[10] | |
| Linezolid | LZD | 1.0 |
Experimental Protocols for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to quantify the antimicrobial activity of a compound. The following outlines a generalized protocol for determining the MIC of anti-tuberculosis drugs against Mycobacterium tuberculosis.
Preparation of Mycobacterial Culture
-
Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured on a suitable solid medium like Löwenstein-Jensen (L-J) medium or in a liquid medium such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The bacterial culture is incubated at 37°C until it reaches the mid-logarithmic growth phase.
-
A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to a McFarland standard (typically 0.5 or 1.0) to achieve a standardized inoculum density.
Drug Dilution Series
-
Stock solutions of the anti-tuberculosis drugs are prepared in appropriate solvents (e.g., dimethyl sulfoxide (DMSO) or water).
-
A series of twofold dilutions of each drug is prepared in 96-well microplates containing liquid culture medium (e.g., Middlebrook 7H9). The concentration range is selected to encompass the expected MIC of the drug.
Inoculation and Incubation
-
Each well of the microplate, containing a specific drug concentration, is inoculated with the standardized mycobacterial suspension.
-
Control wells are included: a positive control (no drug) to ensure bacterial growth and a negative control (no bacteria) to check for medium sterility.
-
The microplates are sealed and incubated at 37°C for a period of 7 to 21 days, as M. tuberculosis is a slow-growing organism.
MIC Determination
-
After the incubation period, the plates are read to determine bacterial growth. This can be done visually or by using a colorimetric indicator such as Resazurin or AlamarBlue, which changes color in the presence of viable bacteria.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Activation pathway of the prodrug ethionamide to its active form, this compound.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of anti-TB drugs.
References
- 1. pnas.org [pnas.org]
- 2. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 3. Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3 and mouse and human lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3 and mouse and human lung microsomes (Journal Article) | OSTI.GOV [osti.gov]
- 5. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 7. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Ethionamide Sulfoxide as a Biomarker for Ethionamide Treatment Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethionamide (B1671405) sulfoxide (B87167) as a biomarker for the efficacy of ethionamide treatment in tuberculosis, particularly in multidrug-resistant tuberculosis (MDR-TB). It objectively examines the performance of monitoring ethionamide's active metabolite against alternative monitoring strategies, supported by available experimental data and detailed methodologies.
Introduction
Ethionamide is a crucial second-line anti-tuberculosis drug that functions as a prodrug.[1] Its efficacy is dependent on its metabolic activation within Mycobacterium tuberculosis to its active form, ethionamide sulfoxide.[1] This conversion is a critical step for the drug's mechanism of action, which involves the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall. Given that the formation of this compound is essential for the drug's activity, its measurement in patients has been proposed as a potential biomarker to monitor treatment efficacy.
This guide explores the current evidence supporting the use of this compound as a biomarker, compares it with therapeutic drug monitoring (TDM) of the parent drug, ethionamide, and discusses standard clinical and microbiological monitoring methods.
Metabolic Activation of Ethionamide
Ethionamide is metabolized to its active form, this compound, by the mycobacterial enzyme EthA, a monooxygenase.[1] This activation is a prerequisite for its anti-tubercular effect. The following diagram illustrates this key metabolic step.
Performance Comparison of Monitoring Strategies
While the direct correlation between plasma concentrations of this compound and clinical outcomes such as sputum culture conversion or treatment success is not yet extensively established in clinical studies, the pharmacokinetic/pharmacodynamic (PK/PD) parameters of the parent drug, ethionamide, have been linked to microbiological efficacy. The most studied PK/PD index is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). This ratio is considered a surrogate for the effective concentration of the active metabolite at the site of infection.
The following tables compare therapeutic drug monitoring of ethionamide, with a focus on its PK/PD targets, against standard clinical and microbiological monitoring.
| Table 1: Quantitative Comparison of Monitoring Strategies for Ethionamide Treatment Efficacy | ||
| Monitoring Strategy | Parameter | Performance Data and Correlation with Efficacy |
| Therapeutic Drug Monitoring (TDM) of Ethionamide | AUC/MIC Ratio | An AUC/MIC ratio of >56.2 has been identified as a target for maximal microbial kill in preclinical models.[2][3] Achieving this target is associated with improved bactericidal activity. A linear negative relationship has been observed between the ethionamide MIC and the time to sputum conversion, up to an MIC of 2.5 mg/L.[2][4] |
| Cmax/MIC Ratio | Less established as a primary driver of efficacy compared to AUC/MIC, but still contributes to the overall exposure-response relationship. | |
| Standard Microbiological Monitoring | Sputum Smear Microscopy | Used for initial diagnosis and to monitor changes in bacterial load. Less sensitive than culture and does not distinguish between viable and non-viable bacteria. |
| Sputum Culture Conversion | Considered the gold standard for monitoring treatment response. Conversion from positive to negative culture is a key indicator of treatment success. The time to culture conversion is a critical endpoint in clinical trials.[4] | |
| Standard Clinical Monitoring | Clinical Symptom Resolution | Improvement in symptoms such as cough, fever, and weight loss are important indicators of patient response but are subjective and can be influenced by other factors. |
| Radiological Assessment | Chest X-rays can show improvement in lung lesions, but radiological changes often lag behind microbiological and clinical improvement. |
| Table 2: Advantages and Disadvantages of Different Monitoring Approaches | ||
| Monitoring Strategy | Advantages | Disadvantages |
| TDM of Ethionamide | - Allows for dose individualization to achieve PK/PD targets. - Can help identify issues with drug absorption or metabolism. - May predict treatment failure in patients with low drug exposure.[2][4] | - Requires specialized laboratory facilities for drug quantification. - The clinical utility of routine TDM for ethionamide is still under investigation. - Optimal PK/PD targets in diverse patient populations are not fully established. |
| Standard Microbiological Monitoring | - Direct measure of bacteriological response. - Sputum culture conversion is a strong predictor of long-term treatment success. | - Sputum culture is slow, taking several weeks for results. - Sputum production can be difficult for some patients. |
| Standard Clinical Monitoring | - Readily available and non-invasive. - Provides a holistic view of the patient's recovery. | - Non-specific and can be influenced by co-morbidities. - Poor correlation with bacteriological status in the early phases of treatment. |
Experimental Protocols
Quantification of Ethionamide and this compound in Plasma
A common method for the simultaneous quantification of ethionamide and its sulfoxide metabolite in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Plasma samples are typically obtained from whole blood collected in EDTA-containing tubes and separated by centrifugation.
-
A protein precipitation step is performed to remove interfering proteins. This is often done by adding a solvent like acetonitrile (B52724) to the plasma sample.
-
An internal standard (e.g., a structurally similar compound not present in the sample) is added to correct for variations in extraction and instrument response.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the analytes of interest and the internal standard, is collected for analysis.
LC-MS/MS Analysis:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The compounds are separated on a C18 analytical column using a mobile phase gradient (e.g., a mixture of water with a modifier like formic acid and an organic solvent like acetonitrile).
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for ethionamide, this compound, and the internal standard are monitored for sensitive and selective quantification.
-
The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the analytes.
The following diagram illustrates a general workflow for therapeutic drug monitoring.
Conclusion
The metabolic conversion of ethionamide to this compound is fundamental to its anti-tuberculosis activity, making the sulfoxide a biologically relevant molecule. However, at present, there is limited direct clinical evidence to validate this compound concentration as a standalone biomarker for treatment efficacy. The current best practice for optimizing ethionamide therapy involves therapeutic drug monitoring of the parent drug and correlating its exposure (specifically the AUC/MIC ratio) with microbiological outcomes. This approach, while more complex than standard monitoring, offers the potential for personalized dosing to improve efficacy and minimize toxicity.
Further research is needed to directly correlate this compound concentrations with clinical endpoints such as sputum culture conversion and treatment success. Such studies would be invaluable in determining whether monitoring the active metabolite offers a more precise tool for guiding ethionamide therapy than monitoring the parent prodrug. Until then, a combined approach utilizing TDM of ethionamide alongside standard microbiological and clinical monitoring remains the most comprehensive strategy for managing patients on ethionamide-containing regimens for MDR-TB.
References
- 1. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Cross-resistance between ethionamide sulfoxide and other thioamides like prothionamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of ethionamide (B1671405) and prothionamide, two critical second-line thioamide drugs used in the treatment of multidrug-resistant tuberculosis (MDR-TB). We delve into the underlying mechanisms of action and resistance, supported by experimental data on their active sulfoxide (B87167) metabolites. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-tubercular agents.
Mechanism of Action and Cross-Resistance
Ethionamide (ETH) and its structural analog, prothionamide (PTH), are both prodrugs that require activation by the mycobacterial enzyme EthA, a flavin-dependent monooxygenase.[1][2][3] This activation process converts the thioamides into their active forms, ethionamide sulfoxide (ETO) and prothionamide sulfoxide (PTO), respectively. These active metabolites subsequently form an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[4][5][6] Disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell death.
Due to this shared activation and mechanism of action, cross-resistance between ethionamide and prothionamide is common.[7][8] Resistance primarily arises from mutations in the ethA gene, which prevent the activation of both prodrugs.[9][10] Additionally, mutations in the promoter region of the inhA gene can lead to the overexpression of the target enzyme, conferring resistance to both thioamides as well as to the first-line drug isoniazid, which also targets InhA.[7][9]
Comparative In Vitro Activity
The in vitro activity of ethionamide, prothionamide, and their respective sulfoxide metabolites is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values against M. tuberculosis H37Rv (a common laboratory strain) and clinical isolates with defined resistance mutations.
| Compound | M. tuberculosis Strain | Genotype | MIC (µg/mL) | Reference |
| Ethionamide | H37Rv | Wild-type | 0.5 - 2.5 | [9][11] |
| Clinical Isolate | ethA mutation | > 20 | [9] | |
| Clinical Isolate | inhA promoter mutation | 5 - 10 | [9] | |
| This compound | H37Rv | Wild-type | 0.25 - 1.0 | [12] |
| Prothionamide | H37Rv | Wild-type | 0.25 - 1.25 | [10][13] |
| Clinical Isolate | ethA mutation | > 20 | [10] | |
| Clinical Isolate | inhA promoter mutation | 2.5 - 5 | [13] | |
| Prothionamide Sulfoxide | H37Rv | Wild-type | Not explicitly found |
Note: MIC values can vary depending on the specific experimental conditions, such as the growth medium and inoculum size.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in thioamide activation and resistance, as well as the typical workflow for assessing drug susceptibility, the following diagrams have been generated using Graphviz.
Caption: Thioamide Activation and Resistance Pathway.
Caption: Experimental Workflow for MIC Determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents against M. tuberculosis.[14][15][16]
1. Preparation of Mycobacterial Inoculum:
- M. tuberculosis is cultured on Middlebrook 7H10 or 7H11 agar.
- Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80 to a McFarland standard of 1.0.
- The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Drug Dilutions:
- Stock solutions of ethionamide, prothionamide, this compound, and prothionamide sulfoxide are prepared in dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of each drug are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
3. Inoculation and Incubation:
- The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.
- The plates are sealed and incubated at 37°C for 7 to 14 days.
4. Reading and Interpretation of Results:
- Growth in the wells is assessed visually or by measuring the optical density at 600 nm using a microplate reader.
- The MIC is defined as the lowest drug concentration that inhibits at least 99% of the bacterial growth compared to the drug-free control well.
Drug Susceptibility Testing using the BACTEC™ MGIT™ 960 System
The BACTEC™ MGIT™ 960 system is an automated method for rapid mycobacterial drug susceptibility testing.[1][3][17]
1. Inoculum Preparation:
- A suspension of M. tuberculosis is prepared from a positive MGIT tube or a solid culture and adjusted to a 0.5 McFarland standard.
- This suspension is further diluted 1:5 in sterile saline.
2. Test Setup:
- A set of MGIT tubes is prepared: one growth control tube without any drug, and one tube for each drug concentration to be tested.
- The appropriate amount of the drug solution is added to the respective MGIT tubes. For second-line drugs like ethionamide, a critical concentration of 5.0 µg/mL is often used.[1][5]
3. Inoculation and Incubation:
- 0.5 mL of the diluted mycobacterial suspension is inoculated into each MGIT tube.
- The tubes are placed into the BACTEC™ MGIT™ 960 instrument and incubated at 37°C.
4. Result Interpretation:
- The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.
- The instrument's software compares the time to positivity of the drug-containing tubes to that of the growth control tube.
- If the drug-containing tube becomes positive at or before the growth control, the isolate is considered resistant. If the growth control becomes positive and the drug-containing tube remains negative after a specified period, the isolate is considered susceptible.
Conclusion
The significant cross-resistance between ethionamide and prothionamide, driven by shared activation and target pathways, underscores the importance of comprehensive susceptibility testing for patients with MDR-TB. Understanding the genetic basis of resistance, particularly mutations in ethA and the inhA promoter, is crucial for guiding treatment decisions and for the development of new therapeutic strategies that can overcome these resistance mechanisms. The provided experimental protocols offer standardized methods for accurately assessing the in vitro activity of these and other anti-tubercular agents. Further research into the comparative efficacy of the sulfoxide metabolites may provide valuable insights for optimizing thioamide therapy.
References
- 1. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the BACTEC MGIT 960 SL DST Kit and the GenoType MTBDRsl Test for Detecting Extensively Drug-resistant Tuberculosis Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System | [redetb.org.br]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 8. A review of the use of ethionamide and prothionamide in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutation EthAW21R confers co-resistance to prothionamide and ethionamide in both Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Evaluation of MGIT 960 System for the Second-Line Drugs Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethionamide and Isoniazid Resistance Mechanisms in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the resistance mechanisms to ethionamide (B1671405) and its active form, ethionamide sulfoxide (B87167), and isoniazid (B1672263), two critical drugs in the treatment of tuberculosis. Understanding the molecular basis of resistance is paramount for the development of new diagnostic tools and therapeutic strategies to combat drug-resistant Mycobacterium tuberculosis. This document outlines the key genetic determinants of resistance, presents quantitative data on mutation frequencies and their impact on drug susceptibility, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways.
I. Overview of Drug Action and Resistance
Isoniazid (INH) and ethionamide (ETH) are both prodrugs that require activation by mycobacterial enzymes to exert their bactericidal effects. Both drugs ultimately target the same enzyme, the enoyl-acyl carrier protein reductase (InhA), which is essential for mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[1][2] Despite sharing a common target, their activation pathways are distinct, leading to different primary resistance mechanisms.
-
Isoniazid (INH) is activated by the catalase-peroxidase enzyme KatG.[3][4] Resistance to INH most commonly arises from mutations in the katG gene, which prevent this activation.[3][5]
-
Ethionamide (ETH) is activated to its sulfoxide active form by the monooxygenase EthA.[6][7] Consequently, mutations in the ethA gene are the primary cause of ETH resistance.[7][8]
Cross-resistance can occur when mutations affect the common target, InhA, or its promoter region, leading to overexpression of the enzyme.[1][9]
II. Quantitative Analysis of Resistance Mutations
The prevalence of specific mutations conferring resistance to isoniazid and ethionamide can vary geographically. However, general trends have been well-documented in numerous studies. The following tables summarize the frequency of key resistance-conferring mutations and their typical impact on the Minimum Inhibitory Concentration (MIC) of the drugs.
Table 1: Frequency of Key Resistance Mutations in Isoniazid-Resistant M. tuberculosis Isolates
| Gene | Mutation | Frequency in INH-Resistant Isolates | Associated Level of Resistance | Reference(s) |
| katG | S315T | 50-95% | High | [1][3] |
| Other katG mutations | Variable | High | [10][11] | |
| inhA promoter | c-15t | 10-40% | Low | [3][11] |
| inhA coding region | Various | <5% | Low | [12] |
| ahpC promoter | Various | Variable (often compensatory) | Low | [9] |
Table 2: Frequency of Key Resistance Mutations in Ethionamide-Resistant M. tuberculosis Isolates
| Gene | Mutation | Frequency in ETH-Resistant Isolates | Associated Level of Resistance | Reference(s) |
| ethA | Various (loss-of-function) | 40-100% | High | [4][13] |
| inhA promoter | c-15t | 10-55% | Low to Moderate | [12][13] |
| inhA coding region | S94A, I21T, etc. | <10% | Low to Moderate | [12] |
| ethR | Various | <5% | Low | [4] |
| mshA | Various | Variable | High | [4][14] |
Table 3: Impact of Common Mutations on Isoniazid and Ethionamide MICs
| Gene | Mutation | Isoniazid MIC (µg/mL) | Ethionamide MIC (µg/mL) | Reference(s) |
| Wild-Type | - | 0.02 - 0.06 | 0.5 - 1.0 | [6][15] |
| katG | S315T | 4 - >64 (High-level) | Susceptible (0.5 - 1.0) | [6][15] |
| inhA promoter | c-15t | 0.25 - 2.0 (Low-level) | 5.0 - 10.0 | [12][15] |
| inhA coding | S94A | >1.0 (Low-level) | >5.0 | [12] |
| ethA | Loss-of-function | Susceptible (0.02 - 0.06) | >20 (High-level) | [16] |
| katG S315T + inhA promoter c-15t | Dual Mutation | 8 - >64 (High-level) | 5.0 - 10.0 | [15] |
III. Experimental Protocols
The characterization of isoniazid and ethionamide resistance relies on a combination of phenotypic and genotypic methods. Below are outlines of key experimental protocols.
Phenotypic Drug Susceptibility Testing: The Agar (B569324) Proportion Method
This method is considered the gold standard for determining the susceptibility of M. tuberculosis to various drugs.
-
Principle: The proportion of bacterial growth on drug-containing medium is compared to the growth on drug-free control medium. An isolate is considered resistant if the number of colonies on the drug-containing medium is 1% or more of the number of colonies on the control medium.[10][11]
-
Methodology:
-
A pure culture of M. tuberculosis is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth).
-
The bacterial suspension is adjusted to a specific turbidity (e.g., McFarland standard of 1.0).
-
Serial dilutions of the bacterial suspension are prepared.
-
A standardized volume of two different dilutions (e.g., 10-2 and 10-4) is inoculated onto quadrants of a 7H10 agar plate. One quadrant serves as a growth control (no drug), while the other quadrants contain the critical concentration of the drugs to be tested (e.g., 0.2 µg/mL for isoniazid, 5.0 µg/mL for ethionamide).[9]
-
Plates are incubated at 37°C in a 5-10% CO2 atmosphere for 3-4 weeks.
-
Colonies on the drug-containing and control quadrants are counted. The percentage of resistant bacteria is calculated as: (Number of colonies on drug medium / Number of colonies on control medium) x 100.
-
If the percentage is ≥1%, the isolate is reported as resistant.[9][10]
-
Genotypic Analysis: DNA Sequencing of Resistance-Associated Genes
Identifying mutations in genes like katG, inhA, and ethA is a rapid method for predicting drug resistance.
-
Principle: The DNA sequence of target genes is determined and compared to the wild-type sequence to identify mutations known to confer resistance.
-
Methodology:
-
DNA Extraction: High-quality genomic DNA is extracted from a pure culture of M. tuberculosis. This can be achieved using various methods, including heat lysis, enzymatic digestion with lysozyme, and purification with commercial kits.[17][18]
-
PCR Amplification: The target genes (katG, inhA promoter and coding region, ethA, etc.) are amplified using specific primers. The PCR reaction mixture typically contains the extracted DNA, primers, dNTPs, DNA polymerase, and reaction buffer. The amplification is performed in a thermal cycler with specific cycling conditions (denaturation, annealing, extension).[7]
-
PCR Product Purification: The amplified DNA fragments are purified to remove primers, dNTPs, and other components of the PCR mixture.
-
Sanger Sequencing: The purified PCR products are subjected to Sanger sequencing using one of the PCR primers. The sequencing reaction generates a series of DNA fragments of different lengths, each ending with a fluorescently labeled dideoxynucleotide.
-
Sequence Analysis: The fluorescently labeled fragments are separated by size using capillary electrophoresis, and the sequence is read by a detector. The resulting DNA sequence is aligned with the wild-type reference sequence to identify any mutations.[7]
-
Enzyme Activity and Inhibition Assays
Biochemical assays are crucial for understanding the functional consequences of mutations.
-
KatG Catalase/Peroxidase Activity Assay:
-
Principle: The catalase activity of KatG is measured by monitoring the decomposition of hydrogen peroxide (H2O2). The peroxidase activity is measured by observing the oxidation of a chromogenic substrate in the presence of an organic peroxide.[13][19]
-
Catalase Assay Protocol:
-
Recombinant wild-type or mutant KatG protein is purified.
-
The enzyme is added to a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing a known concentration of H2O2.
-
The decrease in H2O2 concentration is monitored over time by measuring the absorbance at 240 nm.[12]
-
-
Peroxidase Assay Protocol:
-
The enzyme is added to a reaction buffer (e.g., potassium phthalate (B1215562) buffer, pH 4.5) containing a chromogenic substrate (e.g., o-dianisidine) and a peroxide (e.g., tert-butyl hydroperoxide).
-
The formation of the oxidized product is monitored spectrophotometrically at a specific wavelength (e.g., 460 nm for oxidized o-dianisidine).[13]
-
-
-
InhA Enoyl-ACP Reductase Inhibition Assay:
-
Principle: The activity of InhA is monitored by the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. The inhibitory effect of activated isoniazid or ethionamide is measured by the reduction in this activity.[3][4]
-
Protocol:
-
Purified recombinant InhA is added to a reaction buffer (e.g., PIPES buffer, pH 6.8) in a UV-transparent 96-well plate.
-
NADH and a substrate (e.g., 2-trans-dodecenoyl-CoA) are added to the wells.
-
The reaction is initiated by the addition of the enzyme.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
To measure inhibition, the assay is performed in the presence of varying concentrations of the activated drug (e.g., INH-NAD adduct). The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined.[3]
-
-
IV. Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the activation pathways of isoniazid and ethionamide and the points at which resistance mutations disrupt their action.
Figure 1. Isoniazid activation pathway and resistance mechanisms.
Figure 2. Ethionamide activation pathway and resistance mechanisms.
V. Conclusion
Resistance to isoniazid and ethionamide in M. tuberculosis is primarily driven by mutations that either prevent the activation of these prodrugs or alter their common molecular target, InhA. While isoniazid resistance is most frequently associated with mutations in katG, ethionamide resistance is predominantly caused by mutations in ethA. Cross-resistance is a significant clinical concern and is mainly attributed to mutations in the inhA gene or its promoter region. A thorough understanding of these mechanisms, supported by robust phenotypic and genotypic testing, is essential for guiding effective treatment regimens for patients with drug-resistant tuberculosis and for the development of novel therapeutics that can circumvent these resistance pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M. tuberculosis complex, AFB Agar Proportion Drugs, AFB Agar Proportion Drugs, Ethambutol | Texas DSHS [dshs.texas.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Multi-Fluorescence Real-Time PCR Assay for Detection of RIF and INH Resistance of M. tuberculosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 10. aphl.org [aphl.org]
- 11. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. feradical.utsa.edu [feradical.utsa.edu]
- 13. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Human Flavin-Containing Monooxygenase 2.1 Catalyzes Oxygenation of the Antitubercular Drugs Thiacetazone and Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A scalable, efficient, and safe method to prepare high quality DNA from mycobacteria and other challenging cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mycobacterium tuberculosis DNA Extraction Using InstaGene Matrix and High Speed Homogenizer from Clinical P... [protocols.io]
- 19. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the role of EthA mutations in resistance to ethionamide and its sulfoxide
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to the second-line anti-tuberculosis drug ethionamide (B1671405) is critical for the development of new therapeutic strategies. This guide provides a comprehensive evaluation of the role of mutations in the monooxygenase EthA in conferring resistance to ethionamide and its active sulfoxide (B87167) metabolite. Through a detailed comparison of experimental data, this document illuminates the impact of specific mutations on drug efficacy and outlines the methodologies used to assess this resistance.
Ethionamide, a structural analogue of isoniazid, is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect.[1][2] This activation process, a critical step in the drug's mechanism of action, is also a primary site for the development of resistance. Mutations within the ethA gene can lead to a dysfunctional or inactive enzyme, preventing the conversion of ethionamide to its active form and rendering the drug ineffective.[2][3]
The Mechanism of Ethionamide Activation and Resistance
Ethionamide is activated by the FAD-containing monooxygenase EthA, which oxidizes the prodrug to ethionamide sulfoxide. This intermediate is then further processed to form a covalent adduct with NAD+, which ultimately inhibits InhA, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1][4] Disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell death.[1]
Resistance to ethionamide predominantly arises from mutations in the ethA gene. These mutations can be of various types, including missense, nonsense, and frameshift mutations, all of which can result in a non-functional EthA enzyme.[5] Without a functional EthA, the activation of ethionamide is blocked, and the drug remains in its inactive state, allowing the bacteria to survive.
Below is a diagram illustrating the activation pathway of ethionamide and the point at which EthA mutations confer resistance.
Caption: Ethionamide activation pathway and the impact of EthA mutations.
Comparative Analysis of EthA Mutations and Ethionamide Resistance
The level of resistance to ethionamide conferred by ethA mutations can vary significantly depending on the specific mutation. The following table summarizes the minimum inhibitory concentrations (MICs) of ethionamide for various ethA mutations in M. tuberculosis.
| Gene | Mutation | Ethionamide MIC (µg/mL) | Reference |
| ethA | Wild Type | 1.0 | [6] |
| ethA | Deletion/Knockout | >10 | [3] |
| ethA | Various frameshift/nonsense mutations | ≥50 | [5] |
| ethA | Various missense mutations | ≥50 | [5] |
| inhA promoter | c-15t | 5 - >10 | [7] |
Note: Data for this compound MICs in the presence of specific EthA mutations is limited in the reviewed literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of ethionamide is a key quantitative measure of resistance. The broth microdilution method is a commonly used technique.
Protocol:
-
Prepare Mycobacterial Inoculum: A suspension of the M. tuberculosis isolate is prepared and its density is adjusted to a 0.5 McFarland standard.
-
Drug Dilution Series: A serial dilution of ethionamide is prepared in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension.
-
Incubation: The plate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of ethionamide that completely inhibits visible growth of the mycobacteria.
EthA Enzymatic Activity Assay
Assessing the enzymatic activity of EthA mutants directly can provide a mechanistic understanding of resistance. A common method involves monitoring the oxidation of a substrate by the enzyme.
Protocol:
-
Protein Expression and Purification: The wild-type and mutant EthA proteins are expressed in a suitable host (e.g., E. coli) and purified.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, NADPH, FAD, and the purified EthA enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (ethionamide).
-
Monitoring Activity: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The specific activity of the enzyme is calculated and compared between the wild-type and mutant proteins.
Workflow for Identifying Ethionamide Resistance Mutations
A systematic workflow is essential for the identification of mutations in ethA that are associated with ethionamide resistance in clinical isolates.
Caption: Workflow for identifying EthA mutations associated with ethionamide resistance.
Conclusion and Future Directions
The inactivation of the EthA enzyme through mutations in the ethA gene is the predominant mechanism of resistance to ethionamide in Mycobacterium tuberculosis. This guide has provided a comparative overview of the impact of these mutations on drug susceptibility, alongside the experimental protocols necessary for their evaluation. While a strong correlation exists between ethA mutations and high-level ethionamide resistance, it is important to note that other mechanisms, such as mutations in the inhA promoter, can also contribute to resistance, often at a lower level.[7]
Future research should focus on expanding the database of EthA mutations and their corresponding MIC values for both ethionamide and its sulfoxide metabolite. This will aid in the development of more accurate and rapid molecular diagnostic tools for predicting ethionamide resistance. Furthermore, a deeper understanding of the structure-function relationship of the EthA enzyme will be invaluable for the design of novel activators or alternative drugs that can bypass this resistance mechanism, ultimately improving treatment outcomes for patients with multidrug-resistant tuberculosis.
References
- 1. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ethionamide Sulfoxide Activity in Isoniazid-Resistant Mycobacterium tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of ethionamide (B1671405) and its active metabolite, ethionamide sulfoxide (B87167), against isoniazid-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The information presented herein is intended to support research and development efforts in the field of anti-tuberculosis drug discovery.
Introduction
Ethionamide (ETH) is a crucial second-line thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect. This activation is primarily mediated by the monooxygenase EthA, which converts ETH to ethionamide sulfoxide (ESO). ESO, in conjunction with NAD+, forms an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[1][2][3]
Isoniazid (B1672263) (INH), a cornerstone of first-line anti-TB therapy, also targets InhA.[2][3] However, INH is activated by a different enzyme, the catalase-peroxidase KatG.[1][2][3] Resistance to INH, most commonly arising from mutations in the katG gene, does not necessarily confer resistance to ETH.[1][4] This guide explores the activity of ETH and ESO in the context of different INH resistance mechanisms.
Mechanism of Action and Resistance
The differential activation pathways of INH and ETH are central to understanding their activity in resistant strains.
-
Isoniazid (INH): Activated by KatG. Resistance is most commonly associated with mutations in the katG gene, leading to a loss of activation.[1][2][3]
-
Ethionamide (ETH): Activated by EthA to form this compound (ESO).[1][3] Resistance to ETH is primarily caused by mutations in the ethA gene (preventing activation) or the inhA gene (altering the drug target).[1][2][4]
Cross-resistance between INH and ETH typically occurs when mutations are present in the inhA gene or its promoter region, as this is the common target for both activated drugs.[2][5] Strains with katG mutations, the most frequent cause of INH resistance, generally remain susceptible to ETH if their EthA activation pathway is intact.[1][4][5]
Comparative Efficacy: Ethionamide vs. This compound
Experimental evidence suggests that this compound, the activated form of ethionamide, exhibits greater potency against M. tuberculosis. Studies have indicated that the absolute Minimum Inhibitory Concentration (MIC) for the sulfoxide is lower than that of the parent drug, ethionamide.[6] Furthermore, it has been noted that this compound displays similar or greater activity against M. tuberculosis compared to ethionamide.[7]
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of ethionamide against M. tuberculosis isolates with different resistance-conferring mutations. While direct comparative data for this compound is limited in the literature, the available information on ethionamide provides a baseline for understanding its efficacy.
Table 1: Ethionamide MICs in Isoniazid-Resistant M. tuberculosis Isolates with Characterized Mutations
| Genotype | Isoniazid (INH) MIC (µg/mL) | Ethionamide (ETH) MIC (µg/mL) | Reference |
| katG mutation | ≥32 | No association with ETH resistance | [1][4] |
| inhA structural gene mutation | ≥8 | ≥100 | [1][4] |
| ethA mutation | N/A | ≥50 | [1][4] |
| inhA promoter mutation (c-15t) | Low-level resistance | Associated with ETH resistance | [3][8] |
Table 2: Distribution of Ethionamide MICs in Clinical Isolates of M. tuberculosis
| Isolate Category | Ethionamide MIC Range (mg/L) | Percentage of Isolates Below Breakpoint | Reference |
| Susceptible | Mode at 2.5 | N/A | [5] |
| MDR | Variable | 69% (at 5 mg/L breakpoint) | [5] |
| pre-XDR | Variable | 63% (at 5 mg/L breakpoint) | [5] |
| XDR | Variable | 50% (at 5 mg/L breakpoint) | [5] |
MDR: Multidrug-resistant; pre-XDR: Pre-extensively drug-resistant; XDR: Extensively drug-resistant.
Signaling Pathways and Experimental Workflows
Ethionamide Activation and Inhibition of Mycolic Acid Synthesis
The following diagram illustrates the activation pathway of ethionamide and its subsequent inhibition of InhA, highlighting the relationship with isoniazid activation.
References
- 1. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of inhA mutations and ethionamide susceptibility: Experience from national reference center for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethA, inhA, and katG loci of ethionamide-resistant clinical Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of ethionamide and this compound in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 8. dovepress.com [dovepress.com]
Unraveling the Link: A Guide to inhA Promoter Mutations and Ethionamide Cross-Resistance in Mycobacterium tuberculosis
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance in Mycobacterium tuberculosis is paramount. This guide provides a comprehensive comparison of the correlation between mutations in the inhA promoter region and cross-resistance to the second-line anti-tuberculosis drug ethionamide (B1671405). We delve into the molecular basis of this resistance, present quantitative data from key studies, detail experimental methodologies, and visualize the underlying pathways.
Ethionamide (ETH) is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[1] It is a prodrug that, like isoniazid (B1672263) (INH), ultimately targets the InhA enzyme, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[2][3] However, the activation pathways and primary resistance mechanisms for these two drugs differ, leading to a complex pattern of cross-resistance. While mutations in the katG gene are the principal cause of high-level INH resistance, they do not confer resistance to ETH.[1][4] Conversely, mutations in the promoter region of the inhA gene can lead to low-level resistance to INH and cross-resistance to ETH.[1][4]
The Molecular Mechanism of Resistance
Both isoniazid and ethionamide are prodrugs that require activation to exert their bactericidal effects. Isoniazid is activated by the catalase-peroxidase enzyme KatG, while ethionamide is activated by the monooxygenase EthA.[3][5] The activated form of both drugs ultimately inhibits InhA.
Mutations in the promoter region of inhA, most commonly the c(-15)t substitution, lead to the overexpression of the InhA enzyme.[6][7] This increased production of the target protein results in a drug titration effect, where the standard concentrations of activated INH and ETH are insufficient to inhibit all the InhA molecules, leading to resistance.[3][7] This mechanism is a prime example of target-based resistance.
dot
Figure 1. Mechanism of INH and ETH action and resistance.
Quantitative Analysis of inhA Promoter Mutations and Ethionamide Resistance
Several studies have investigated the prevalence of inhA promoter mutations in ethionamide-resistant M. tuberculosis isolates and the corresponding Minimum Inhibitory Concentrations (MICs). The data consistently show a strong correlation, although other resistance mechanisms also contribute.
| Study & Region | Total ETH-Resistant Isolates | Isolates with inhA Promoter Mutations | Most Common Mutation | Associated INH Resistance Level | Associated ETH MIC Range (μg/mL) |
| Study in KwaZulu-Natal, South Africa[4] | 924 (MDR/XDR-TB) | 30.3% of MDR-TB, 82.8% of XDR-TB | Not specified | Low-level | Not specified |
| Study in China[8] | 28 | 42.9% (12/28) | Not specified | Not specified | Not specified |
| Study from National Reference Center[9] | 116 | 75% (87/116) | C(-15)T (82.7%) | Not specified | Not specified |
| Multi-gene analysis[10] | 41 | 36.6% (15/41) with promoter mutation alone | Single point mutation | ≤4 | 10 to >200 |
| Study in Southern Xinjiang, China[11] | 34 | 26.2% | -15C>T | Low-level | Not specified |
Experimental Protocols
Accurate detection of inhA promoter mutations and assessment of ethionamide susceptibility are critical for guiding patient treatment. The following are generalized protocols for key experimental procedures cited in the literature.
DNA Sequencing of the inhA Promoter Region
This method provides the definitive sequence of the inhA promoter, allowing for the identification of any mutations.
a. DNA Extraction: Genomic DNA is extracted from cultured M. tuberculosis isolates using a commercial kit (e.g., GenoLyse® kit) or a standardized in-house method.[12]
b. PCR Amplification: The inhA promoter region is amplified using specific primers. A typical reaction mixture includes:
-
5 µL of genomic DNA
-
25 µL of 2x PCR Master Mix
-
1 µL of each primer (forward and reverse)
-
Nuclease-free water to a final volume of 50 µL
PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
c. Sequencing: The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing platforms. The resulting sequences are then compared to the wild-type M. tuberculosis H37Rv reference sequence to identify mutations.[13]
Line Probe Assays (LPAs)
LPAs are a rapid method for the detection of common mutations associated with drug resistance. The GenoType MTBDRplus assay is frequently used to detect mutations in katG and the inhA promoter.[14]
a. DNA Extraction: As described above.
b. Multiplex PCR and Hybridization: The assay involves a multiplex PCR amplification with biotinylated primers, followed by reverse hybridization of the amplicons to membrane-bound probes specific for wild-type and mutant sequences.[12]
c. Interpretation: The presence or absence of specific hybridization bands indicates the presence of wild-type or mutant sequences, allowing for the rapid identification of key resistance-conferring mutations.[14]
Drug Susceptibility Testing (DST)
Phenotypic DST determines the minimum inhibitory concentration (MIC) of a drug required to inhibit the growth of the bacterial isolate.
a. BACTEC™ MGIT™ 960 System: This automated system is a common method for liquid culture-based DST.[14] A standardized inoculum of the M. tuberculosis isolate is added to MGIT tubes containing serial dilutions of ethionamide. The instrument monitors mycobacterial growth by detecting oxygen consumption. The MIC is the lowest drug concentration that prevents a significant increase in fluorescence compared to a drug-free control.
b. Microplate Alamar Blue Assay (MABA): This colorimetric assay is a manual but effective method for determining MICs.[10] Serial dilutions of ethionamide are prepared in a 96-well microplate. A standardized bacterial suspension is added to each well. After incubation, a redox indicator (Alamar Blue) is added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
dot
References
- 1. High Prevalence of inhA Promoter Mutations among Patients with Drug-Resistant Tuberculosis in KwaZulu-Natal, South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Prevalence of inhA Promoter Mutations among Patients with Drug-Resistant Tuberculosis in KwaZulu-Natal, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis : Genes, Mutations, and Causalities | Scilit [scilit.com]
- 7. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Correlation of inhA mutations and ethionamide susceptibility: Experience from national reference center for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Genetic Characterization Conferred Co-Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis Isolates from Southern Xinjiang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Ethionamide and its Active Metabolite, Ethionamide Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the second-line anti-tuberculosis drug, ethionamide (B1671405), and its primary active metabolite, ethionamide sulfoxide (B87167). Understanding the metabolic fate of these compounds is crucial for optimizing therapeutic efficacy and minimizing toxicity in the treatment of multidrug-resistant tuberculosis. This document summarizes key experimental data, outlines detailed methodologies for assessing metabolic stability, and visualizes the relevant biochemical pathways and experimental workflows.
Introduction to Ethionamide Metabolism
Ethionamide (ETH) is a prodrug that requires bioactivation to exert its antimycobacterial effect.[1][2] The initial and critical step in its activation is the S-oxidation of the thioamide group, catalyzed by the flavin-containing monooxygenase (FMO) enzyme EthA within Mycobacterium tuberculosis.[2][3][4] This conversion results in the formation of ethionamide sulfoxide (ETH-SO), which is the active moiety that inhibits mycolic acid synthesis.[2]
In humans, ethionamide is also metabolized by mammalian FMOs, primarily in the liver and lungs.[5][6] This process also yields the active ETH-SO. However, ETH-SO can be further metabolized, and the parent drug can also be converted to other, inactive metabolites.[5] The relative stability of ethionamide versus its sulfoxide to these metabolic enzymes is a key determinant of the drug's pharmacokinetic profile and its therapeutic window.
Comparative Metabolic Stability Data
While direct, side-by-side quantitative comparisons of the in vitro metabolic stability of ethionamide and this compound in human liver microsomes are not extensively reported in the available literature, qualitative data indicates a significant difference in their metabolic rates. The conversion of ethionamide to this compound is the primary metabolic step.[5] Subsequent metabolism of this compound by mammalian FMOs is observed to be a slower process compared to the initial S-oxidation of the parent drug.[5][7]
The following table summarizes the typical parameters measured in in vitro metabolic stability assays and provides a conceptual framework for their comparison. In a definitive experimental comparison, these values would be populated with quantitative data.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolites |
| Ethionamide | Human Liver Microsomes | To be determined | To be determined | This compound |
| This compound | Human Liver Microsomes | Expected to be longer than Ethionamide | Expected to be lower than Ethionamide | 2-ethyl-4-aminopyridine and other degradation products |
Note: The table is presented as a template for experimental findings. Definitive quantitative values would be derived from head-to-head in vitro assays.
Metabolic Pathway of Ethionamide
The metabolic activation of ethionamide is a multi-step process involving both mycobacterial and host enzymes. The following diagram illustrates the key transformations.
Caption: Metabolic activation pathway of ethionamide.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic stability of xenobiotics like ethionamide and this compound.
Liver Microsome Stability Assay
This assay determines the in vitro intrinsic clearance of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s and FMOs.
a. Materials and Reagents:
-
Test compounds (Ethionamide, this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (B52724) (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
b. Experimental Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability that includes both Phase I and Phase II metabolism, as well as cellular uptake and efflux.
a. Materials and Reagents:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds
-
Internal standard
-
Collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile
b. Experimental Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates and allow them to attach.
-
Prepare a solution of the test compound in the culture medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At specified time points, collect samples of the incubation medium and/or cell lysates.
-
Terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
Process the samples for LC-MS/MS analysis to quantify the parent compound.
c. Data Analysis:
-
The data analysis is similar to the liver microsome assay, with the intrinsic clearance being expressed per million cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro metabolic stability study.
Caption: In vitro metabolic stability assay workflow.
Conclusion
The metabolic stability of ethionamide and its active sulfoxide metabolite is a critical factor influencing its efficacy and safety. Ethionamide undergoes a necessary bioactivation to this compound, which appears to be more metabolically stable than the parent compound in mammalian systems. Further quantitative in vitro studies are warranted to precisely define the half-life and intrinsic clearance of both molecules. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such comparative metabolic stability assessments, which are essential for the continued development and optimization of anti-tuberculosis therapies.
References
- 1. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Metabolism of the Antituberculosis Drug Ethionamide: Ingenta Connect [ingentaconnect.com]
- 5. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3 and mouse and human lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ethionamide Sulfoxide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents and metabolites is a critical component of laboratory safety and environmental responsibility. Ethionamide (B1671405) sulfoxide (B87167), the active metabolite of the antitubercular drug ethionamide, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with regulatory standards.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including compounds like ethionamide sulfoxide, is regulated by multiple federal and state agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which includes certain pharmaceuticals.[1][2][3] Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
Hazard Profile of Ethionamide and its Sulfoxide
Ethionamide is considered a hazardous substance.[4] It is harmful if swallowed and is suspected of causing reproductive harm.[5] this compound, as a metabolite, should be handled with the same level of caution. The combustion of ethionamide can produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[4]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [5] |
| Combustion Products | May emit poisonous fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides when burned. | [4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste characterization to final disposal.
-
Waste Characterization and Segregation:
-
Determine if the this compound waste is classified as hazardous under RCRA. Given the hazardous nature of the parent compound, it is prudent to manage the sulfoxide as hazardous waste unless determined otherwise by a qualified professional.
-
Segregate this compound waste from non-hazardous waste streams. Use designated, clearly labeled, and leak-proof containers.[6] For RCRA hazardous pharmaceutical waste, black containers are often used.[6]
-
-
Personal Protective Equipment (PPE):
-
Spill Management:
-
Container Management:
-
Ensure that waste containers are kept tightly closed and are stored in a designated, well-ventilated area.
-
Label containers clearly with "Hazardous Waste" and the specific contents (this compound).
-
-
Disposal Method:
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[2][3] Do not dispose of this compound down the drain or in regular trash. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]
-
Engage a licensed hazardous waste disposal company for the transportation and final disposal of the waste.
-
-
Documentation and Training:
-
Maintain accurate records of all hazardous waste generated and disposed of.
-
Ensure that all personnel handling this compound are trained on these disposal procedures and are aware of the associated hazards.[2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.be [fishersci.be]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Essential Safety and Logistical Information for Handling Ethionamide Sulfoxide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Ethionamide Sulfoxide (B87167) is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.
Hazard Identification and Risk Assessment
Ethionamide Sulfoxide is the active metabolite of Ethionamide, an antitubercular agent. While specific safety data for this compound is limited, the precautionary measures for its parent compound, Ethionamide, should be adopted as a minimum standard. Ethionamide is classified as hazardous, with potential risks including:
-
Acute Toxicity : Harmful if swallowed[1].
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child[1][2].
-
Carcinogenicity : There is limited evidence of a carcinogenic effect[3].
A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the potential for dust generation or aerosol formation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Glasses with side shields or Goggles | Must be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing. |
| Skin | Chemical-resistant Gloves | Nitrile rubber gloves are recommended. Check for breakthrough times and dispose of them immediately after handling the compound. |
| Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. | |
| Respiratory | Dust Mask or Respirator | For handling small quantities of powder, a dust mask (e.g., N95) is recommended. For larger quantities or when generating dust, a half-mask respirator with a particulate filter (conforming to EN 143 or equivalent) should be used[2]. |
Workflow for PPE Selection:
Figure 1. PPE Selection Workflow for this compound.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Step 1: Preparation
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
Step 2: Weighing and Aliquoting
-
Handle solid this compound in a manner that minimizes dust generation. Use a balance with a draft shield or a powder containment hood.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Experimental Procedures
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Avoid skin contact at all times. Use appropriate tools (spatulas, forceps) for handling.
Step 4: Post-Handling
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill : For minor spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal. For major spills, evacuate the area and contact the institution's emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste in a labeled, sealed, and chemical-resistant container.
-
Disposal : All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this compound down the drain.
Quantitative Data
While specific occupational exposure limits for this compound have not been established, physical and chemical properties, along with toxicity data for the parent compound Ethionamide, are provided below for risk assessment purposes.
| Property | Value |
| This compound - Physical/Chemical Properties | |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.25 g/mol [4] |
| Boiling Point | 320.14 °C[4] |
| Flash Point | 147.41 °C[4] |
| Ethionamide - Toxicity Data | |
| Oral LD50 (rat) | 1320 mg/kg |
| Oral LD50 (mouse) | 1000 mg/kg |
| Intraperitoneal LD50 (rat) | 490 mg/kg |
| Intraperitoneal LD50 (mouse) | 1350 mg/kg |
| Subcutaneous LD50 (rat) | 1350 mg/kg |
| Subcutaneous LD50 (mouse) | 1580 mg/kg |
| Subcutaneous LD50 (guinea pig) | 550 mg/kg |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
